GYKI 52466
Description
an AMPA (non-NMDA) receptor antagonist; structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZZHVSGAHQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145500 | |
| Record name | Gyki 52466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-26-6 | |
| Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gyki 52466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gyki 52466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GYKI-52466 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Allosteric Inhibition of AMPA Receptors by GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GYKI 52466, a pivotal non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document collates key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions that define the inhibitory profile of this 2,3-benzodiazepine derivative.
Core Mechanism: Allosteric Modulation and Ion Channel Decoupling
This compound exerts its inhibitory effect on AMPA receptors not by directly competing with the endogenous agonist glutamate (B1630785), but through a sophisticated allosteric mechanism.[1][2] It binds to a novel recognition site distinct from the agonist-binding domain, located within the transmembrane domain (TMD) of the AMPA receptor, specifically in the ion channel collar.[3][4][5] This binding event induces a conformational change in the receptor, effectively decoupling the ligand-binding domain (LBD) from the ion channel gate.[3][4] Consequently, even when glutamate is bound to the LBD, the ion channel remains closed, preventing cation influx and neuronal depolarization.[3][5] This non-competitive, voltage-independent antagonism makes this compound a robust inhibitor, even in the presence of high glutamate concentrations.[1]
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into this allosterically inhibited state.[3][4] These studies reveal that the binding of this compound induces a rearrangement of the LBDs, which in turn disrupts the binding site for positive allosteric modulators like cyclothiazide (B1669527) (CTZ).[3][4][5] This structural change explains the observed functional competition between this compound and CTZ.[3]
While primarily known as a negative modulator, some evidence suggests a more complex interaction. At low concentrations (e.g., 10 µM), this compound has been observed to increase the steady-state current of AMPA receptors, suggesting a potential positive modulatory effect on desensitization, even as it reduces the peak current.[6] This may indicate the presence of more than one binding site or a concentration-dependent shift in its modulatory action.[6]
Quantitative Profile of this compound
The following tables summarize the key quantitative parameters defining the interaction of this compound with AMPA and kainate receptors.
| Parameter | Agonist | Receptor Type | Value | Species/Preparation | Reference |
| IC₅₀ | AMPA | AMPA Receptor | 10-20 µM | [2][7][8] | |
| Kainate | AMPA Receptor | 7.5 µM | Cultured Rat Hippocampal Neurons | [1][9] | |
| AMPA | AMPA Receptor | 11 µM | Cultured Rat Hippocampal Neurons | [1][9] | |
| Kainate | Kainate Receptor | ~450 µM | [2][7][10] | ||
| NMDA | NMDA Receptor | >50 µM | [2][7] | ||
| IC₅₀ (in presence of CTZ) | Glutamate | GluA2-γ2EM | 43.20 ± 6.61 μM | Expi293 Gnti⁻ cells | [3][4] |
| Binding Rate (k_on) | Kainate | AMPA/Kainate Receptor | 1.6 x 10⁵ M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | [1] |
| Unbinding Rate (k_off) | Kainate | AMPA/Kainate Receptor | 3.2 s⁻¹ | Cultured Rat Hippocampal Neurons | [1] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is fundamental for characterizing the functional effects of this compound on AMPA receptor-mediated currents.
Objective: To measure the inhibitory effect of this compound on AMPA- and kainate-activated currents in neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., rat hippocampal neurons) or cell lines expressing specific AMPA receptor subunits are prepared on coverslips.[1]
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV to measure inward currents.
-
Agonist Application: AMPA or kainate is rapidly applied to the neuron using a fast perfusion system to evoke a current.
-
This compound Application: After obtaining a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the peak and steady-state amplitudes are measured. The concentration-response curve for this compound is then plotted to determine the IC₅₀ value.[1]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the structural basis of this compound's mechanism of action.
Objective: To determine the high-resolution structure of the AMPA receptor in complex with glutamate and this compound.
Methodology:
-
Protein Expression and Purification: The AMPA receptor of interest (e.g., GluA2) is expressed in a suitable system (e.g., HEK293 cells) and purified using affinity chromatography.[3]
-
Complex Formation: The purified receptors are incubated with the agonist (glutamate), a positive allosteric modulator (like CTZ, to study competition), and this compound.[3][4]
-
Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the native structure.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D model of the receptor complex.
-
Model Building and Refinement: The atomic model of the receptor is built into the 3D density map and refined to high resolution, revealing the binding site of this compound and the conformational changes it induces.[3][4]
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's interaction with AMPA receptors.
Caption: Mechanism of this compound allosteric inhibition of AMPA receptors.
Caption: Allosteric competition between this compound and Cyclothiazide (CTZ).
Caption: Experimental workflow for electrophysiological assessment of this compound.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. GYKI-52466 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
What is the chemical structure of GYKI 52466?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of GYKI 52466, a selective non-competitive antagonist of AMPA receptors. The information is compiled from peer-reviewed scientific literature to support research and development efforts in neuroscience and pharmacology.
Chemical Structure and Properties
This compound is a 2,3-benzodiazepine derivative.[1] Unlike the classical 1,4-benzodiazepines which act on GABA-A receptors, this compound and its analogues do not share this mechanism of action.[1] The compound is most commonly available as a hydrochloride or dihydrochloride (B599025) salt to improve its solubility in aqueous solutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-(8-Methyl-9H-[2][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline hydrochloride |
| Molecular Formula | C₁₇H₁₅N₃O₂ · HCl (Hydrochloride) |
| Molecular Weight | 329.79 g/mol (Hydrochloride) |
| CAS Number | 102771-26-6 (Free Base) |
| SMILES | CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl |
| InChIKey | RUBSCPARMVJNKX-UHFFFAOYSA-N |
Mechanism of Action: Allosteric Antagonism of AMPA Receptors
This compound functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][4]
The antagonism is allosteric, meaning this compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site.[4] This non-competitive nature of inhibition is a key feature, as its efficacy is not surmounted by high concentrations of glutamate.[4] The binding of this compound induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5] Studies have indicated that this compound binds to a novel recognition site for atypical benzodiazepines on non-NMDA receptors.[4] More specifically, research on the GluA1 subunit of the AMPA receptor suggests that this compound inhibits channel opening in a non-competitive fashion.[2][5]
Pharmacological Activity and Quantitative Data
This compound exhibits a range of pharmacological activities, including anticonvulsant, anxiolytic, and neuroprotective effects, all stemming from its antagonism of AMPA receptors.
In Vitro Electrophysiology
Table 2: In Vitro Inhibitory Concentrations of this compound
| Preparation | Agonist | IC₅₀ | Reference |
| Cultured Rat Hippocampal Neurons | AMPA | 11 µM | Donevan & Rogawski, 1993[4] |
| Cultured Rat Hippocampal Neurons | Kainate | 7.5 µM | Donevan & Rogawski, 1993[4] |
| Generic | AMPA | 10-20 µM | Multiple Sources[1] |
| Generic | Kainate | ~450 µM | Multiple Sources[1] |
| Generic | NMDA | >50 µM | Multiple Sources[1] |
In Vivo Anticonvulsant Activity
This compound has demonstrated potent anticonvulsant effects in various animal models of epilepsy.
Table 3: In Vivo Anticonvulsant Efficacy of this compound
| Seizure Model | Animal Model | Route | Effective Dose | Effect | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | Löscher et al., 1994[6] |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | Löscher et al., 1994[6] |
| Kainic Acid-Induced Status Epilepticus | Mouse | i.p. | 50 mg/kg (x2) | Terminated ongoing seizures | Rogawski et al., 2000[3] |
In Vivo Anxiolytic Activity
Studies have also shown the anxiolytic-like properties of this compound in rodent models of anxiety.
Table 4: In Vivo Anxiolytic Efficacy of this compound
| Anxiety Model | Animal Model | Route | Minimal Effective Dose | Reference |
| Elevated Plus Maze | Rat | i.p. | 0.01 mg/kg | Kapus et al., 2008[7] |
| Light-Dark Test | Mouse | i.p. | - | EGIS-8332 (analogue) active |
| Vogel Conflict Test | Rat | i.p. | - | EGIS-9637 (analogue) active |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons
This protocol is based on the methodology described by Donevan & Rogawski (1993).[4]
Objective: To determine the inhibitory effect of this compound on AMPA and kainate-induced currents.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. Tetrodotoxin (0.5 µM) and bicuculline (B1666979) (10 µM) are included to block voltage-gated sodium channels and GABA-A receptors, respectively.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, pH 7.2.
-
Neurons are voltage-clamped at -60 mV.
-
-
Drug Application:
-
Agonists (AMPA or kainate) are applied rapidly using a multi-barrel perfusion system.
-
This compound is pre-applied for a set duration before co-application with the agonist.
-
-
Data Analysis:
-
The peak amplitude of the inward current induced by the agonist is measured in the absence and presence of various concentrations of this compound.
-
Concentration-response curves are generated, and the IC₅₀ value is calculated.
-
Kainic Acid-Induced Status Epilepticus Model
This protocol is based on the methodology described by Rogawski et al. (2000).[3]
Objective: To assess the efficacy of this compound in terminating ongoing seizures.
Methodology:
-
Animal Model: Adult male Swiss-Webster mice are used.
-
Surgical Preparation: Epidural electrodes are implanted for electroencephalogram (EEG) recording.
-
Seizure Induction:
-
Kainic acid (30-45 mg/kg) is administered intraperitoneally (i.p.) to induce status epilepticus.
-
EEG and behavior are continuously monitored.
-
-
Drug Administration:
-
Once continuous seizure activity is established for 5 minutes, this compound (50 mg/kg, i.p.) is administered.
-
A second dose of this compound (50 mg/kg, i.p.) is given 15 minutes after the first dose.
-
-
Outcome Measures:
-
The primary outcome is the termination of electrographic and behavioral seizure activity.
-
The duration of seizure control and any recurrence of seizures are also monitored.
-
Summary and Future Directions
This compound is a well-characterized and potent non-competitive antagonist of AMPA receptors. Its distinct mechanism of action and pharmacological profile have made it an invaluable tool for neuroscience research. The data presented in this guide highlight its potential as a lead compound for the development of therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and anxiety. Future research should continue to explore the therapeutic window of this compound and its analogues, focusing on optimizing efficacy while minimizing potential side effects. The detailed experimental protocols provided herein can serve as a foundation for such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of inhibition of the GluA1 AMPA receptor channel opening by the 2,3-benzodiazepine compound this compound and a N-methyl-carbamoyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound this compound and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Class of Neurotherapeutics: A Technical Guide to the Discovery and Synthesis of GYKI 52466
Budapest, Hungary - In the late 1980s, a team of scientists at the Institute for Drug Research embarked on a journey that would lead to the discovery of a novel class of neuroprotective compounds. This endeavor culminated in the synthesis of GYKI 52466, a 2,3-benzodiazepine that distinguished itself from its 1,4-benzodiazepine (B1214927) predecessors by its unique mechanism of action. Unlike traditional benzodiazepines that target GABAA receptors, this compound emerged as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The pioneering work on this compound was spearheaded by a group of Hungarian researchers, including I. Tarnawa and F. Andrási. Their investigations into novel compounds with potential anticonvulsant and neuroprotective properties led them to explore the then-uncharted territory of 2,3-benzodiazepines. This research was driven by the growing understanding of the role of excessive glutamate (B1630785) receptor activation—a phenomenon known as excitotoxicity—in the pathophysiology of a range of neurological disorders, including epilepsy and ischemic brain damage.
The discovery of this compound's selective antagonism at AMPA receptors marked a significant breakthrough, offering a new therapeutic avenue for conditions characterized by glutamatergic overactivity.[1][2]
Synthesis of this compound
The chemical synthesis of this compound, chemically known as 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, involves a multi-step process. While the original detailed synthesis protocol is proprietary, the general approach has been elucidated through various publications on the structure-activity relationships of 2,3-benzodiazepines. The synthesis is a testament to the ingenuity of medicinal chemists in constructing this unique heterocyclic system.
A plausible synthetic route, based on the available literature, is outlined below. This should be considered a general schematic, and specific reaction conditions would require optimization.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its selective, non-competitive antagonism of AMPA receptors. This allosteric modulation means that it does not compete with the endogenous ligand, glutamate, for the binding site but rather binds to a separate site on the receptor complex to inhibit its function. This mechanism is thought to offer therapeutic advantages, particularly in conditions of excessive glutamate release where competitive antagonists may be less effective.[2][3]
Receptor Binding Affinity and Efficacy
The selectivity of this compound for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors, is a key feature of its pharmacological action. The half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.
| Receptor Subtype | IC50 (µM) |
| AMPA | 10 - 20 |
| Kainate | ~450 |
| NMDA | > 50 |
| Table 1: Inhibitory concentrations of this compound at different glutamate receptor subtypes. |
In Vivo Activity
The preclinical efficacy of this compound has been demonstrated in a variety of in vivo models, showcasing its potential as an anticonvulsant and neuroprotective agent.
| Animal Model | Effect |
| Maximal Electroshock (MES) Seizure | Anticonvulsant |
| Pentylenetetrazol (PTZ)-induced Seizures | Anticonvulsant |
| Sound-induced Seizures (DBA/2 mice) | Potent anticonvulsant protection |
| Focal Ischemia Models | Neuroprotective |
| Table 2: Summary of the in vivo effects of this compound in various animal models. |
Experimental Protocols
The characterization of this compound's pharmacological properties has relied on a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is crucial for determining the effect of this compound on AMPA receptor-mediated currents in neurons.
Objective: To measure the inhibitory effect of this compound on AMPA-activated currents and determine its IC50.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) are prepared and maintained in appropriate media.
-
Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution.
-
Data Acquisition: Membrane currents are recorded using a patch-clamp amplifier and digitized. The holding potential is typically set at -60 mV to -70 mV to minimize the contribution of voltage-gated channels.
-
Drug Application: AMPA is applied to the neuron to evoke an inward current. Once a stable baseline response is established, this compound is co-applied at varying concentrations.
-
Data Analysis: The peak amplitude of the AMPA-evoked current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Caption: Experimental workflow for whole-cell voltage-clamp analysis.
In Vivo Seizure Models
Animal models of seizures are essential for evaluating the anticonvulsant activity of compounds like this compound.
Objective: To assess the ability of this compound to protect against seizures induced by maximal electroshock (MES) or pentylenetetrazol (PTZ).
Methodology (MES Test):
-
Animal Preparation: Rodents (mice or rats) are used for this assay.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) is then determined.
Methodology (PTZ Test):
-
Animal Preparation and Drug Administration: Similar to the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period for the occurrence of clonic and/or tonic seizures.
-
Data Analysis: The percentage of animals protected from seizures is determined for each dose group, and the ED50 is calculated.
Caption: Logical workflow for in vivo anticonvulsant testing.
Mechanism of Action: Allosteric Modulation of AMPA Receptors
The non-competitive nature of this compound's antagonism is a critical aspect of its function. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric binding induces a conformational change in the receptor, which in turn reduces the ion flow through the channel, even when glutamate is bound. This mechanism is fundamentally different from competitive antagonists that directly block the glutamate binding site.
Caption: Signaling pathway of this compound's action on the AMPA receptor.
Conclusion
The discovery and development of this compound represent a landmark achievement in neuropharmacology. It not only introduced a novel class of 2,3-benzodiazepines with a unique mechanism of action but also paved the way for the development of other non-competitive AMPA receptor antagonists. The insights gained from the study of this compound continue to inform the design of new therapeutic agents for a host of neurological and psychiatric disorders where glutamatergic dysfunction plays a critical role. This technical guide provides a comprehensive overview of the foundational science behind this important molecule, offering valuable information for the next generation of researchers and drug developers.
References
- 1. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI 52466: A Technical Whitepaper on a Non-Competitive AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of GYKI 52466, a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, this compound exerts its effects through a distinct allosteric site on ionotropic glutamate (B1630785) receptors.[1][2][3] This guide details its mechanism of action, pharmacological properties, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Introduction
This compound, with the chemical name 4-(8-Methyl-2H,9H-[1][4]dioxolo[4,5-h][2][4]benzodiazepin-5-yl)aniline, is a well-characterized pharmacological tool and a lead compound in the study of excitatory amino acid transmission.[3] Its unique non-competitive mechanism of action offers a potential therapeutic advantage over competitive antagonists, particularly in conditions of excessive glutamate release where competitive agents may be less effective.[1] this compound has demonstrated anticonvulsant, muscle relaxant, and neuroprotective properties in a variety of preclinical models.[2][3][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C17H15N3O2 | [3] |
| Molar Mass | 293.326 g·mol−1 | [3] |
| Appearance | Yellow solid (HCl salt) | [3] |
| Solubility (HCl salt) | >10 mg/mL in water | [3] |
| Purity | ≥98% (HPLC) | [6] |
| Storage | Store at -20°C | [6] |
Mechanism of Action
This compound acts as a negative allosteric modulator of AMPA and kainate receptors.[7] It binds to a novel recognition site on the receptor complex, distinct from the glutamate binding site, leading to a non-competitive, voltage-independent, and use-independent block of the ion channel.[1] This allosteric inhibition effectively reduces the influx of Na+ and Ca2+ ions in response to agonist binding, thereby dampening excitatory neurotransmission.[8][9] The discovery of this mechanism highlighted a "GYKI site" on AMPA receptors, which has become a target for the development of novel therapeutics.[10] While it is a potent antagonist, some studies suggest that at low concentrations, this compound can have complex modulatory effects, including a potential increase in the steady-state current of AMPA receptors.[11]
Signaling Pathways
The antagonism of AMPA and kainate receptors by this compound interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal excitability.
Pharmacological Data
In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound against various agonist-induced responses.
| Receptor/Agonist | Preparation | IC50 Value (µM) | Reference |
| AMPA | Cultured rat hippocampal neurons | 11 | [1] |
| Kainate | Cultured rat hippocampal neurons | 7.5 | [1] |
| NMDA | Cultured rat hippocampal neurons | > 50 | [3][6] |
| GABA | Cultured rat hippocampal neurons | Inactive | [1] |
| AMPA | Recombinant receptors | 10-20 | [3][6] |
| Kainate | Recombinant receptors | ~450 | [3][6] |
Binding Kinetics
Kinetic experiments using kainate as the agonist have determined the following binding and unbinding rates for this compound.[1]
| Parameter | Value |
| Binding Rate (kon) | 1.6 x 10^5 M-1 s-1 |
| Unbinding Rate (koff) | 3.2 s-1 |
In Vivo Efficacy
This compound has demonstrated efficacy in various animal models of neurological disorders.
| Model | Species | Dose Range (i.p.) | Effect | Reference |
| Maximal Electroshock Seizure (MES) | Mice | 10-20 mg/kg | Increased seizure threshold | [12] |
| Pentylenetetrazol (PTZ) Seizures | Mice | 10-20 mg/kg | Increased seizure threshold | [12] |
| Sound-induced Seizures (DBA/2 mice) | Mice | 1.76-13.2 mg/kg | Anticonvulsant protection | [13] |
| Kainic Acid-induced Status Epilepticus | Mice | 50-100 mg/kg | Termination of seizures | [7] |
| Amygdala-Kindled Seizures | Rats | 5 mg/kg | Reduced seizure duration | [14] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings
This protocol is based on methodologies used to characterize the effects of this compound on cultured neurons.[1]
Objective: To measure agonist-activated currents in the presence and absence of this compound.
Cell Preparation:
-
Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.
-
Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a suitable culture medium for 7-14 days.
Electrophysiology:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope, continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (B1210768) to block voltage-gated sodium channels; pH adjusted to 7.4).
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Whole-cell recordings are established from pyramidal-like neurons. Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonists (e.g., AMPA, kainate) are applied rapidly using a multi-barrel perfusion system.
-
This compound is pre-applied or co-applied with the agonist to determine its inhibitory effect on the evoked currents.
-
Currents are recorded, filtered, and digitized for offline analysis to determine parameters such as peak amplitude and IC50 values.
In Vivo Seizure Models
This section describes a generalized protocol for assessing the anticonvulsant activity of this compound in rodent models.[7][12]
Objective: To determine the efficacy of this compound in preventing or terminating experimentally induced seizures.
Animals:
-
Male Swiss mice or Wistar rats are commonly used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline, or solubilized in 2-hydroxypropyl-β-cyclodextrin for higher doses).[15]
-
The compound is administered via intraperitoneal (i.p.) injection at various doses.
-
Control animals receive a vehicle injection.
Seizure Induction (Example: Maximal Electroshock Seizure - MES):
-
At a predetermined time after drug administration (e.g., 15-30 minutes), seizures are induced.
-
For MES, a brief electrical stimulus (e.g., 50 Hz, 0.2 sec duration) is delivered via corneal or ear-clip electrodes.
-
The primary endpoint is the occurrence of a tonic hindlimb extension, which is considered a full seizure.
-
The dose of this compound that protects 50% of the animals from tonic hindlimb extension (ED50) is calculated.
Behavioral Observation:
-
Animals are observed for the presence and duration of seizure activity (e.g., myoclonic jerks, clonic convulsions, tonic extension).
-
Adverse effects, such as sedation or ataxia, are also monitored, often using tests like the rotarod.[12]
Conclusion
This compound is a pivotal pharmacological agent that has significantly advanced our understanding of AMPA and kainate receptor function. Its characterization as a non-competitive antagonist has opened new avenues for the development of therapeutics for neurological conditions characterized by glutamatergic hyperexcitability, such as epilepsy and neurodegenerative diseases.[5][10] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working in this domain. Further investigation into the therapeutic potential and safety profile of this compound and its analogs is warranted.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of GYKI 52466: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466, a non-competitive antagonist of AMPA/kainate receptors, stands as a significant tool in Central Nervous System (CNS) research. As a 2,3-benzodiazepine derivative, it distinguishes itself from classical 1,4-benzodiazepines by not acting on GABA-A receptors.[1] Its unique mechanism of action, targeting the ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain, has made it an invaluable compound for investigating the roles of AMPA/kainate receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows to support its application in CNS research.
Mechanism of Action
This compound exerts its effects by acting as a selective, non-competitive antagonist at AMPA and kainate receptors.[2][3] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor complex.[4] This non-competitive binding modulates the receptor's function, effectively reducing the ion flow through the channel pore without directly competing with the endogenous agonist, glutamate.[4] This mode of action is particularly advantageous in conditions of excessive glutamate release, where competitive antagonists may be less effective.[2]
The binding of this compound to its allosteric site is voltage-independent and does not exhibit use-dependence.[2] Kinetic studies have determined the binding and unbinding rates of this compound, providing a quantitative understanding of its interaction with the AMPA/kainate receptor.[2]
dot
Caption: Mechanism of Action of this compound
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and efficacy across different experimental paradigms.
In Vitro Receptor Binding and Functional Antagonism
| Parameter | Agonist | Receptor/Current | Value | Species | Preparation | Reference |
| IC50 | AMPA | AMPA-activated currents | 10-20 µM | Rat | Cultured hippocampal neurons | [3] |
| Kainate | Kainate-activated currents | ~450 µM | Rat | Cultured hippocampal neurons | [3] | |
| NMDA | NMDA-induced responses | >> 50 µM | Rat | Cultured hippocampal neurons | [3] | |
| AMPA | AMPA-activated currents | 11 µM | Rat | Cultured hippocampal neurons | [2] | |
| Kainate | Kainate-activated currents | 7.5 µM | Rat | Cultured hippocampal neurons | [2] | |
| Binding Rate (kon) | Kainate | AMPA/Kainate Receptor | 1.6 x 105 M-1s-1 | Rat | Cultured hippocampal neurons | [2] |
| Unbinding Rate (koff) | Kainate | AMPA/Kainate Receptor | 3.2 s-1 | Rat | Cultured hippocampal neurons | [2] |
In Vivo Anticonvulsant Activity
| Seizure Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [5] |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [5] |
| Kainic Acid-Induced Status Epilepticus | Mouse | i.p. | 50 mg/kg (x2) | Terminated seizures | [6] |
| Audiogenic Seizures | Mouse | i.p. | 1.76-13.2 mg/kg | Anticonvulsant protection | [7] |
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording
This protocol is based on the methodology described by Donevan and Rogawski (1993) for characterizing the effects of this compound on cultured rat hippocampal neurons.[2]
a. Cell Culture:
-
Hippocampi are dissected from embryonic day 18-19 Sprague-Dawley rat fetuses.
-
The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically triturated.
-
Cells are plated on poly-L-lysine-coated glass coverslips in a suitable culture medium (e.g., DMEM with fetal bovine serum and supplements).
-
Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 1-3 weeks before recording.
b. Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2 (pH adjusted to 7.3 with CsOH). Cesium and fluoride (B91410) are used to block potassium and calcium currents, respectively, isolating the glutamate receptor-mediated currents.
c. Electrophysiological Recording:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonists (AMPA, kainate, NMDA) and this compound are applied to the recorded neuron via a multi-barrel perfusion system.
d. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of various concentrations of this compound.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a logistic equation.
dot
Caption: Experimental Workflow for Electrophysiology
In Vivo Anticonvulsant Models
a. Maximal Electroshock (MES) Seizure Model:
-
Animals: Male mice are used.
-
Procedure: A constant current (e.g., 50 mA) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear clip electrodes.
-
Endpoint: The endpoint is the occurrence of a tonic hindlimb extension seizure.
-
Drug Administration: this compound (10-20 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a set time (e.g., 30 minutes) before the electrical stimulation.[5]
-
Analysis: The ability of this compound to prevent the tonic hindlimb extension is recorded.
b. Pentylenetetrazol (PTZ) Seizure Model:
-
Animals: Male mice are used.
-
Procedure: PTZ, a GABA-A receptor antagonist, is administered to induce seizures. This can be done via a single subcutaneous (s.c.) injection of a convulsive dose (e.g., 85 mg/kg) or through intravenous (i.v.) infusion to determine the seizure threshold.
-
Endpoint: The occurrence of clonic and/or tonic-clonic seizures is observed and scored.
-
Drug Administration: this compound (10-20 mg/kg) or vehicle is administered i.p. prior to PTZ administration.[5]
-
Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures are measured.
c. Kainic Acid-Induced Status Epilepticus Model:
-
Animals: Male mice are used.
-
Procedure: Kainic acid, a potent glutamate receptor agonist, is administered i.p. (e.g., 30 mg/kg) to induce status epilepticus.
-
Endpoint: Continuous seizure activity is monitored behaviorally and/or via electroencephalography (EEG).
-
Drug Administration: this compound (e.g., two doses of 50 mg/kg, i.p.) or vehicle is administered after the onset of status epilepticus.[6]
-
Analysis: The ability of this compound to terminate seizure activity and prevent seizure recurrence is assessed.
dot
Caption: Experimental Workflow for In Vivo Seizure Models
Conclusion
This compound is a potent and selective non-competitive antagonist of AMPA/kainate receptors with well-characterized anticonvulsant and neuroprotective properties. Its unique mechanism of action provides a valuable tool for dissecting the roles of glutamatergic neurotransmission in the CNS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of neurological and psychiatric disorders. The continued exploration of the pharmacological profile of this compound and similar compounds holds promise for the development of novel therapeutic strategies for a range of CNS pathologies.
References
- 1. Uncompetitive antagonism of AMPA receptors: Mechanistic insights from studies of polyamine toxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
The Structure-Activity Relationship of GYKI 52466 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of GYKI 52466, a prototypical non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By examining the quantitative data from key experiments and detailing the associated methodologies, this document aims to provide a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.
Introduction: The Significance of this compound
This compound, a 2,3-benzodiazepine, is a highly selective, non-competitive antagonist of AMPA receptors, with significantly lower affinity for kainate and NMDA receptors.[1][2][3][4] Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, this compound and its analogs exert their effects by binding to an allosteric site on the AMPA receptor complex, thereby inhibiting ion channel gating.[5][6][7] This unique mechanism of action has established this compound as a critical tool for studying the physiological and pathological roles of AMPA receptors. Furthermore, its anticonvulsant and neuroprotective properties have spurred the development of numerous analogs with therapeutic potential for a range of neurological disorders, including epilepsy and neurodegenerative diseases.[7][8]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and a selection of its analogs, providing insights into the structural modifications that influence their potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs on AMPA Receptor Subunits
| Compound | GluA1 IC50 (µM) | GluA1/2 IC50 (µM) | GluA2 IC50 (µM) | GluA2/3 IC50 (µM) | Reference |
| This compound | - | - | 11 | - | [4] |
| 2,3-BDZ-1 | - | - | 3.02 | - | [9][10] |
| 2,3-BDZ-2 | - | - | 3.36 | - | [9][10] |
| 2,3-BDZ-3 | - | - | >10 | - | [9][10] |
| 2,3-BDZ-4 | - | - | >10 | - | [9][10] |
Data for 2,3-BDZ compounds were determined using whole-cell patch-clamp electrophysiology on HEK293T cells expressing recombinant AMPA receptor subunits.[9][10]
Table 2: In Vivo Anticonvulsant Activity of this compound Analogs
| Compound | Audiogenic Seizure (DBA/2 mice) ED50 (µmol/kg) | Maximal Electroshock (Swiss mice) ED50 (µmol/kg) | Reference |
| This compound (1) | 25.3 | >100 | [11] |
| Compound 38 | 12.6 | 60.5 | [11] |
| Compound 39 | 18.3 | 75.2 | [11] |
Compounds 38 and 39 are 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-one derivatives.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents passing through AMPA receptors in response to agonist application and to determine the inhibitory effects of this compound and its analogs.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).
-
After 24-48 hours of expression, cells are transferred to a recording chamber on the stage of an inverted microscope.
Recording Procedure:
-
The recording chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate (B1630785) (1 mM) using a fast-perfusion system.
-
This compound or its analogs are co-applied with glutamate at varying concentrations to determine the concentration-dependent inhibition and calculate the IC50 value.[4][9][10]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Animals:
-
Male Swiss mice (20-25 g) are used.
Procedure:
-
The test compound (or vehicle) is administered intraperitoneally (i.p.).
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[11][12][13]
Audiogenic Seizure Test
This model utilizes seizure-susceptible mouse strains (e.g., DBA/2) to evaluate the efficacy of anticonvulsant compounds against reflex seizures.
Animals:
-
Male DBA/2 mice (21-25 days old) are used as they are highly susceptible to sound-induced seizures.
Procedure:
-
The test compound (or vehicle) is administered i.p.
-
At the time of predicted peak effect, the mouse is placed in an acoustic chamber.
-
A high-intensity sound stimulus (e.g., 100 dB bell) is presented for 60 seconds.
-
The animal is observed for a characteristic seizure sequence: wild running, clonic seizures, and tonic-clonic seizures.
-
The ED50, the dose that prevents the tonic-clonic seizure component in 50% of the animals, is determined.[11]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship of this compound.
Conclusion
The study of this compound and its analogs has been instrumental in advancing our understanding of AMPA receptor pharmacology and its role in neurological function and disease. The structure-activity relationships highlighted in this guide demonstrate that modifications to the 2,3-benzodiazepine scaffold can significantly impact in vitro and in vivo activity. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to further investigate this important class of compounds. Future research in this area will undoubtedly continue to refine our understanding of the intricate allosteric modulation of AMPA receptors, paving the way for the development of novel and more effective therapeutic agents for a variety of central nervous system disorders.
References
- 1. "Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncomp" by Mohammad Shaban Qneibi [scholarsarchive.library.albany.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones: novel AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Allosteric Grip: A Technical Guide to the GYKI 52466 Binding Site on the AMPA Receptor Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of GYKI 52466, a potent non-competitive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key structural and functional data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions and signaling pathways.
The this compound Binding Site: A Precise Location in the Transmembrane Domain
This compound exerts its inhibitory effect by binding to a distinct allosteric site located within the transmembrane domain (TMD) of the AMPA receptor, often referred to as the "ion channel collar".[1][2] This strategic location allows it to influence ion channel gating without directly competing with the binding of the endogenous agonist, glutamate (B1630785), to the ligand-binding domain (LBD).
Recent advancements in cryo-electron microscopy (cryo-EM) have provided a high-resolution view of the this compound binding pocket. The structure of the rat GluA2 AMPA receptor in complex with this compound (PDB ID: 8VJ6) reveals the specific amino acid residues that form the binding site.[1][3]
Key Interacting Residues in the GluA2 Subunit:
This compound is wedged between two adjacent AMPA receptor subunits within the TMD.[2] The binding pocket is formed by residues from the M3 and M4 transmembrane helices of one subunit and the M3 helix of the neighboring subunit.
| Interacting Residue | Location | Type of Interaction |
| Ser516 | M3 Helix | Van der Waals |
| Ser615 | M3 Helix (adjacent subunit) | Van der Waals |
| Tyr616 | M3 Helix | Van der Waals, Pi-stacking |
| Asn619 | M4 Helix | Van der Waals |
| Asn791 | M4 Helix | Coordination |
Data sourced from Hale et al. (2023) and PDB ID: 8VJ6.[1][2][3]
The N3 atom of this compound is notably positioned between Tyr616 of one subunit and Ser615 of the adjacent subunit, highlighting the inter-subunit nature of the binding site.[2] Water molecules are also thought to play a role in the binding pocket.[2]
Mechanism of Action: Allosteric Inhibition through Decoupling
This compound functions as a non-competitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the agonist, glutamate.[4] Its binding to the allosteric site in the TMD induces a conformational change that decouples the agonist-bound LBD from the ion channel gate.[1][2] This decoupling prevents the conformational changes necessary for channel opening, even when glutamate is bound to the LBD. This mechanism effectively locks the receptor in a non-conducting, inhibited state.[1][2]
This allosteric inhibition also has consequences for positive allosteric modulators (PAMs) like cyclothiazide. The binding of this compound rearranges the LBDs in such a way that it disrupts the binding site for cyclothiazide, thereby preventing its positive modulatory effects.[1][2]
Quantitative Data: Binding Affinity and Potency
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the specific subunit composition of the AMPA receptor and the presence of other modulators.
| Receptor Subunit Composition | Experimental Condition | IC50 (µM) | Reference |
| Native Hippocampal Neurons (rat) | AMPA-activated currents | 11 | Donevan & Rogawski, 1993[4] |
| Native Hippocampal Neurons (rat) | Kainate-activated currents | 7.5 | Donevan & Rogawski, 1993[4] |
| Recombinant GluA2-TARPγ2 | In the presence of 100 µM Cyclothiazide | 39.87 ± 6.75 | Hale et al., 2023[2] |
| Recombinant AMPA Receptors | AMPA-induced responses | 10-20 | Tocris Bioscience[5] |
| Recombinant Kainate Receptors | Kainate-induced responses | ~450 | Tocris Bioscience[5] |
| Recombinant NMDA Receptors | NMDA-induced responses | >>50 | Wikipedia[6] |
Transmembrane AMPA Receptor Regulatory Proteins (TARPs), auxiliary subunits that modulate AMPA receptor function, can influence the potency of this compound. The presence of TARPs can decrease the IC50 of this compound, suggesting that TARPs may alter the conformation of the binding site to favor this compound binding.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the functional effects of this compound on AMPA receptor-mediated currents.
Objective: To determine the IC50 of this compound for the inhibition of AMPA receptor currents.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and any auxiliary subunits (e.g., TARPγ2).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 3-5 MΩ. The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.2 with CsOH.
-
Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A rapid solution exchange system is used to apply glutamate (e.g., 10 mM) to activate the AMPA receptors, followed by co-application of glutamate with varying concentrations of this compound.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the peak current amplitude in the presence of this compound is normalized to the control current (glutamate alone). The normalized data are then plotted against the this compound concentration and fitted with a Hill equation to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is essential for visualizing the high-resolution structure of the AMPA receptor-GYKI 52466 complex.
Objective: To determine the three-dimensional structure of this compound bound to the AMPA receptor.
Methodology:
-
Protein Expression and Purification: The AMPA receptor (e.g., GluA2) is expressed in a suitable system (e.g., HEK293 cells) and purified using affinity chromatography followed by size-exclusion chromatography.
-
Complex Formation: The purified AMPA receptor is incubated with a saturating concentration of this compound to ensure complex formation.
-
Grid Preparation: A small volume (typically 3-4 µL) of the receptor-ligand complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images is collected using automated data acquisition software.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the AMPA receptor-GYKI 52466 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of this compound for the AMPA receptor. As a radiolabeled version of this compound is not commercially available, a competitive binding assay using a radiolabeled antagonist that binds to a site allosterically coupled to the this compound site is a suitable alternative.
Objective: To determine the Ki of this compound for the AMPA receptor using a competitive binding assay with [3H]CNQX.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing AMPA receptors.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of [3H]CNQX (a competitive AMPA receptor antagonist), the membrane preparation, and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [3H]CNQX is plotted against the concentration of this compound. The IC50 value for this compound is determined by fitting the data to a one-site competition model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Context
This compound, by inhibiting AMPA receptor function, effectively dampens excitatory glutamatergic neurotransmission. This has significant implications for downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and excitotoxicity.
By blocking the initial depolarization mediated by AMPA receptors, this compound can prevent the subsequent activation of NMDA receptors and the influx of Ca2+, which are critical events in the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.[7] This mechanism underlies the neuroprotective and anticonvulsant properties of this compound.[6]
References
- 1. rcsb.org [rcsb.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 8vj6 - GluA2 bound to GYKI-52466 and Glutamate, Inhibited State 1 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
In Vitro Characterization of GYKI 52466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties and experimental characterization of GYKI 52466. It is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development. This document details the molecule's mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual diagrams to illustrate complex concepts and workflows.
Introduction: The Profile of this compound
This compound is a 2,3-benzodiazepine derivative that has been instrumental in neuropharmacological research.[1][2] Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, this compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][3][4] Its unique mechanism of action and selectivity have made it a valuable tool for dissecting the role of AMPA receptors in synaptic transmission, plasticity, and various neuropathological conditions.[5][6] This compound exhibits anticonvulsant, neuroprotective, and skeletal muscle relaxant properties, primarily through its modulation of excitatory neurotransmission.[1][3]
Mechanism of Action: Allosteric Modulation of AMPA Receptors
This compound exerts its effects by binding to an allosteric site on the AMPA receptor complex, a location distinct from the glutamate agonist binding site.[5][6] This non-competitive antagonism means that this compound can inhibit receptor function even in the presence of high concentrations of glutamate, offering a potential therapeutic advantage over competitive antagonists.[5]
The binding of this compound stabilizes the receptor in a non-conducting state, thereby reducing the ion flow (Na⁺ and Ca²⁺) through the channel pore.[6] This action is voltage-independent and does not show use-dependence.[5] Interestingly, studies have shown that this compound acts at a modulatory site separate from that of other allosteric modulators like cyclothiazide (B1669527).[7][8]
Some research indicates a complex, dual modulatory effect. At low concentrations (e.g., 10 µM), this compound has been observed to reduce the peak AMPA receptor-mediated current while simultaneously increasing the steady-state current, suggesting a potential role in altering receptor desensitization.[9] At higher concentrations, it consistently produces a parallel reduction in both peak and steady-state currents.[9]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified across numerous in vitro studies. The following table summarizes key inhibitory concentration (IC₅₀) values for its effects on different ionotropic glutamate receptors.
| Parameter | Receptor Target | Test System | Value | Reference |
| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 10-20 µM | [3] |
| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [5][10] |
| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | ~450 µM | [3][11] |
| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [5][10] |
| IC₅₀ | NMDA | Cultured Rat Hippocampal Neurons | >50 µM | [3] |
| Binding Rate (k_on) | Kainate Receptor | Kinetic Experiments | 1.6 x 10⁵ M⁻¹ s⁻¹ | [5] |
| Unbinding Rate (k_off) | Kainate Receptor | Kinetic Experiments | 3.2 s⁻¹ | [5] |
Note: The variability in IC₅₀ values can be attributed to differences in experimental conditions, such as agonist concentration and specific cell preparations.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of pharmacological compounds. Below are representative protocols for key in vitro assays used to study this compound.
This protocol describes the measurement of this compound's effect on agonist-induced currents in cultured neurons.
Objective: To determine the IC₅₀ of this compound for the blockade of AMPA receptor-mediated currents.
1. Cell Preparation:
-
Primary hippocampal neurons are cultured from E18 rat embryos.
-
Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days in vitro.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) and picrotoxin (B1677862) (50 µM) are added to block voltage-gated sodium channels and GABA-A receptors, respectively.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Recording Procedure:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance).
-
Cells are voltage-clamped at -70 mV.
-
A stable baseline is recorded for 2-3 minutes.
-
AMPA (100 µM) is applied for 2 seconds using a rapid solution exchange system to elicit a control inward current.
-
After washout and recovery, cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 minutes.
-
AMPA is co-applied with the respective concentration of this compound.
-
The peak amplitude of the inward current is measured for each condition.
4. Data Analysis:
-
The inhibitory effect of this compound is calculated as a percentage of the control AMPA response.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the AMPA receptor.[12][13]
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand (e.g., [³H]AMPA) from its binding site.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).[14]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
- Membrane preparation (50-100 µg protein).
- A fixed concentration of radioligand (e.g., [³H]AMPA at its Kd concentration).
- Varying concentrations of unlabeled this compound (the competitor).
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding (NSB) wells contain membranes, radioligand, and a saturating concentration of a known AMPA agonist (e.g., 1 mM L-glutamate).
-
The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[14]
3. Separation and Counting:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[14]
-
Filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[14]
4. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) is determined from the resulting competition curve.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Conclusion
This compound is a well-characterized and highly selective non-competitive antagonist of AMPA receptors. Its allosteric mechanism of action provides a powerful means to inhibit AMPA receptor function, making it an indispensable tool in neuroscience. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their in vitro studies, facilitating further exploration of the glutamatergic system in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of two noncompetitive AMPA receptor antagonists this compound and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effect of cyclothiazide on binding properties of AMPA-type glutamate receptors: lack of competition between cyclothiazide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the potent ampakine CX614 on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. brieflands.com [brieflands.com]
The Neuroprotective Potential of GYKI 52466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GYKI 52466, a 2,3-benzodiazepine derivative, has emerged as a significant neuroprotective agent with a primary mechanism of action as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The document also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in neurological disorders associated with excitotoxicity.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily by allosterically inhibiting AMPA/kainate receptors, a class of ionotropic glutamate (B1630785) receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a distinct site on the receptor complex, inducing a conformational change that prevents ion channel opening even when glutamate is bound.[2][4] This non-competitive antagonism is particularly advantageous in conditions of excessive glutamate release, such as cerebral ischemia, where high concentrations of the neurotransmitter would otherwise outcompete competitive antagonists.[2]
Attenuation of Glutamate Excitotoxicity
Excessive activation of AMPA receptors by glutamate leads to a massive influx of Ca²⁺ and Na⁺ ions, triggering a cascade of intracellular events that culminate in neuronal death, a process known as excitotoxicity. This compound effectively mitigates this by blocking the ion flux through AMPA receptor channels, thereby preventing the downstream deleterious effects.
A Novel Metabotropic Mechanism
Recent studies suggest a novel, secondary mechanism for this compound's neuroprotective actions, particularly in a "pharmacological preconditioning" paradigm.[4][5] At doses lower than those required for direct AMPA receptor blockade, this compound may act as an inverse agonist at G-protein coupled receptors (GPCRs), triggering lasting neuroprotective mechanisms that render neurons more resilient to subsequent excitotoxic insults.[4][5] This suggests a prophylactic potential for the compound in anticipated ischemic events.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Cell/Tissue Type | Value | Reference |
| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [2] |
| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [2] |
| IC₅₀ | Kainate-induced Excitotoxicity | Embryonic Rat Hippocampal Cultures | 9 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Administration | Dosage | Key Findings | Reference |
| Kainic Acid-Induced Seizures | Rat | Subcutaneous (preconditioning) | 3 mg/kg | Markedly reduced seizure scores; abolished level 3 and 4 seizures. | [4][5] |
| Transient Forebrain Ischemia | Rat | Intravenous | 10 mg/kg bolus + 10 mg/kg/60 min infusion | Inhibited ischemia-induced increases in microdialysate glutamate in the striatum. | [7] |
| Transient Forebrain Ischemia | Rat | Intravenous | 10 mg/kg bolus + 10 mg/kg/h infusion | Abolished ischemia-induced glutamate release. | [8] |
| Spinal Cord Injury | Rat | Intraperitoneal | 15 mg/kg | Significantly lower lipid peroxidation; significantly higher ATP levels compared to injured controls. | [9] |
| Hypoxic-Ischemic Brain Injury | Rat | Subcutaneous (preconditioning) | 3 mg/kg | Significantly reduced infarct volume and ventricular enlargement. | [10][11] |
| Amygdala Kindling | Rat | Intraperitoneal | 10 mg/kg | Reduced cortical after-discharge duration and behavioral seizure score. | [12] |
Experimental Protocols
The evaluation of this compound's neuroprotective properties has relied on well-established experimental models of neurological disorders.
In Vitro Excitotoxicity Model
-
Objective: To assess the ability of this compound to protect neurons from excitotoxicity.
-
Methodology:
-
Primary hippocampal cultures are prepared from embryonic rats.
-
Excitotoxicity is induced by exposing the cultures to a high concentration of an AMPA/kainate receptor agonist, such as kainic acid (e.g., 500 µM).
-
This compound is co-administered at varying concentrations.
-
Neuronal death is quantified by measuring the efflux of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
The IC₅₀ value is calculated to determine the concentration of this compound that provides 50% protection.[6]
-
In Vivo Ischemia Model (Four-Vessel Occlusion)
-
Objective: To evaluate the neuroprotective effect of this compound in a model of global cerebral ischemia.
-
Methodology:
-
Male Wistar rats are subjected to four-vessel occlusion, which involves cauterizing the vertebral arteries and transiently occluding the common carotid arteries.
-
This compound is administered intravenously, typically as a bolus followed by a continuous infusion, either before or after the ischemic insult.
-
Microdialysis probes are inserted into specific brain regions (e.g., striatum, hippocampus, cortex) to measure extracellular levels of neurotransmitters like glutamate.
-
Neuroprotection is assessed by the reduction in ischemia-induced glutamate release and subsequent histological analysis of neuronal damage.[7][8][13]
-
In Vivo Spinal Cord Injury Model
-
Objective: To investigate the therapeutic potential of this compound in traumatic spinal cord injury.
-
Methodology:
-
A standardized spinal cord injury is induced in rats (e.g., Wistar albino) by applying an aneurysm clip to the thoracic spinal cord for a defined period (e.g., 1 minute).
-
This compound is administered intraperitoneally (e.g., 15 mg/kg) shortly after the injury.
-
Biochemical markers of secondary injury, such as lipid peroxidation and ATP levels, are measured in spinal cord tissue at various time points post-injury.
-
Histopathological examination (light and electron microscopy) is performed to assess the extent of hemorrhage, necrosis, and cellular damage.
-
Functional recovery is evaluated using behavioral tests like the inclined-plane technique and motor grading scales.[9]
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental designs are provided below using the DOT language for Graphviz.
Caption: Mechanism of this compound in preventing excitotoxicity.
Caption: Workflow for in vivo ischemia studies with this compound.
Conclusion
This compound is a potent neuroprotective agent with a well-defined mechanism of action as a non-competitive AMPA/kainate receptor antagonist. Preclinical data robustly support its efficacy in mitigating neuronal damage in models of ischemia, seizure, and traumatic injury. The discovery of its potential preconditioning effects via a novel metabotropic pathway opens new avenues for prophylactic neuroprotection. While further research, particularly clinical trials, is necessary to translate these findings to human therapies, this compound remains a cornerstone compound for understanding and targeting excitotoxic mechanisms in neurological diseases. Its favorable pharmacological profile, including oral activity and blood-brain barrier permeability, underscores its potential as a therapeutic candidate.[1][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 5. Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the non-NMDA receptor antagonist this compound on the microdialysate and tissue concentrations of amino acids following transient forebrain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks the increase in extracellular glutamate induced by ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-dose GYKI-52466: prophylactic preconditioning confers long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and ischemia-evoked neurotransmitter amino acid release from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Anticonvulsant Profile of GYKI 52466: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticonvulsant properties of GYKI 52466, a selective, non-competitive AMPA receptor antagonist, as demonstrated in a range of preclinical models. This compound has shown broad-spectrum anticonvulsant activity, making it a significant compound of interest in epilepsy research.
Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound is a 2,3-benzodiazepine that uniquely targets ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike traditional 1,4-benzodiazepines, it does not act on GABAA receptors.[1] Its primary mechanism involves the non-competitive antagonism of AMPA receptors, meaning it blocks the receptor at a site distinct from the glutamate binding site.[2][3] This allosteric modulation prevents the influx of cations and subsequent neuronal depolarization, thereby reducing excessive excitatory neurotransmission that underlies seizure activity.[4] This mode of action is particularly advantageous as its efficacy is not overcome by high concentrations of glutamate, which can occur during intense seizure activity.[2]
Efficacy in Preclinical Seizure Models: Quantitative Data
This compound has demonstrated efficacy across a variety of preclinical seizure models, indicating a broad spectrum of anticonvulsant activity. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Chemically-Induced Seizure Models
| Seizure Model | Species | Route of Administration | Endpoint | ED50 / Effective Dose | Citation(s) |
| AMPA-induced Seizures | Swiss Mice | i.p. | Protection against seizures | 18.5 µmol/kg | [5] |
| Pentylenetetrazol (PTZ) | Mice | i.p. | Increased seizure threshold | 10-20 mg/kg | [6] |
| Kainic Acid-induced Status Epilepticus | Mice | i.p. | Termination of seizures | 50 mg/kg (bolus) | [2] |
| 4-Aminopyridine (4-AP) | Mice | i.p. | Protection against seizures and lethality | Protective | [7] |
| N-Methyl-D-aspartate (NMDA) | Mice | i.p. | Protection against seizures | Ineffective | [7] |
Table 2: Efficacy in Electrically-Induced and Sensory Seizure Models
| Seizure Model | Species | Route of Administration | Endpoint | ED50 / Effective Dose | Citation(s) |
| Maximal Electroshock (MES) | Mice | i.p. | Increased seizure threshold | 10-20 mg/kg | [6][7] |
| 6 Hz Seizure Model | Mice | i.p. | Protection from tonic extension | Protective | [8] |
| Sound-induced Seizures | DBA/2 Mice | i.p. | Protection against seizures | 13.7 µmol/kg | [5] |
| Amygdala Kindling | Rats | i.p. | Reduction in seizure score and after-discharge duration | 10 mg/kg | [9] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key preclinical studies to evaluate the anticonvulsant effects of this compound.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model : Male Swiss mice are commonly used.
-
Drug Administration : this compound is administered intraperitoneally (i.p.) at varying doses.[6][7]
-
Latency Period : A specific time is allowed to elapse between drug administration and seizure induction to ensure peak drug efficacy.
-
Seizure Induction : A high-frequency electrical stimulus is delivered via corneal electrodes.
-
Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to screen for compounds effective against myoclonic and absence seizures.
-
Animal Model : Mice are frequently used.
-
Drug Administration : this compound is administered i.p. prior to PTZ.[6]
-
Seizure Induction : Pentylenetetrazol is administered, typically via intravenous (i.v.) infusion or subcutaneous (s.c.) injection, to induce clonic and tonic seizures.[6][10][11]
-
Endpoint : The threshold for different seizure types (e.g., myoclonic, clonic) is determined. This compound has been shown to significantly increase the threshold for myoclonic and clonic seizures.[6]
Kainic Acid-Induced Status Epilepticus Model
This model mimics temporal lobe epilepsy and is used to study compounds that can terminate ongoing seizure activity.
-
Animal Model : Mice or rats are surgically implanted with epidural cortical electrodes for electroencephalogram (EEG) recording.[2]
-
Seizure Induction : Kainic acid is administered i.p. to induce status epilepticus.[2]
-
Treatment Protocol : this compound is administered at a predetermined time after the onset of continuous seizure activity (e.g., 5 or 30 minutes).[2]
-
Monitoring : EEG and behavioral seizures are continuously monitored for several hours.
-
Endpoints : Key endpoints include the time to termination of seizure activity and the cumulative duration of seizures. Studies show that this compound can rapidly terminate ongoing status epilepticus with infrequent recurrence.[2][12]
Interactions with Conventional Antiepileptic Drugs
This compound has been shown to potentiate the anticonvulsant activity of several conventional antiepileptic drugs. In the MES model, co-administration of this compound (up to 5 mg/kg) with valproate, carbamazepine, and diphenylhydantoin resulted in enhanced anticonvulsant effects without exacerbating motor impairment.[13] Similarly, in amygdala-kindled rats, a non-effective dose of this compound (2 mg/kg) significantly enhanced the anticonvulsant effects of clonazepam and valproate.[14] These findings suggest a potential therapeutic advantage for combination therapies involving non-competitive AMPA receptor antagonists.
Side Effect Profile
A notable consideration for the clinical utility of this compound is its side effect profile. At doses effective in providing seizure protection in models like the MES test, this compound has been observed to cause motor impairment, sedation, and ataxia.[6][7] However, in some studies, particularly those involving the treatment of status epilepticus, animals treated with this compound retained neurological responsiveness despite appearing sedated, which contrasts with the deeper sedation observed with diazepam.[2] Furthermore, low-dose "preconditioning" with this compound (3 mg/kg) has been shown to provide significant protection against kainic acid-induced seizures without the adverse behaviors associated with higher doses.[15][16]
Conclusion
The preclinical data for this compound robustly demonstrates its potent and broad-spectrum anticonvulsant effects. Its unique mechanism as a non-competitive AMPA receptor antagonist offers a distinct advantage, particularly in scenarios of excessive glutamate release. While motor and sedative side effects at therapeutic doses present a challenge, the potential for synergistic interactions with existing antiepileptic drugs and the efficacy of lower-dose regimens warrant further investigation. This compound remains a pivotal pharmacological tool for understanding the role of AMPA receptors in seizure generation and a valuable lead compound in the development of novel antiepileptic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. The anticonvulsant effect of the non-NMDA antagonists, NBQX and this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ufsm.br [ufsm.br]
- 11. DSpace [repository.escholarship.umassmed.edu]
- 12. researchgate.net [researchgate.net]
- 13. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection. [repository.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
Delving into GYKI 52466: A Technical Guide on its Pharmacokinetics and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
GYKI 52466, a non-competitive antagonist of AMPA/kainate receptors, has garnered significant interest in neuroscience research for its potential therapeutic applications in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy and neurodegenerative disorders. A thorough understanding of its pharmacokinetic profile and ability to permeate the blood-brain barrier (BBB) is paramount for its development as a central nervous system (CNS) therapeutic. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and BBB permeability of this compound, supplemented with detailed experimental protocols and visual representations of key processes.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which collectively influence its efficacy and safety. For a CNS-acting drug like this compound, rapid absorption and efficient penetration into the brain are critical.
Key Pharmacokinetic Parameters
Based on available literature, primarily from studies in rats following intraperitoneal (i.p.) administration, the pharmacokinetic profile of this compound is characterized by rapid absorption and a short plasma half-life.
| Parameter | Value | Species | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | 15 minutes | Rat | Intraperitoneal (i.p.) | [1][2][3] |
| Plasma Concentration Decline | Falls to 21% of peak value at 60 minutes | Rat | Intraperitoneal (i.p.) | [1][2][3] |
| Plasma Concentration Decline | Drops to less than 5% of peak levels within 90 minutes | Rat | Intraperitoneal (i.p.) | [4] |
Note: Specific values for Cmax, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not consistently reported in the readily available literature and require further investigation of primary sources.
The rapid decline in plasma concentrations suggests a short duration of systemic exposure, a factor that needs to be considered in designing dosing regimens for sustained therapeutic effects.
Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier is a crucial determinant of its efficacy as a CNS therapeutic. Its lipophilic nature is reported to facilitate this penetration[2]. However, quantitative data, such as the brain-to-plasma concentration ratio, remains a critical piece of information for a complete understanding of its CNS disposition.
While direct quantitative data is sparse in the public domain, the pronounced central nervous system effects observed in numerous preclinical studies, such as anticonvulsant and neuroprotective actions, strongly indicate that this compound effectively crosses the blood-brain barrier to engage its target receptors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols that would be employed to determine the pharmacokinetic parameters and blood-brain barrier permeability of this compound.
Pharmacokinetic Analysis in Rats
This protocol outlines the general procedure for determining the plasma concentration-time profile of this compound in rats following intraperitoneal administration.
Pharmacokinetic Study Workflow
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline, cyclodextrin (B1172386) solution) and administered via intraperitoneal injection at a specific dose.
-
Blood Collection: Blood samples are collected at various time points post-administration. Serial sampling from the same animal (e.g., via a cannulated tail vein) is preferred to reduce inter-animal variability.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Proteins in the plasma are then precipitated using a solvent like acetonitrile.
-
Quantification by HPLC: The concentration of this compound in the processed plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
Blood-Brain Barrier Permeability Assessment
In vivo microdialysis is a powerful technique to measure unbound drug concentrations in the brain's extracellular fluid, providing a direct measure of target site exposure.
In Vivo Microdialysis Workflow
Detailed Steps:
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis Procedure: A microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Small molecules, including unbound this compound, diffuse across the probe's semipermeable membrane into the aCSF, which is then collected as dialysate.
-
Drug Administration and Sampling: After a baseline collection period, this compound is administered systemically (e.g., i.p.). Dialysate and blood samples are collected simultaneously at predetermined time points.
-
Sample Analysis: The concentrations of this compound in the dialysate and plasma are quantified using a sensitive analytical method like HPLC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated to quantify the extent of BBB penetration.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by non-competitively antagonizing AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the CNS.
Mechanism of this compound Action
In the presence of the neurotransmitter glutamate, AMPA receptors are activated, leading to the opening of their associated ion channels. This allows an influx of sodium (Na+) and, in some cases, calcium (Ca2+) ions, resulting in depolarization of the postsynaptic neuron and the propagation of an excitatory signal. This compound binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound. By non-competitively inhibiting the receptor, this compound effectively dampens excessive excitatory neurotransmission.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid absorption and elimination following intraperitoneal administration in rats. Its established central nervous system effects confirm its ability to penetrate the blood-brain barrier. While precise quantitative data on some pharmacokinetic parameters and BBB permeability are not extensively reported in publicly accessible literature, the provided information and experimental frameworks offer a solid foundation for researchers and drug development professionals. Further investigation into primary research articles, particularly the work of De Sarro and colleagues, is recommended to obtain more detailed quantitative data to build a complete pharmacokinetic and pharmacodynamic model for this promising CNS drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3’-Deoxyadenosine (Cordycepin) Produces a Rapid and Robust Antidepressant Effect via Enhancing Prefrontal AMPA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
An In-Depth Technical Guide to the Off-Target Effects and Selectivity Profile of GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GYKI 52466 is a well-characterized 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike classical 1,4-benzodiazepines, this compound does not modulate GABAA receptors.[3] Its primary mechanism of action is through allosteric modulation of AMPA receptors, binding to a site distinct from the glutamate (B1630785) binding site. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target and known off-target effects. It summarizes quantitative data from multiple studies, details representative experimental protocols for characterization, and provides visual diagrams of relevant signaling pathways and experimental workflows.
Primary Target Selectivity Profile
This compound exhibits a clear selectivity for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) receptors. The antagonism is non-competitive, voltage-independent, and does not show use-dependence, which is consistent with an allosteric mechanism of action.[1]
Quantitative Data for Ionotropic Glutamate Receptors
The following table summarizes the inhibitory concentrations (IC50) of this compound for AMPA, kainate, and NMDA receptor-mediated responses as reported in the literature.
| Receptor Subtype | Reported IC50 (µM) | Reference(s) |
| AMPA | 10-20 | [2][4] |
| AMPA | 11 | [1] |
| AMPA | 9.8 | [5] |
| Kainate | ~450 | [2][4] |
| Kainate | 7.5 | [1] |
| Kainate | 450 | [5] |
| NMDA | >50 | [2][4] |
| NMDA | Inactive | [1][6] |
Note: The variability in reported IC50 values can be attributed to different experimental preparations and conditions.
Off-Target Effects and Broader Selectivity
Serotonergic System Interactions
Evidence suggests a potential interaction of this compound with the serotonin (B10506) system. One study demonstrated that this compound can block head-shake responses induced by the 5-HT2A receptor agonist DOI in rats, suggesting a possible antagonist effect at 5-HT2A receptors.[7][8] Another study reported that this compound treatment reduced serotonin levels in the prefrontal cortex and nucleus accumbens of rats.[9][10] However, direct binding affinity (Ki) or functional IC50 values for this compound at 5-HT2A or other serotonin receptor subtypes have not been reported in the reviewed literature. One study also noted that this compound can attenuate the effects of a 5-HT1A receptor agonist.[11]
Other Potential Off-Target Activities
-
GABAA Receptors: this compound is explicitly described as not acting on GABAA receptors, distinguishing it from classical benzodiazepines.[3]
-
Voltage-Gated Ion Channels: There is a lack of specific data on the direct interaction of this compound with a broad panel of voltage-gated sodium, potassium, and calcium channels, including the hERG channel, which is critical for cardiovascular safety assessment.
-
Other Neurotransmitter Receptors: No significant interactions with other major neurotransmitter receptor families (e.g., dopamine, adrenergic, muscarinic, nicotinic acetylcholine) have been prominently reported in the reviewed scientific literature.
-
CYP450 Enzymes: Information regarding the potential for this compound to inhibit cytochrome P450 enzymes is not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols from the original characterization studies of this compound are not fully available. However, based on standard methodologies, the following representative protocols describe how the selectivity and off-target effects of a compound like this compound would be assessed.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure ion flow across the membrane of a single neuron while holding the membrane potential at a set level, allowing for the characterization of antagonist effects on ligand-gated ion channels.
Objective: To determine the IC50 of this compound for AMPA, kainate, and NMDA receptor-mediated currents.
Cell Preparation:
-
Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
Recording:
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2).
-
A gigaseal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonists for the respective receptors (e.g., 100 µM AMPA, 100 µM kainate, or 100 µM NMDA with 10 µM glycine) are applied to the cell via a rapid perfusion system to evoke an inward current.
-
After a stable baseline response is established, increasing concentrations of this compound are co-applied with the agonist.
-
The peak amplitude of the inward current is measured at each concentration of this compound.
-
The data are normalized to the control response and fitted to a sigmoidal dose-response curve to determine the IC50.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various receptors (e.g., 5-HT2A).
Membrane Preparation:
-
Tissue (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[12]
Assay Procedure:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The specific binding at each concentration of this compound is calculated, and the data are used to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Caption: AMPA receptor activation by glutamate and its allosteric inhibition by this compound.
Experimental Workflow for Characterizing a Non-Competitive Antagonist
Caption: Workflow for characterizing the mechanism of action of a receptor antagonist.
Conclusion
This compound is a potent and selective non-competitive antagonist of AMPA and kainate receptors with significantly lower affinity for NMDA receptors and no reported activity at GABAA receptors. While its primary selectivity profile is well-established, a comprehensive understanding of its off-target effects is limited by the lack of publicly available broad screening panel data. The available evidence points towards a potential interaction with the serotonergic system, specifically the 5-HT2A receptor, which warrants further investigation to determine the precise mechanism and affinity of this interaction. For drug development professionals, while this compound serves as a valuable tool compound for studying AMPA receptor pharmacology, the gaps in its off-target and safety pharmacology profile (e.g., hERG, CYP450) would need to be addressed for any structurally related compounds intended for clinical development.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Glutamatergic Neurotransmission by Ketamine: A Novel Step in the Pathway from NMDA Receptor Blockade to Dopaminergic and Cognitive Disruptions Associated with the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 10. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of two noncompetitive AMPA receptor antagonists this compound and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and ischemia-evoked neurotransmitter amino acid release from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GYKI 52466 in Elucidating Glutamate Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can paradoxically induce neuronal death through a process termed excitotoxicity when present in excessive concentrations. This phenomenon is a key pathological mechanism in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2][3][4][5] A critical mediator of glutamate-induced excitotoxicity is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The 2,3-benzodiazepine derivative, GYKI 52466, has emerged as a pivotal pharmacological tool for investigating the role of AMPA receptors in this process. As a selective, non-competitive antagonist of AMPA/kainate receptors, this compound offers distinct advantages over competitive antagonists, particularly in conditions of high glutamate concentration.[6][7][8][9] This technical guide provides an in-depth overview of the application of this compound in studying glutamate excitotoxicity, complete with quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a 2,3-benzodiazepine that allosterically inhibits AMPA receptors.[7][10] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a distinct site on the receptor complex, inducing a conformational change that prevents ion channel opening, even when glutamate is bound.[6][10][11] This non-competitive mechanism makes its inhibitory action less susceptible to being overcome by high concentrations of glutamate, a common feature of excitotoxic conditions.[6] While primarily targeting AMPA receptors, this compound also shows some activity at kainate receptors, but is inactive against N-methyl-D-aspartate (NMDA) receptors.[6][8][9]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the efficacy and potency of this compound from various experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| IC50 | AMPA | Cultured rat hippocampal neurons | 11 µM | [6] |
| IC50 | Kainate | Cultured rat hippocampal neurons | 7.5 µM | [6] |
| IC50 | AMPA-induced responses | - | 10-20 µM | [7][9] |
| IC50 | Kainate-induced responses | - | ~450 µM | [7][9] |
| IC50 | Kainate-induced excitotoxicity | Embryonic rat hippocampal cultures | 9 µM | [12] |
| Binding Rate (kon) | Kainate | Cultured rat hippocampal neurons | 1.6 x 10^5 M⁻¹s⁻¹ | [6] |
| Unbinding Rate (koff) | Kainate | Cultured rat hippocampal neurons | 3.2 s⁻¹ | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Administration Route | Effective Dose | Reference |
| Sound-induced seizures (DBA/2 mice) | Anticonvulsant | Intraperitoneal | 1.76-13.2 mg/kg | [8] |
| Spinal Cord Injury (Rats) | Neuroprotection | Intraperitoneal | 15 mg/kg | [13] |
| Kainic acid-induced seizures (Rats) | Anticonvulsant (preconditioning) | Subcutaneous | 3 mg/kg | [14][15] |
| Various seizure models (Mice) | Anticonvulsant | - | ED50: 13-25 mg/kg | [14] |
| Micturition reflex (Urethane-anesthetized rats) | Inhibition of bladder contractions | Intravenous | 0.5-8 mg/kg | [16] |
Signaling Pathways in AMPA Receptor-Mediated Excitotoxicity
Glutamate excitotoxicity initiated by AMPA receptor overactivation involves a cascade of intracellular events, primarily driven by excessive calcium (Ca²⁺) influx. While most AMPA receptors have low Ca²⁺ permeability due to the presence of the GluA2 subunit, under certain pathological conditions, Ca²⁺-permeable AMPA receptors (CP-AMPARs) lacking the GluA2 subunit are expressed, leading to direct Ca²⁺ entry.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vitro and in vivo studies using this compound to investigate glutamate excitotoxicity.
In Vitro Neuroprotection Assay in Hippocampal Cultures
This protocol is adapted from studies assessing the neuroprotective effects of this compound against kainate-induced excitotoxicity.[12]
In Vivo Neuroprotection Model of Spinal Cord Injury
This protocol is based on a study investigating the therapeutic potential of this compound in a rat model of spinal cord injury.[13]
-
Animal Model: Adult Wistar albino rats are anesthetized. A laminectomy is performed at the thoracic level to expose the spinal cord.
-
Injury Induction: A vascular clip (e.g., aneurysm clip) is applied to the dura mater for a defined period (e.g., 1 minute) to induce a compression injury.
-
Treatment:
-
Control Group: Receives a sham operation without clip compression.
-
Injury Group: Receives the spinal cord injury and an intraperitoneal injection of vehicle.
-
Treatment Group: Receives the spinal cord injury followed by an intraperitoneal injection of this compound (15 mg/kg) shortly after the injury (e.g., 1 minute after clip removal).[13]
-
-
Outcome Measures:
-
Biochemical Analysis: At various time points post-injury, spinal cord tissue is collected and analyzed for markers of oxidative stress (e.g., lipid peroxidation) and energy depletion (e.g., ATP levels).
-
Histological Examination: Tissue sections are examined using light and electron microscopy to assess for hemorrhage, necrosis, and damage to neurons and myelin.
-
Functional Recovery: Behavioral tests, such as the inclined-plane test and motor grading scales (e.g., Tarlov scale), are performed at regular intervals to assess motor function.
-
Conclusion
This compound has proven to be an invaluable tool for dissecting the contribution of AMPA receptors to glutamate excitotoxicity. Its non-competitive mechanism of action provides a reliable means of inhibiting these receptors, even in the face of pathological glutamate concentrations. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further investigate excitotoxic mechanisms and to develop novel neuroprotective therapies. The continued use of this compound in preclinical models will undoubtedly continue to shed light on the complex signaling cascades that lead to neuronal death in a variety of neurological disorders.
References
- 1. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEUROPROTECTION BY GLUTAMATE RECEPTOR ANTAGONISTS AGAINST SEIZURE-INDUCED EXCITOTOXIC CELL DEATH IN THE AGING BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 10. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 15. Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI 52466: A Technical Guide to its Impact on Synaptic Transmission and Plasticity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GYKI 52466, a pivotal tool in neuroscience research. We explore its molecular mechanism, its quantitative effects on synaptic transmission, and its nuanced role in the modulation of synaptic plasticity. This document synthesizes key findings, presents detailed experimental protocols, and offers visual representations of the underlying neurobiological processes.
Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound, a 2,3-benzodiazepine derivative, is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike competitive antagonists that vie with glutamate (B1630785) for its binding site, this compound acts allosterically. Recent cryo-electron microscopy studies have revealed that it binds within the transmembrane domain (TMD) collar, a region distinct from the agonist-binding site.[1][2][3] This binding action decouples the ligand-binding domain from the ion channel gate, effectively preventing ion flux even when glutamate is bound.[1][3] This mechanism results in a voltage-independent block of AMPA receptor-mediated currents.[4] Notably, this compound does not act on GABA-A receptors, distinguishing it from conventional 1,4-benzodiazepines.[5]
Impact on Excitatory Synaptic Transmission
By blocking AMPA receptors, this compound directly curtails the fast component of excitatory synaptic transmission. It effectively reduces the amplitude of excitatory postsynaptic currents (EPSCs) and potentials (EPSPs) mediated by non-NMDA receptors.[4][6] This inhibitory action is dose-dependent and has been quantified across various experimental preparations.
Quantitative Data on Synaptic Current Inhibition
The following table summarizes the inhibitory concentrations (IC50) and specific percentage reductions in AMPA/kainate-mediated currents at various concentrations of this compound.
| Preparation Type | Agonist | This compound Concentration | Effect | Reference |
| Cultured Rat Hippocampal Neurons | AMPA | 11 µM | IC50 | [4] |
| Cultured Rat Hippocampal Neurons | Kainate | 7.5 µM | IC50 | [4] |
| Cultured Rat Cortical Neurons | Kainate (100 µM) | 12.1 µM | IC50 | [7] |
| Embryonic Rat Hippocampal Cultures | Kainate (500 µM) | 9 µM | IC50 for Neuroprotection | [8] |
| HEK 293 Cells (GluRBi/Di) | L-glutamate (300 µM) | 30 µM | 27.3% inhibition of peak current | [9] |
| HEK 293 Cells (GluRBi/Di) | L-glutamate (300 µM) | 30 µM | 34.5% inhibition of steady-state current | [9] |
| Excised Patches (CA1 Neurons) | AMPA | 10 µM | ~30% reduction in peak current | [10] |
Modulation of Synaptic Plasticity
Synaptic plasticity, the cellular basis for learning and memory, primarily involves the strengthening (Long-Term Potentiation, LTP) or weakening (Long-Term Depression, LTD) of synapses. This compound has been instrumental in dissecting the role of AMPA receptors in these processes.
Long-Term Potentiation (LTP)
The induction of NMDAR-dependent LTP requires sufficient depolarization of the postsynaptic membrane to relieve the magnesium block of the NMDA receptor channel. This depolarization is primarily driven by AMPA receptors. Consequently, blocking AMPA receptors with this compound can prevent LTP induction. However, studies show this effect is highly concentration-dependent.
At therapeutically relevant concentrations (20-40 µM), this compound does not suppress the induction of LTP in rat hippocampal slices.[1] Attenuation of LTP is only observed at higher concentrations (e.g., 80 µM).[1] Crucially, even at these high concentrations, this compound appears to suppress the expression rather than the induction of LTP, as the potentiation reappears after the drug is washed out.[1] This suggests that the underlying synaptic changes for LTP have occurred, but their postsynaptic manifestation is blocked.
| Brain Region | Induction Protocol | This compound Concentration | Outcome on LTP | Reference |
| Rat Hippocampal CA1 | Low-frequency stimulation of Schaffer collaterals | 20-40 µM | No suppression of induction | [1] |
| Rat Hippocampal CA1 | Low-frequency stimulation of Schaffer collaterals | 80 µM | Attenuation of expression, not induction | [1] |
Long-Term Depression (LTD)
NMDAR-dependent LTD is typically induced by a smaller, more prolonged increase in postsynaptic calcium, which leads to the dephosphorylation and subsequent endocytosis (removal) of AMPA receptors from the synapse. While this mechanism centrally involves AMPA receptors, direct experimental studies quantifying the effect of this compound on LTD induction or expression are not prevalent in the reviewed literature. Based on its mechanism, it can be hypothesized that this compound would block the expression of LTD by inhibiting the function of the remaining AMPA receptors at the synapse. Its effect on the induction of LTD is less clear and would depend on the specific induction protocol (e.g., NMDAR-dependent vs. mGluR-dependent).
Detailed Experimental Protocols
The following section outlines a representative protocol for studying the effects of this compound on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology.
Preparation of Acute Hippocampal Slices
-
Anesthesia and Perfusion: Anesthetize a young adult rodent (e.g., P21-P35 rat) with isoflurane (B1672236) or a similar anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated NMDG solution. Cut 300-400 µm thick coronal or horizontal slices containing the hippocampus using a vibratome.
-
Recovery: Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes. Subsequently, transfer them to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Slice Placement: Place a single slice in the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Neuron Identification: Identify pyramidal neurons in the CA1 region using differential interference contrast (DIC) optics.
-
Patching: Using a glass micropipette (3-6 MΩ resistance) filled with an internal solution (e.g., K-gluconate based), approach a target neuron and form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Clamp the neuron at -70 mV to record EPSCs. Allow the cell to stabilize for 5-10 minutes.
Drug Application and Analysis
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals to evoke synaptic responses. Record a stable baseline of EPSCs for 10-20 minutes by stimulating at a low frequency (e.g., 0.1 Hz).
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Effect Measurement: Continue to record EPSCs for 20-30 minutes to observe the full effect of the drug.
-
Washout: Switch the perfusion back to the standard aCSF to observe the reversibility of the drug's effect.
-
Analysis: Measure the amplitude of the recorded EPSCs. Calculate the average amplitude during the baseline period and during the drug application period. Express the effect of this compound as the percentage reduction from the baseline amplitude.
References
- 1. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-competitive AMPA glutamate receptors antagonism by perampanel as a strategy to counteract hippocampal hyper-excitability and cognitive deficits in cerebral amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Allosteric Modulation of AMPA Receptors by GYKI 52466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466, a 2,3-benzodiazepine derivative, stands as a pivotal tool in neuroscience research and a subject of interest in drug development due to its selective, non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike competitive antagonists that vie for the glutamate (B1630785) binding site, this compound employs an allosteric mechanism, binding to a distinct site on the receptor to modulate its function. This technical guide provides an in-depth exploration of the allosteric modulation of AMPA receptors by this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
This compound acts as a negative allosteric modulator of AMPA receptors.[1][3] Its primary mechanism involves binding to a site within the transmembrane domain (TMD) collar of the AMPA receptor, a region distinct from the agonist-binding domain.[4][5][6] This binding event prevents the conformational changes necessary for ion channel opening, effectively decoupling the glutamate-binding event in the ligand-binding domain (LBD) from the gating machinery of the ion channel.[5][7] This non-competitive mode of action means that its inhibitory effect is not surmounted by increasing concentrations of the agonist glutamate.
Recent structural studies, including cryo-electron microscopy (cryo-EM), have provided high-resolution insights into this mechanism. Upon binding, this compound induces and stabilizes a distinct, inhibited conformational state of the receptor.[5][8] This allosteric inhibition not only prevents channel activation but can also preclude the binding and action of positive allosteric modulators, such as cyclothiazide, by disrupting their binding site.[7]
Quantitative Data Presentation
The interaction of this compound with AMPA receptors has been quantified across numerous studies. The following tables summarize key pharmacological parameters, offering a comparative overview of its potency, selectivity, and kinetics.
| Parameter | Value | Receptor/Condition | Reference |
| IC₅₀ | 10-20 µM | AMPA-induced responses | [1] |
| IC₅₀ | 9.8 µM | AMPA receptors (kainate-induced response) | [9] |
| IC₅₀ | ~450 µM | Kainate-induced responses | [1] |
| IC₅₀ | >> 50 µM | NMDA-induced responses | [1] |
| IC₅₀ | 43.20 ± 6.61 μM | GluA2-γ2EM in the presence of CTZ | [5] |
| Binding Rate (k_on) | 1.6 x 10⁵ M⁻¹s⁻¹ | Kainate as agonist | [10] |
| Unbinding Rate (k_off) | 3.2 s⁻¹ | Kainate as agonist | [10] |
Experimental Protocols
A comprehensive understanding of this compound's effects on AMPA receptors has been achieved through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the functional effects of this compound on AMPA receptor-mediated currents in neurons or heterologous expression systems.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably or transiently expressing the AMPA receptor subunits of interest.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂ to maintain pH at 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 130-140 Cs-gluconate or CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels.
-
Agonist and Antagonist Solutions: Prepare stock solutions of glutamate or AMPA and this compound in the appropriate solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution immediately before the experiment.
3. Recording Procedure:
-
Place the coverslip with cells in a recording chamber continuously perfused with ACSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Apply the AMPA receptor agonist using a fast perfusion system to evoke an inward current.
-
After obtaining a stable baseline response, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.
-
Record and analyze the peak and steady-state components of the AMPA receptor-mediated current.
4. Data Analysis:
-
Measure the peak amplitude of the evoked currents in the absence and presence of this compound.
-
Construct dose-response curves by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC₅₀ and the Hill coefficient.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the structural basis of this compound's allosteric modulation of AMPA receptors.
1. Protein Expression and Purification:
-
Express the desired AMPA receptor construct (e.g., full-length receptor with auxiliary subunits) in a suitable expression system (e.g., HEK293 cells).
-
Solubilize the receptor from the membrane using a mild detergent (e.g., digitonin (B1670571) or GDN).
-
Purify the receptor-detergent complex using affinity and size-exclusion chromatography.
2. Sample Preparation for Vitrification:
-
Concentrate the purified receptor to an optimal concentration (typically 1-10 mg/mL).
-
Add the ligand(s) of interest (e.g., glutamate and this compound) to the purified receptor solution.
-
Apply a small volume (2-3 µL) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
3. Data Collection:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) equipped with a direct electron detector.
-
Collect a large dataset of movie micrographs at a high magnification.
4. Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Pick individual receptor particles from the micrographs.
-
Perform 2D classification to remove noise and select well-defined particle classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the AMPA receptor-GYKI 52466 complex.
-
Build and refine an atomic model into the final cryo-EM density map.
Laser-Pulse Photolysis
This technique allows for the rapid and precise application of agonists to study the fast kinetics of AMPA receptor activation and its modulation by this compound.
1. Experimental Setup:
-
A whole-cell patch-clamp setup is integrated with a UV laser.
-
A "caged" form of glutamate (e.g., MNI-caged-glutamate) is used, which is biologically inactive until photolyzed by a UV light pulse.
2. Protocol:
-
Establish a whole-cell recording from a cell expressing AMPA receptors.
-
Perfuse the cell with a solution containing the caged glutamate and this compound.
-
Deliver a brief pulse of UV laser light focused on the cell, which rapidly releases a known concentration of glutamate.
-
Record the resulting fast-rising and decaying AMPA receptor-mediated current.
-
By varying the concentration of this compound, its effect on the activation, deactivation, and desensitization kinetics of the receptor can be determined with high temporal resolution.
Mandatory Visualizations
Signaling Pathway of AMPA Receptor Modulation by this compound
Caption: Allosteric inhibition of AMPA receptor by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing this compound effects via patch-clamp.
Logical Relationship of this compound's Allosteric Modulation
Caption: Logical flow of this compound's inhibitory action on AMPA receptors.
Conclusion
This compound remains an indispensable pharmacological tool for dissecting the roles of AMPA receptors in synaptic transmission and plasticity. Its well-characterized, non-competitive allosteric mechanism of action provides a clear advantage in experimental settings where agonist concentrations may fluctuate. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies of AMPA receptor function and dysfunction. The continued exploration of the structural and dynamic aspects of its interaction with AMPA receptors will undoubtedly pave the way for the rational design of novel therapeutics targeting this critical class of neurotransmitter receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound this compound and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. dosequis.colorado.edu [dosequis.colorado.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving GYKI 52466 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the dissolution of GYKI 52466, a selective, non-competitive AMPA/kainate receptor antagonist, for in vivo research applications. Proper solubilization is critical for ensuring accurate dosing and maximizing the bioavailability of the compound in animal models.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility parameters of this compound dihydrochloride (B599025) in various solvents. It is crucial to select an appropriate solvent system that is both effective for dissolution and safe for in vivo administration.
| Solvent/Vehicle | Maximum Concentration | Remarks | Source |
| Water | 10 mM (~3.3 mg/mL) | This compound dihydrochloride salt shows some aqueous solubility. | [1][2] |
| DMSO | 50 mM (~16.49 mg/mL) | Heating to 60°C and sonication may be required. For in vivo use, further dilution in a physiologically compatible vehicle is necessary. | [1][3] |
| 10% β-cyclodextrin in saline | 5 mg/mL (50 mg/10 mL) | This vehicle has been successfully used for in vivo administration in mice. | [4] |
| 2-hydroxypropyl-β-cyclodextrin | Concentration not specified | Used to achieve higher doses for in vivo studies. | [5] |
Note: The solubility of this compound can be influenced by factors such as its salt form (dihydrochloride), pH, and temperature. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
This section outlines detailed methodologies for preparing this compound solutions for in vivo administration. The choice of protocol will depend on the desired final concentration and the route of administration.
Protocol 1: Dissolution in an Aqueous Vehicle Using Cyclodextrin (B1172386)
This is the recommended method for achieving higher concentrations of this compound suitable for systemic administration (e.g., intraperitoneal injection) in rodents. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound dihydrochloride
-
β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Weigh the required amount of β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin to make a 10% (w/v) solution in sterile saline or water. For example, to prepare 10 mL of a 10% solution, dissolve 1 g of cyclodextrin in a final volume of 10 mL of saline.
-
Gently warm and stir the solution until the cyclodextrin is completely dissolved. Allow the solution to cool to room temperature.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound dihydrochloride.
-
Slowly add the powdered this compound to the prepared 10% cyclodextrin solution while continuously stirring or vortexing. For example, to achieve a 5 mg/mL solution, add 50 mg of this compound to 10 mL of the 10% cyclodextrin vehicle.[4]
-
Continue to stir or vortex until the compound is fully dissolved. Gentle warming may aid in dissolution, but avoid excessive heat.
-
-
Sterilization and Storage:
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare solutions fresh on the day of use.[2] If short-term storage is necessary, store the solution at -20°C for up to one month.[2] Before use, thaw the solution and ensure there is no precipitation.
-
Protocol 2: Dissolution in DMSO and Subsequent Dilution
This method is suitable for preparing stock solutions of this compound. However, for in vivo use, the final concentration of DMSO must be kept to a minimum to avoid toxicity.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or higher
-
Sterile saline (0.9% NaCl) or other appropriate sterile aqueous buffer
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dilution for In Vivo Administration:
-
Calculate the required volume of the DMSO stock solution needed for the final desired concentration and injection volume.
-
On the day of the experiment, dilute the DMSO stock solution with a sterile aqueous vehicle (e.g., saline) to the final desired concentration. It is critical to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-induced toxicity in the animals.
-
Add the DMSO stock solution to the aqueous vehicle dropwise while vortexing to prevent precipitation.
-
-
Sterilization and Storage:
Mandatory Visualizations
Experimental Workflow for Preparing this compound with Cyclodextrin
Caption: Workflow for this compound dissolution using the cyclodextrin method.
Signaling Pathway: Mechanism of Action of this compound
Caption: Allosteric inhibition of the AMPA receptor by this compound.
References
- 1. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GYKI 52466 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, in various cell culture experiments. Detailed protocols and recommended concentrations are provided to facilitate experimental design and execution.
Mechanism of Action
This compound is a 2,3-benzodiazepine that functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike traditional benzodiazepines, it does not act on GABA-A receptors.[2] Its mechanism involves binding to an allosteric site on the AMPA receptor, thereby inhibiting ion flow without competing with the glutamate (B1630785) binding site.[3][4] This action allows this compound to effectively block postsynaptic currents mediated by AMPA and kainate receptors.[1]
Recommended Concentrations for Cell Culture Experiments
The optimal concentration of this compound is dependent on the cell type, experimental model, and the specific endpoint being measured. The following table summarizes recommended concentration ranges from published studies.
| Application | Cell Type | Concentration Range | Key Findings | Reference |
| Electrophysiology | Cultured Rat Hippocampal Neurons | 7.5 µM - 11 µM (IC50) | Potent antagonist of kainate- and AMPA-activated currents. | [1] |
| Cultured Rat Hippocampal Neurons | 0.3 µM - 100 µM | Inhibition of inward currents activated by AMPA and Kainate receptors. | [5] | |
| Cultured Rat Cortical Neurons | 12.1 µM (IC50) | Reduced currents induced by kainate application. | [6] | |
| Hippocampal Pyramidal Neurons (excised patches) | 10 µM | Increased steady-state current, suggesting a complex modulatory role. | [7] | |
| Hippocampal Slices | 20 µM - 40 µM | Did not suppress the induction of long-term potentiation (LTP). | [8] | |
| Hippocampal Slices | 80 µM | Attenuated LTP. | [8] | |
| Neuroprotection | Primary Rat Hippocampal Cultures | 9 µM (IC50) | Attenuated kainate-induced excitotoxicity. | [9] |
| Anti-proliferative Effects | Transformed Cells | Not Specified | Has been shown to have anti-proliferative effects. | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound to ensure accurate and reproducible dilutions for your experiments.
Materials:
-
This compound dihydrochloride (B599025) (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound dihydrochloride in an appropriate solvent such as DMSO or water to a stock concentration of 10-50 mM.[10]
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol for Assessing Neuroprotective Effects against Excitotoxicity
This protocol details how to evaluate the neuroprotective capacity of this compound against excitotoxicity induced by an AMPA/kainate receptor agonist like kainic acid.
Materials:
-
Primary neuronal cell culture (e.g., rat hippocampal or cortical neurons)
-
This compound stock solution
-
Kainic acid (KA)
-
Cell culture medium
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Seed primary neurons in a 96-well plate at an appropriate density and culture until mature.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range to test would be 1 µM to 50 µM.
-
Pre-incubate the cells with the different concentrations of this compound for 10 minutes to 1 hour.[10]
-
Induce excitotoxicity by adding a final concentration of 500 µM kainic acid to the wells.[9] Include control wells with no KA and wells with KA but no this compound.
-
Incubate the plates for a predetermined period (e.g., overnight).[9]
-
Assess cell death by measuring the release of LDH into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection at each this compound concentration relative to the KA-only treated cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the steps for recording AMPA/kainate receptor-mediated currents in cultured neurons and assessing the inhibitory effect of this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
Agonist solution (e.g., 100 µM kainate or AMPA)
-
This compound solution at desired concentrations
Protocol:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply the agonist (kainate or AMPA) to the neuron using a rapid application system to evoke an inward current.
-
After recording a stable baseline response, co-apply the agonist with different concentrations of this compound.
-
Record the changes in the amplitude and kinetics of the agonist-evoked currents.
-
Calculate the IC50 value by plotting the percentage inhibition of the current amplitude against the this compound concentration.
Cell Viability (MTT) Assay for Anti-proliferative Effects
This protocol can be used to determine the effect of this compound on the proliferation of transformed or cancer cell lines.
Materials:
-
Transformed cell line of interest
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound this compound and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions of the dye Evans Blue and this compound, a 2,3-benzodiazepine, with (S)- alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in cultured rat cortical neurons: electrophysiological evidence for at least two different binding sites for non-competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 11. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols for GYKI 52466 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, in patch clamp electrophysiology recordings. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a 2,3-benzodiazepine derivative that acts as a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike traditional benzodiazepines, this compound does not modulate GABA-A receptors.[2] Its allosteric mechanism of action, which is voltage-independent and does not exhibit use-dependence, makes it a valuable tool for studying the physiological and pathological roles of AMPA receptor-mediated synaptic transmission.[1]
Mechanism of Action
This compound exerts its inhibitory effect on AMPA and kainate receptors through a non-competitive, allosteric mechanism.[1] It binds to a site on the receptor-channel complex that is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the receptor in a closed or desensitized state, thereby reducing the ion flow through the channel in response to agonist binding. Interestingly, at low micromolar concentrations, this compound has been observed to have a positive modulatory effect on the steady-state current of AMPA receptors, while still reducing the peak current. At higher concentrations, it acts as a potent antagonist of both peak and steady-state currents.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects on AMPA and kainate receptors as determined by patch clamp electrophysiology.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Receptor Type | Agonist | Preparation | IC₅₀ (µM) | Reference |
| AMPA | AMPA | Cultured rat hippocampal neurons | 10 - 20 | [2] |
| AMPA | AMPA | Cultured superior collicular and hippocampal neurons | 6.87 ± 0.46 (peak), 4.44 ± 0.21 (plateau) | [3] |
| Kainate | Kainate | Cultured rat hippocampal neurons | ~11 | [1][4] |
| Kainate | Kainate | Cultured superior collicular and hippocampal neurons | 17.3 ± 1.8 (peak), 15.5 ± 3.3 (plateau) | [3] |
| NMDA | NMDA | Cultured rat hippocampal neurons | > 50 | [2] |
Table 2: Effects of this compound on AMPA Receptor Currents
| Concentration | Effect on Peak Current | Effect on Steady-State Current | Reference |
| 10 µM | ~30% reduction | ~3-fold increase | |
| Higher Concentrations | Parallel reduction | Parallel reduction | |
| 20-40 µM | No suppression of LTP induction | Not specified | [5] |
| 80 µM | Attenuation of LTP | Not specified | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound dihydrochloride (B599025) is soluble in water and DMSO.[6]
-
For a 10 mM stock solution in water: Dissolve 3.66 mg of this compound dihydrochloride (MW: 366.24 g/mol ) in 1 mL of sterile deionized water.[6]
-
For a 50 mM stock solution in DMSO: Dissolve 18.31 mg of this compound dihydrochloride in 1 mL of DMSO.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[7]
Whole-Cell Patch Clamp Protocol for Recording AMPA Receptor-Mediated Currents
This protocol describes the recording of AMPA receptor-mediated currents from cultured neurons or acute brain slices and the application of this compound to assess its inhibitory effects.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Solution: Prepare a stock solution of AMPA (e.g., 10 mM in water) and dilute in aCSF to the desired final concentration (e.g., 100 µM).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in aCSF to achieve the desired final concentrations for constructing a dose-response curve (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
Control Solution: aCSF without any agonist or antagonist.
2. Electrophysiological Recordings:
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents.
-
Record baseline currents in the presence of aCSF.
-
Apply the AMPA solution using a fast perfusion system to evoke a stable inward current. Record several control responses to ensure stability.
-
To test the effect of this compound, co-apply the AMPA solution with different concentrations of this compound. Allow sufficient time for the drug to equilibrate and for the response to stabilize at each concentration.
-
After each application of this compound, perform a washout with the AMPA solution alone to check for reversibility of the block.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) or miniature excitatory postsynaptic currents (mEPSCs) before and after the application of this compound to assess its effect on synaptic transmission.
3. Data Analysis:
-
Measure the peak amplitude and the steady-state amplitude of the AMPA-evoked currents.
-
Normalize the current amplitudes in the presence of this compound to the control current amplitude.
-
Plot the normalized current amplitude as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a Hill equation to determine the IC₅₀ value.
-
Analyze the frequency and amplitude of sEPSCs or mEPSCs to determine the locus of this compound action (pre- or postsynaptic).
Mandatory Visualizations
Signaling Pathway
Caption: AMPA Receptor Signaling and this compound Inhibition.
Experimental Workflow
Caption: Workflow for this compound Patch Clamp Experiment.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols: Intraperitoneal (i.p.) Injection of GYKI 52466 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GYKI 52466, a non-competitive AMPA/kainate receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing experiments involving the intraperitoneal (i.p.) administration of this compound.
This compound [1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine] is a valuable tool for investigating the role of AMPA/kainate receptors in various physiological and pathological processes.[1] Unlike traditional 1,4-benzodiazepines, this compound does not act on GABA-A receptors, but rather selectively targets ionotropic glutamate (B1630785) receptors.[2] Its non-competitive mechanism of action makes it a robust antagonist, even in the presence of high glutamate concentrations, which can occur during events like seizures.[3][4]
Mechanism of Action
This compound functions as a non-competitive antagonist at AMPA and kainate receptors.[2][4] It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[4] This binding event prevents the ion channel from opening, even when an agonist like glutamate or AMPA is bound. This allosteric inhibition is voltage-independent and does not show use-dependence.[4] The primary effect is a reduction in the excitatory postsynaptic currents mediated by AMPA and kainate receptors.
Data Presentation: Dosage and Administration
The effective dose of this compound administered via i.p. injection in rodents varies depending on the species and the experimental model. The following tables summarize typical dosage ranges reported in the literature.
Table 1: this compound Dosages in Mouse Models
| Experimental Model | Strain | Dosage (i.p.) | Vehicle | Key Findings |
| Kainic Acid-Induced Seizures | Not Specified | 50 mg/kg (bolus) | 10% cyclodextrin (B1172386) in saline | Rapidly terminated electrographic and behavioral seizures.[3] |
| Maximal Electroshock (MES) | Not Specified | 10-20 mg/kg | Not Specified | Significantly increased seizure threshold.[5] |
| Pentylenetetrazol (PTZ) Seizures | Not Specified | 10-20 mg/kg | Not Specified | Increased seizure threshold for myoclonic and clonic seizures.[5] |
| Sound-Induced Seizures | DBA/2 | 1.76-13.2 mg/kg | Not Specified | Potent anticonvulsant protection.[6] |
| Elevated Plus Maze (Anxiety) | Not Specified | 0.01 mg/kg | Not Specified | Showed anxiolytic-like activity at non-sedative doses.[7] |
Table 2: this compound Dosages in Rat Models
| Experimental Model | Strain | Dosage (i.p.) | Vehicle | Key Findings |
| Spinal Cord Injury | Wistar albino | 15 mg/kg | Not Specified | Reduced lipid peroxidation, increased ATP levels, and improved functional recovery.[8] |
| Absence Epilepsy | WAG/Rij | 3, 10, and 30 mg/kg | Not Specified | Dose-dependent increase in spike-wave discharges.[9] |
| Micturition Reflex (urethane-anesthetized) | Not Specified | 0.6 g/kg | Not Specified | Depressed bladder contraction amplitude and sphincter EMG activity.[10] |
| Behavioral Studies | Wistar | Not Specified | Not Specified | Reduced locomotor activity.[1] |
Vehicle Solution:
Due to its limited aqueous solubility, this compound is often dissolved in a vehicle to ensure proper administration. A commonly used vehicle is a solution of 2-hydroxypropyl-beta-cyclodextrin (B2473086) in saline (e.g., 10% cyclodextrin in saline).[3][11] Researchers should always perform control experiments with the vehicle alone to account for any potential effects of the solvent.
Experimental Protocols
The following are detailed methodologies for key experiments involving the i.p. injection of this compound in rodent models.
Protocol 1: Evaluation of Anticonvulsant Activity in a Kainic Acid-Induced Seizure Model (Mice)
This protocol is adapted from studies investigating the efficacy of this compound in terminating status epilepticus.[3]
-
Animal Preparation: Adult male mice are used. For electroencephalogram (EEG) recordings, animals are surgically implanted with epidural cortical electrodes under anesthesia several days prior to the experiment.
-
Seizure Induction: Kainic acid is administered i.p. at a dose of 45 mg/kg to induce status epilepticus. The onset of seizure activity is monitored both behaviorally (e.g., head nodding, forelimb clonus) and via EEG recordings.
-
Drug Administration:
-
Vehicle Group: 5 minutes after the onset of continuous seizure activity, administer an i.p. injection of the vehicle (e.g., 10% cyclodextrin in saline).
-
This compound Group: 5 minutes after the onset of seizure activity, administer an i.p. injection of this compound (e.g., 50 mg/kg). Some protocols may involve a second dose 15 minutes later.[3]
-
-
Monitoring and Data Collection:
-
Continuously record EEG for at least 1-2 hours post-treatment.
-
Observe and score behavioral seizures using a standardized scale (e.g., Racine's scale).[12]
-
Record the latency to seizure termination (both electrographic and behavioral) and the incidence of seizure recurrence.
-
-
Neurological Assessment (Optional): At a set time point post-treatment (e.g., 15 minutes after the second dose), assess neurological responsiveness. This can be done by providing a sensory stimulus (e.g., mechanical stimulation of the vibrissae) and observing the motor response.[3]
-
Cardiovascular Assessment (Optional): In a separate cohort of non-seizing animals, measure baseline blood pressure and pulse rate. Administer this compound (e.g., 50 mg/kg, i.p.) and record cardiovascular parameters for at least 20 minutes post-injection to assess for any drug-induced effects.[3]
Protocol 2: Assessment of Neuroprotective Effects in a Spinal Cord Injury Model (Rats)
This protocol is based on a study evaluating the neuroprotective potential of this compound following traumatic spinal cord injury.[8]
-
Animal Groups:
-
Group 1 (Sham): Undergo laminectomy without spinal cord injury.
-
Group 2 (Injury Control): Undergo laminectomy and spinal cord injury, followed by i.p. injection of vehicle.
-
Group 3 (Treatment): Undergo laminectomy and spinal cord injury, followed by i.p. injection of this compound.
-
-
Surgical Procedure:
-
Anesthetize adult Wistar albino rats.
-
Perform a laminectomy at the thoracic level (e.g., T8-T10) to expose the spinal cord.
-
In Groups 2 and 3, induce a contusion injury by applying an aneurysm clip to the spinal cord for a defined period (e.g., 1 minute).
-
-
Drug Administration:
-
Immediately following the removal of the aneurysm clip (e.g., 1 minute later), administer a single i.p. injection of this compound (15 mg/kg) to the animals in Group 3. Administer vehicle to Group 2.
-
-
Functional Recovery Assessment:
-
At regular intervals post-injury (e.g., 1, 3, and 5 days), assess motor function using standardized tests such as the inclined plane test and the Tarlov motor grading scale.
-
-
Biochemical Analysis:
-
At a predetermined endpoint (e.g., 24 hours post-injury), euthanize a subset of animals from each group.
-
Harvest the spinal cord tissue surrounding the injury site.
-
Homogenize the tissue and perform biochemical assays to measure markers of secondary injury, such as lipid peroxidation (e.g., malondialdehyde levels) and tissue ATP levels.
-
-
Histological Analysis:
-
Perfuse another subset of animals with fixative at the experimental endpoint.
-
Harvest the spinal cord, process for histology, and perform light and transmission electron microscopy to evaluate neuronal damage, hemorrhage, necrosis, and the integrity of myelin, axons, and organelles.[8]
-
Protocol 3: Evaluation of Anxiolytic-Like Activity in the Elevated Plus Maze (Rats)
This protocol is designed to assess the potential anxiolytic effects of this compound.[7][13]
-
Apparatus: The elevated plus maze (EPM) consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Animal Habituation: Acclimate male Wistar rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound i.p. at various doses (e.g., starting from 0.01 mg/kg) or vehicle to different groups of rats.[7]
-
Allow a pre-treatment period (e.g., 30 minutes) before testing.
-
-
Testing Procedure:
-
Place each rat individually in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Total arm entries can be used as a measure of general locomotor activity to rule out sedative or hyper-locomotor effects.
-
Important Considerations
-
Side Effects: At higher doses, this compound can cause sedation, ataxia, and motor impairment.[5][14] It is crucial to include appropriate control experiments (e.g., rotarod test, open field test) to assess motor function and distinguish anxiolytic effects from general sedation.
-
Pharmacokinetics: Following i.p. administration in rodents, plasma levels of this compound have been shown to peak around 15 minutes and decline significantly by 60 minutes.[3] The timing of drug administration relative to the experimental intervention and assessment is therefore a critical parameter.
-
Species and Strain Differences: The response to this compound can vary between rats and mice, as well as between different strains of the same species. Dosages and expected outcomes should be considered in this context.
By providing detailed protocols and summarizing key data, these notes aim to facilitate the effective and reproducible use of this compound in neuroscience research.
References
- 1. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of two noncompetitive AMPA receptor antagonists this compound and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEUROPROTECTION BY GLUTAMATE RECEPTOR ANTAGONISTS AGAINST SEIZURE-INDUCED EXCITOTOXIC CELL DEATH IN THE AGING BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GYKI 52466 in a Kainic Acid-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kainic acid (KA) model of temporal lobe epilepsy is a widely utilized preclinical model that recapitulates key features of human epilepsy, including status epilepticus, a latent period, and subsequent spontaneous recurrent seizures.[1][2][3] This model is instrumental in understanding the pathophysiology of epilepsy and for the discovery and evaluation of novel antiepileptic drugs.[1][2] Kainic acid, a potent agonist of ionotropic glutamate (B1630785) receptors, induces profound excitotoxicity, leading to neuronal cell death, particularly in the hippocampus.[1][4]
GYKI 52466 is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][6][7] Unlike competitive antagonists, this compound acts at an allosteric site, making its inhibitory action less susceptible to high concentrations of glutamate that can occur during seizures.[5][7] This makes it a valuable tool for investigating the role of AMPA/kainate receptors in seizure generation and for assessing the therapeutic potential of non-competitive AMPA receptor antagonism.[8][9]
These application notes provide detailed protocols for the use of this compound in a kainic acid-induced seizure model in rodents, along with data presentation and visualization of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in a kainic acid-induced seizure model.
Table 1: Effect of this compound on Seizure Activity in Kainic Acid-Treated Mice
| Treatment Group | Dose of Kainic Acid (i.p.) | Dose of this compound (i.p.) | Mean Time to Seizure Termination (min) | Mean Cumulative Seizure Time (min) over 5h |
| Vehicle Control | 45 mg/kg | N/A | Not Applicable | >300 |
| This compound (Early) | 45 mg/kg | 50 mg/kg + 50 mg/kg (15 min later) | ~5 | <50 |
| Diazepam (Early) | 45 mg/kg | 25 mg/kg + 12.5 mg/kg (20 min later) | ~5 | >100 |
| This compound (Late) | 40 mg/kg | 50 mg/kg + 50 mg/kg (15 min later) | ~5 | <50 |
| Diazepam (Late) | 40 mg/kg | 25 mg/kg + 12.5 mg/kg (20 min later) | >20 | >150 |
Data adapted from Fritsch et al., 2010.[10][11]
Table 2: Effect of this compound on Mortality in Kainic Acid-Treated Mice
| Treatment Group | Dose of Kainic Acid (i.p.) | Dose of this compound (i.p.) | Mortality Rate (%) |
| Vehicle Control | 45 mg/kg | N/A | 33% |
| This compound (Early) | 45 mg/kg | 50 mg/kg + 50 mg/kg (15 min later) | 0% |
| Diazepam (Early) | 45 mg/kg | 25 mg/kg + 12.5 mg/kg (20 min later) | >33% |
| This compound (Late) | 40 mg/kg | 50 mg/kg + 50 mg/kg (15 min later) | 0% |
| Diazepam (Late) | 40 mg/kg | 25 mg/kg + 12.5 mg/kg (20 min later) | 0% |
Data adapted from Fritsch et al., 2010.[10]
Experimental Protocols
Protocol 1: Systemic Administration of Kainic Acid and this compound in Mice
This protocol is designed to assess the efficacy of this compound in terminating status epilepticus induced by systemic administration of kainic acid.
Materials:
-
Male mice (e.g., C57BL/6, 8-10 weeks old)
-
Kainic acid (Sigma-Aldrich, K0250)
-
This compound (Tocris Bioscience, 0479)
-
Vehicle for Kainic Acid (0.9% saline)
-
Vehicle for this compound (e.g., 2-hydroxypropyl-β-cyclodextrin solution or a suitable alternative)
-
EEG recording system with epidural electrodes
-
Animal monitoring equipment (heating pad, etc.)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
For EEG recordings, surgically implant epidural electrodes over the cortex under anesthesia at least 48 hours before the experiment. Allow for full recovery.
-
-
Induction of Status Epilepticus:
-
Administer kainic acid intraperitoneally (i.p.) at a dose of 40-45 mg/kg.[10] The optimal dose may need to be determined empirically based on the mouse strain and supplier.
-
Continuously monitor the animal for behavioral signs of seizures (e.g., "wet dog shakes," forelimb clonus, rearing, falling) and confirm seizure onset with EEG recordings.[12] Status epilepticus is typically defined as continuous seizure activity.
-
-
Treatment Administration:
-
Early Intervention: 5 minutes after the onset of continuous seizure activity, administer this compound (50 mg/kg, i.p.). A second dose of 50 mg/kg can be administered 15 minutes later to ensure sustained plasma levels.[10][11]
-
Late Intervention: 30 minutes after the onset of continuous seizure activity, administer this compound using the same dosing regimen as the early intervention group.[10][11]
-
Control groups should receive the appropriate vehicle at equivalent time points.
-
-
Monitoring and Data Collection:
-
Monitor EEG and behavior for at least 5 hours post-treatment to determine the time to seizure termination and the cumulative duration of seizure activity.
-
Record mortality rates for each group over a 24-hour period.
-
For neuroprotection studies, animals can be euthanized at a predetermined time point (e.g., 24-72 hours) for histological analysis of neuronal damage.
-
Protocol 2: Intracerebral Administration of Kainic Acid and this compound in Rats
This protocol is suitable for investigating the direct neuroprotective effects of this compound against kainic acid-induced excitotoxicity in a specific brain region, such as the hippocampus.
Materials:
-
Male rats (e.g., Wistar, Sprague-Dawley, 250-300g)
-
Kainic acid
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Histological equipment (perfusion pump, microtome, microscope)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., hippocampus).
-
-
Drug Administration:
-
Co-inject kainic acid and this compound into the hippocampus. A low dose of this compound (e.g., 25 nmol) can be used to assess local neuroprotective effects.[13]
-
Alternatively, this compound can be administered systemically prior to or following the intracerebral injection of kainic acid to evaluate the ability of the drug to cross the blood-brain barrier and confer protection.
-
-
Post-operative Care and Analysis:
-
Suture the incision and provide post-operative care, including analgesics.
-
After a predetermined survival period (e.g., 7 days), perfuse the animal and prepare brain sections for histological staining (e.g., Nissl stain, Fluoro-Jade) to assess the extent of neuronal damage in the hippocampus and surrounding areas.
-
Quantify neuronal loss in different hippocampal subfields (e.g., CA1, CA3) to determine the neuroprotective efficacy of this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a kainic acid-induced seizure model.
References
- 1. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 5. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 13. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GYKI 52466 Administration in Rat Neuroprotection Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GYKI 52466 is a 2,3-benzodiazepine compound that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines, this compound does not act on GABA-A receptors.[1] Its mechanism of action involves allosterically inhibiting AMPA receptors, thereby reducing glutamate-mediated excitotoxicity.[3][4] This property makes this compound a valuable tool for investigating the role of AMPA receptors in neuronal damage and for assessing potential neuroprotective strategies in various rat models of neurological disorders.
Mechanism of Action
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release can lead to neuronal damage and death, a phenomenon known as excitotoxicity. This process is heavily mediated by ionotropic glutamate receptors, including AMPA and N-methyl-D-aspartate (NMDA) receptors. This compound specifically targets the AMPA receptor, binding to a site distinct from the glutamate binding site.[3] This non-competitive antagonism is effective even in the presence of high glutamate concentrations, which can occur during pathological events like ischemia or seizures.[3][5] By blocking the AMPA receptor, this compound prevents excessive calcium influx into neurons, a key step in the excitotoxic cascade that leads to cellular damage.
Experimental Protocols
Detailed methodologies for utilizing this compound in neuroprotection assays are provided below. These protocols are based on published studies in rat models of spinal cord injury and focal ischemia.
Protocol 1: Neuroprotection in a Rat Model of Spinal Cord Injury (SCI)
This protocol is adapted from a study investigating the neuroprotective effects of this compound following acute spinal cord trauma.[6]
1. Animal Model:
-
Species: Wistar albino rats.[6]
-
Injury Induction: An aneurysm clip is applied to the thoracic level of the spinal cord for 1 minute to induce injury.[6]
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Dosage: 15 mg/kg.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Timing: Administer a single dose 1 minute after the removal of the aneurysm clip.[6]
-
Vehicle Control: Administer an equivalent volume of the vehicle used to dissolve this compound (e.g., saline).
3. Assessment of Neuroprotection:
-
Biochemical Analysis:
-
Measure lipid peroxidation levels in spinal cord tissue.
-
Measure adenosine (B11128) 5'-triphosphate (ATP) levels in spinal cord tissue.
-
-
Histological Analysis:
-
Perform light and transmission electron microscopy on spinal cord tissue to assess hemorrhage, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi.[6]
-
-
Functional Recovery:
-
Assess motor function using the inclined-plane technique and the Tarlov motor grading scale at 1, 3, and 5 days post-injury.[6]
-
Protocol 2: Neuroprotection in a Rat Model of Focal Ischemia
This protocol is based on a study evaluating the cerebroprotective effects of this compound after middle cerebral artery occlusion (MCAO).[7]
1. Animal Model:
2. Drug Preparation and Administration:
-
Compound: this compound hydrochloride.
-
Dosage and Administration Regimens:
-
Vehicle Control: Administer an equivalent volume of the vehicle (e.g., saline) following the same infusion protocol.
3. Assessment of Neuroprotection:
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, visualize cerebral infarcts using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[7]
-
Quantify the cortical infarct volume.
-
-
Neurological Deficit Scoring:
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system. The assessment should be performed by an observer blinded to the treatment groups.[7]
-
Data Presentation
The following tables summarize quantitative data from the cited studies, demonstrating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Biochemical and Functional Outcomes in a Rat SCI Model
| Group | Mean Lipid Peroxidation (nmol/g) | Mean ATP Level (nmol/g) | Mean Inclined-Plane Angle |
| Sham-operated Controls | 21.73 ± 4.35 | 166.21 ± 25.57 | 65° |
| SCI + Vehicle | 35.53 ± 2.99 | 41.72 ± 12.28 | 40-45° |
| SCI + this compound (15 mg/kg i.p.) | 27.98 ± 3.93 | 85.82 ± 16.35 | 55° |
| Data adapted from a study on experimental spinal cord injury in rats.[6] |
Table 2: Effects of this compound on Cortical Infarct Volume in a Rat Focal Ischemia Model
| Treatment Group | Cortical Infarct Volume (mm³) | Percent Reduction vs. Vehicle |
| Vehicle (Immediate) | 69 | N/A |
| This compound (Immediate i.v. infusion) | 22 | 68% |
| Vehicle (1-hour delay) | 60 | N/A |
| This compound (1-hour delay i.v. infusion) | 31 | 48% |
| Data adapted from a study on focal ischemia in rats.[7] |
Discussion and Considerations
-
Dosage and Route: The effective dose and optimal route of administration of this compound can vary significantly depending on the animal model and the timing of administration.[5][7] Intravenous administration appears to be effective in stroke models, while intraperitoneal injection has shown efficacy in spinal cord injury models.[6][7]
-
Therapeutic Window: The therapeutic window for this compound administration is a critical factor. In the focal ischemia model, a 1-hour delay in treatment still provided significant neuroprotection, but a 2-hour delay was ineffective, highlighting the importance of early intervention.[7]
-
Pharmacological Preconditioning: Lower doses of this compound (e.g., 3 mg/kg) administered as a preconditioning agent have also been shown to be neuroprotective in models of kainic acid-induced seizures and hypoxic-ischemic brain injury.[8][9] This suggests a potential prophylactic use for the compound.
-
Side Effects: At higher doses, this compound can cause motor impairment.[10][11] Researchers should carefully monitor animals for adverse effects and consider these in the interpretation of behavioral data.
These application notes provide a framework for using this compound in neuroprotection studies. Researchers should optimize the protocols for their specific experimental questions and animal models, always adhering to ethical guidelines for animal research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebroprotective effect of a non-N-methyl-D-aspartate antagonist, this compound, after focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with GYKI 52466 to Measure Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Unlike traditional 1,4-benzodiazepines, this compound does not act on GABA-A receptors.[2] This makes it a selective tool for investigating the role of AMPA/kainate receptor-mediated glutamatergic neurotransmission in various physiological and pathological processes. In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and other neurochemicals in the brain of freely moving animals.[3] This application note provides detailed protocols for using in vivo microdialysis to assess the effects of this compound on neurotransmitter levels, particularly glutamate (B1630785) and GABA.
Mechanism of Action of this compound
This compound acts as a non-competitive antagonist at AMPA/kainate receptors, meaning it does not compete with the endogenous ligand, glutamate, for the binding site. Instead, it binds to an allosteric site on the receptor-ion channel complex, thereby inhibiting ion flux.[1] This mechanism of action makes this compound's inhibitory effect less dependent on the concentration of glutamate in the synaptic cleft.[1]
Data Presentation: Effects of this compound on Neurotransmitter Levels
The following tables summarize the reported effects of this compound on the basal extracellular levels of key neurotransmitters as measured by in vivo microdialysis and other techniques.
Table 1: Effect of this compound on Basal Extracellular Acetylcholine Levels
| Brain Region | Administration Route | Dose/Concentration | Effect on Basal ACh Release | Reference |
| Hippocampus | Local Perfusion (Reverse Dialysis) | 10-100 µM | No significant change | [4] |
| Striatum | Local Perfusion (Reverse Dialysis) | 10-100 µM | No significant change | [4] |
Table 2: Effect of this compound on Basal Extracellular GABA Levels
| Preparation | Brain Region | Administration Route | Dose/Concentration | Effect on Basal GABA Efflux | Reference |
| Striatal Slices | Striatum | Superfusion | 0.03-0.3 mM | Inhibition | [5] |
Table 3: Effect of this compound on Basal and Ischemia-Induced Extracellular Glutamate Levels
| Condition | Brain Region | Administration Route | Dose/Concentration | Effect on Glutamate Levels | Reference |
| Basal | Striatum | Local Perfusion (Reverse Dialysis) | 100 µM | No significant change in basal efflux | [1] |
| Ischemia | Striatum | Intravenous | 10 mg/kg bolus + 10 mg/kg/h infusion | Abolished ischemia-induced increase | [6] |
| Ischemia | Hippocampus | Intravenous | 10 mg/kg bolus + 10 mg/kg/h infusion | No effect on ischemia-induced increase | [6] |
| Ischemia | Cortex | Intravenous | 10 mg/kg bolus + 10 mg/kg/h infusion | No effect on ischemia-induced increase | [6] |
Note: Data on the effect of systemic administration of this compound on basal extracellular glutamate and GABA levels under normal physiological conditions is limited. The provided data is based on available in vitro and in vivo studies under specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure
This protocol outlines the surgical implantation of a microdialysis probe and subsequent sample collection for the analysis of neurotransmitter levels following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85
-
This compound solution (for systemic or local administration)
-
Fraction collector (refrigerated)
-
Analytical system (HPLC-ECD or LC-MS/MS)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Expose the skull and drill a small hole over the target brain region (e.g., hippocampus, striatum, prefrontal cortex).
-
Carefully lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Post-Operative Recovery:
-
Allow the animal to recover from surgery for at least 24 hours. House the animal individually in a clean cage with free access to food and water.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the microdialysis probe to a microinfusion pump.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline samples (e.g., every 20 minutes) for at least one hour.
-
This compound Administration:
-
Systemic Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 10 mg/kg).
-
Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 10-100 µM).
-
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
Store the collected samples at -80°C until analysis.
-
Protocol 2: Analysis of Glutamate and GABA in Microdialysate Samples by HPLC
This protocol describes a common method for the analysis of amino acid neurotransmitters using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
O-phthalaldehyde (OPA) derivatizing reagent
-
Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol (B129727) gradient)
-
Glutamate and GABA standards
-
Microdialysate samples
Procedure:
-
Sample Derivatization:
-
Mix a small volume of the microdialysate sample (or standard) with the OPA reagent.
-
Allow the reaction to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids on the C18 column using a gradient elution profile.
-
Detect the fluorescent derivatives using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Data Analysis:
-
Identify and quantify the glutamate and GABA peaks in the chromatograms by comparing their retention times and peak areas to those of the standards.
-
Express the results as a percentage of the baseline neurotransmitter levels.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis with this compound.
Caption: AMPA receptor signaling and the site of action of this compound.
References
- 1. Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of AMPA-receptor and voltage-sensitive sodium channel blockade on high potassium-induced glutamate release and neuronal death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GYKI 52466 in Hippocampal Slice Preparations: A Detailed Guide for Researchers
Introduction:
GYKI 52466 is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an invaluable tool for investigating glutamatergic neurotransmission in the central nervous system.[1][2][3][4] As a 2,3-benzodiazepine, it acts at a distinct allosteric site on the AMPA receptor complex, offering a unique mechanism of action compared to competitive antagonists.[1][5][6] This document provides detailed application notes and protocols for the use of this compound in hippocampal slice preparations, a widely used ex vivo model for studying synaptic function and plasticity.
Data Presentation
Quantitative Effects of this compound on Ionotropic Glutamate Receptors
| Parameter | Agonist | Preparation | Value | Reference |
| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [1] |
| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [1] |
| IC₅₀ | AMPA | - | 10-20 µM | [2][3][4] |
| IC₅₀ | Kainate | - | ~450 µM | [2][3] |
| IC₅₀ | NMDA | - | >50 µM | [2][3] |
| Effect on Peak Current (10 µM this compound) | AMPA | Patches from Hippocampal CA1 Pyramidal Neurons | ~30% reduction | [7] |
| Effect on Steady-State Current (10 µM this compound) | AMPA | Patches from Hippocampal CA1 Pyramidal Neurons | ~3-fold increase | [7] |
Experimental Protocols
I. Preparation of this compound Stock Solution
This compound dihydrochloride (B599025) is soluble in water and DMSO. For most applications in hippocampal slices, a stock solution in water is recommended to avoid potential solvent effects of DMSO on neuronal activity.
Materials:
-
This compound dihydrochloride (M.W. 366.24 g/mol )
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight, calculate the required mass to prepare a stock solution of a desired concentration (e.g., 10 mM). For 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound dihydrochloride.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Preparation of Acute Hippocampal Slices
This protocol describes a standard method for preparing acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Filter paper
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Ice
-
Artificial Cerebrospinal Fluid (aCSF) - see recipes below
Procedure:
-
Prepare Solutions: Prepare Cutting aCSF and Recording aCSF in advance and keep them chilled on ice. Continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to and throughout the dissection and slicing procedure.
-
Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated Cutting aCSF.
-
Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the two hemispheres. For each hemisphere, make a coronal or horizontal cut to create a flat surface for mounting on the vibratome stage. The hippocampus should be oriented perpendicular to the cutting blade for transverse slices.
-
Slicing: Mount the brain block onto the vibratome specimen holder using cyanoacrylate glue. Submerge the block in the vibratome buffer tray filled with ice-cold, oxygenated Cutting aCSF. Cut slices at a desired thickness, typically 300-400 µm.
-
Incubation and Recovery: Carefully transfer the cut slices to an interface or submerged incubation chamber containing Recording aCSF at 32-34°C, continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
III. Artificial Cerebrospinal Fluid (aCSF) Recipes
| Component | Cutting aCSF (in mM) | Recording aCSF (in mM) |
| NaCl | 125 | 125 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25 | 25 |
| D-Glucose | 25 | 25 |
| CaCl₂ | 0.5 | 2 |
| MgCl₂ | 7 | 1 |
Note: The high Mg²⁺ and low Ca²⁺ concentrations in the Cutting aCSF help to reduce excitotoxicity during the slicing procedure.
IV. Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol outlines the procedure for recording fEPSPs in the CA1 region of the hippocampus and assessing the effect of this compound.
Materials:
-
Recovered hippocampal slice
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with Recording aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
Procedure:
-
Slice Placement: Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated Recording aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Electrode Placement: Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region) to evoke synaptic responses. Place the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Baseline Recording:
-
Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) to the stimulating electrode every 20-30 seconds.
-
Determine the stimulus intensity that evokes approximately 50% of the maximal fEPSP slope.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the Recording aCSF to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Continue to record fEPSPs to observe the inhibitory effect of this compound on the AMPA receptor-mediated synaptic response.
-
-
Washout: After observing the effect, switch the perfusion back to the standard Recording aCSF to determine the reversibility of the drug's action.
-
Data Analysis: Measure the slope of the fEPSP for each time point. Normalize the fEPSP slope to the average slope during the baseline period. Plot the normalized fEPSP slope over time to visualize the effect of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at a glutamatergic synapse.
Experimental Workflow for Studying this compound in Hippocampal Slices
Caption: Workflow for electrophysiological analysis of this compound.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 3. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 6. youtube.com [youtube.com]
- 7. Hippocampal slice preparation for electrophysiology [protocols.io]
Investigating Motor Side Effects of GYKI 52466: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the motor side effects of GYKI 52466, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document includes summaries of quantitative data from behavioral tests, detailed experimental protocols for assessing motor function, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Motor Effects
This compound is a 2,3-benzodiazepine derivative that selectively acts as a non-competitive antagonist of AMPA receptors, a primary mediator of fast excitatory neurotransmission in the central nervous system.[1][2] While it has shown promise as an anticonvulsant and neuroprotective agent, its therapeutic potential is often limited by motor side effects.[3][4] These adverse effects typically manifest as sedation, ataxia (impaired coordination), and general motor impairment, often observed at doses close to or overlapping with its therapeutic window.[4][5] Understanding and quantifying these motor side effects are crucial for the development of safer and more effective AMPA receptor-targeting therapeutics.
This document outlines standard behavioral assays used to characterize the motor profile of this compound in preclinical models: the Rotarod test for motor coordination and balance, the Open Field test for locomotor activity and exploratory behavior, and the Grip Strength test for muscle force.
Data Presentation: Quantitative Effects of this compound on Motor Function
The following tables summarize the dose-dependent effects of this compound on motor performance in rodents, as assessed by key behavioral tests.
Table 1: Effect of this compound on Motor Coordination (Rotarod Test)
| Dose (mg/kg, i.p.) | Animal Model | Latency to Fall (seconds) | Observations |
| Vehicle Control | Mouse/Rat | Baseline Performance | Normal motor coordination and balance. |
| 3 | Rat | No significant change | At lower doses, minimal impact on motor coordination is observed.[6] |
| 10 | Mouse | Significant decrease | Dose-dependent impairment in motor coordination and balance.[5] |
| 20 | Mouse | Profound decrease | Severe ataxia and inability to maintain balance on the rotating rod.[5] |
| 30 | Rat | Markedly reduced | Strong ataxia and significant motor impairment.[6] |
Table 2: Effect of this compound on Locomotor Activity (Open Field Test)
| Dose (mg/kg, i.p.) | Animal Model | Total Distance Traveled (cm) | Rearing Frequency | Observations |
| Vehicle Control | Mouse/Rat | Baseline Activity | Baseline Frequency | Normal exploratory behavior and locomotion. |
| 2.4 | Rat | No significant change | No significant change | Minimal effect on spontaneous locomotor activity.[7] |
| 4.8 | Rat | No significant change | No significant change | Doses that do not induce sedation show little effect on overall activity.[7] |
| >10 | Mouse/Rat | Significant decrease | Significant decrease | Sedation and reduced exploratory behavior are observed at higher doses.[5][8] |
Table 3: Effect of this compound on Muscle Strength (Grip Strength Test)
| Dose (mg/kg, i.p.) | Animal Model | Forelimb Grip Strength (g) | Observations |
| Vehicle Control | Mouse | Baseline Strength | Normal muscle strength. |
| 10 - 20 | Mouse | Dose-dependent decrease | At doses effective against seizures, a reduction in muscle strength is noted.[5] |
| >20 | Mouse | Significant decrease | Pronounced muscle relaxation and weakness.[4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: AMPA Receptor Antagonism and Motor Impairment
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, thereby inhibiting the ion channel opening that is normally triggered by glutamate (B1630785) binding. This non-competitive antagonism reduces the influx of sodium and calcium ions into the neuron, dampening excitatory postsynaptic potentials. In motor pathways, including the spinal cord and cerebellum, this reduction in excitatory signaling can lead to decreased firing of motor neurons and interneurons responsible for coordinating movement, resulting in the observed side effects of muscle relaxation, ataxia, and sedation.
Experimental Workflow: Behavioral Testing Cascade
A typical workflow for assessing the motor side effects of a compound like this compound involves a series of behavioral tests, starting with broader assessments of activity and moving to more specific tests of coordination and strength.
Experimental Protocols
1. Rotarod Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, IITC Life Science)
-
Rodent subjects (mice or rats)
-
This compound solution and vehicle control
-
Syringes for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended):
-
Place the animals on the stationary rod for 1 minute.
-
Set the rod to a slow, constant speed (e.g., 4 rpm) and allow the animals to walk for 2-5 minutes.
-
Repeat this training for 2-3 consecutive days prior to the test day.
-
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via i.p. injection. Allow for a predetermined absorption time (e.g., 15-30 minutes).
-
Testing:
-
Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Start the timer and the rod rotation simultaneously.
-
Record the latency to fall (the time at which the animal falls off the rod). A fall is defined as the animal falling onto the platform below or clinging to the rod and making one full passive rotation.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall. Average the latencies for each animal across the trials. Compare the performance of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular arena with high walls, often equipped with automated tracking software)
-
Rodent subjects
-
This compound solution and vehicle control
-
Syringes for i.p. injection
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Testing:
-
After the designated drug absorption time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the session using video tracking software.
-
-
Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
Data Analysis: Analyze the recorded video for various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Compare the data from the treated groups to the control group using appropriate statistical methods.
-
3. Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Materials:
-
Grip strength meter (e.g., Bioseb, Columbus Instruments) with a wire grid or bar
-
Rodent subjects
-
This compound solution and vehicle control
-
Syringes for i.p. injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Testing:
-
After the drug absorption period, hold the animal by the tail and lower it towards the grip strength meter.
-
Allow the animal to grasp the wire grid or bar with its forepaws (for forelimb strength) or all four paws.
-
Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted in grams or Newtons.
-
Perform 3-5 trials for each animal with a brief rest period between trials.
-
-
Data Analysis: Average the peak force across the trials for each animal. The data can be normalized to the animal's body weight. Compare the grip strength of the treated groups to the control group using statistical analysis.
References
- 1. Metabotropic Glutamate Receptor Activation in Cerebellar Purkinje Cells as Substrate for Adaptive Timing of the Classically Conditioned Eye-Blink Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Type-1 metabotropic glutamate receptor signaling in cerebellar Purkinje cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA Receptor Phosphorylation and Synaptic Colocalization on Motor Neurons Drive Maladaptive Plasticity below Complete Spinal Cord Injury | eNeuro [eneuro.org]
- 5. AMPA Receptor Phosphorylation and Synaptic Colocalization on Motor Neurons Drive Maladaptive Plasticity below Complete Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of AMPA receptors in spinal nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal AMPA receptors: Amenable players in central sensitization for chronic pain therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GYKI 52466 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). This neuronal loss leads to a dopamine (B1211576) deficit in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. While current therapies primarily focus on dopamine replacement, there is a significant need for neuroprotective strategies that can slow or halt the progression of the disease.
One of the key pathological features of Parkinson's disease is the hyperactivity of the subthalamic nucleus (STN), which leads to excessive glutamatergic transmission within the basal ganglia.[1][2] This glutamatergic excitotoxicity is believed to contribute to the ongoing degeneration of dopaminergic neurons.[1] Consequently, antagonists of glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have emerged as a promising therapeutic target.
GYKI 52466 is a selective, non-competitive antagonist of the AMPA receptor.[3][4] It acts at an allosteric site on the AMPA receptor complex to inhibit ion flow, thereby reducing glutamatergic neurotransmission.[5] Unlike conventional benzodiazepines, this compound does not act on GABA-A receptors. Its neuroprotective properties have been demonstrated in various models of neuronal excitotoxicity.[5] These application notes provide a comprehensive overview of the use of this compound in preclinical models of Parkinson's disease, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other relevant AMPA receptor antagonists in models of Parkinson's disease.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| IC₅₀ | AMPA-activated currents | Cultured rat hippocampal neurons | 11 µM | [4] |
| IC₅₀ | Kainate-activated currents | Cultured rat hippocampal neurons | 7.5 µM | [4] |
Table 2: Behavioral Effects of this compound in a Monoamine-Depleted Rat Model of Parkinsonism
| Behavioral Test | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Akinesia | This compound | Not specified | No effect | [3] |
| L-DOPA Antiakinetic Effect | This compound + L-DOPA | Not specified | No change | [3] |
| Locomotor Activity | This compound | Not specified | Reduced | [3] |
| Apomorphine-induced Hyperlocomotion | This compound | Not specified | Increased | [3] |
Table 3: Effects of the AMPA Receptor Antagonist NBQX in Parkinson's Disease Models
| Animal Model | Treatment | Dose | Outcome | Reference |
| Monoamine-depleted rats | NBQX | Not specified | Suppressed muscular rigidity | [6] |
| MPTP-treated monkeys | NBQX | Intramuscular | Improved akinesia, tremor, posture, and motor skills | [6] |
| Monoamine-depleted rats | NBQX + L-DOPA | Not specified | Potentiated antiparkinsonian effects of L-DOPA | [6] |
| MPTP-treated monkeys | NBQX + L-DOPA | Intramuscular | Potentiated antiparkinsonian effects of L-DOPA | [6] |
Experimental Protocols
The following are detailed protocols for the use of this compound in two common preclinical models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Protocol 1: Neuroprotective Effects of this compound in the 6-OHDA Rat Model
Objective: To assess the neuroprotective effects of this compound on dopaminergic neurons in the substantia nigra of rats with 6-OHDA-induced lesions.
Materials:
-
Male Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Ketamine/Xylazine anesthetic solution
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Automated rotometer
Procedure:
-
Animal Preparation and 6-OHDA Lesioning:
-
Acclimatize rats for at least one week before surgery.
-
Anesthetize rats with Ketamine/Xylazine.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Secure the rat in the stereotaxic apparatus.
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µl of 0.02% ascorbic acid in saline).
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) at appropriate stereotaxic coordinates.
-
Inject the solution slowly over several minutes and leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Divide the animals into treatment groups: Vehicle control, this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
Administer this compound or vehicle once daily, starting 24 hours after the 6-OHDA lesion and continuing for a specified period (e.g., 7 or 14 days).
-
-
Behavioral Assessment (Rotational Behavior):
-
Two weeks after the 6-OHDA lesion, assess rotational behavior.
-
Administer apomorphine (0.5 mg/kg, s.c.) and place the rat in a cylindrical container.
-
Record the number of full contralateral rotations over a 30-40 minute period using an automated rotometer. A significant reduction in rotations in the this compound-treated groups compared to the vehicle group indicates a therapeutic effect.
-
-
Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Perfuse the brains with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum. An increase in the number of surviving neurons and fiber density in the this compound-treated groups compared to the vehicle group indicates neuroprotection.
-
Alternatively, the striatum can be dissected for HPLC analysis of dopamine and its metabolites (DOPAC and HVA). Increased levels in the this compound-treated groups would suggest a protective effect.
-
Protocol 2: Amelioration of Motor Deficits by this compound in the MPTP Mouse Model
Objective: To evaluate the effect of this compound on motor deficits in mice treated with MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Rotarod apparatus
-
Pole test apparatus
Procedure:
-
MPTP Administration:
-
Prepare a fresh solution of MPTP in saline.
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for five consecutive days.[7]
-
A control group should receive saline injections.
-
-
This compound Treatment:
-
Prepare a solution of this compound in the chosen vehicle.
-
Divide the MPTP-treated mice into treatment groups: Vehicle control, this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
Administer this compound or vehicle 30 minutes prior to each MPTP injection and continue for a specified duration post-MPTP treatment.
-
-
Behavioral Testing:
-
Rotarod Test:
-
Train the mice on the rotarod for three consecutive days before MPTP administration.
-
One week after the final MPTP injection, test the mice on the rotarod at an accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall for each mouse over three trials. An increased latency to fall in the this compound-treated groups compared to the vehicle group indicates improved motor coordination.
-
-
Pole Test:
-
Place the mouse head-upward on top of a vertical pole (50 cm high, 1 cm diameter).
-
Record the time taken to turn downwards (T-turn) and the total time to descend the pole (T-total).
-
A decrease in both T-turn and T-total in the this compound-treated groups suggests an improvement in bradykinesia.
-
-
-
Neurochemical and Histological Analysis:
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the use of this compound in models of Parkinson's disease.
Conclusion
This compound, as a non-competitive AMPA receptor antagonist, represents a promising therapeutic agent for Parkinson's disease by targeting the underlying glutamatergic excitotoxicity. The provided protocols offer a framework for researchers to investigate its neuroprotective and symptomatic effects in established animal models of the disease. Further research is warranted to fully elucidate its dose-dependent efficacy, long-term effects, and potential for combination therapy with existing dopaminergic treatments. The modulation of glutamatergic pathways remains a critical area of investigation for the development of novel, disease-modifying therapies for Parkinson's disease.
References
- 1. Subthalamic nucleus-mediated excitotoxicity in Parkinson's disease: a target for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal glutamatergic hyperactivity in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The AMPA receptor antagonist NBQX has antiparkinsonian effects in monoamine-depleted rats and MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-DOPA-induced dopamine efflux in the striatum and the substantia nigra in a rat model of Parkinson's disease: temporal and quantitative relationship to the expression of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketogenic diet protects dopaminergic neurons against 6-OHDA neurotoxicity via up-regulating glutathione in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of GYKI 52466 on Long-Term Potentiation (LTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] A critical component in the expression of LTP at many central synapses, particularly in the hippocampus, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The influx of ions through these receptors contributes to the postsynaptic depolarization necessary for LTP induction and the enhanced synaptic transmission that characterizes its expression.
GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a selective, non-competitive antagonist of AMPA receptors.[2][3] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, this compound acts at an allosteric site on the AMPA receptor complex to inhibit ion flow.[3][4] This distinct mechanism of action makes this compound a valuable pharmacological tool for dissecting the specific role of AMPA receptor function in the various phases of LTP. These notes provide detailed protocols for investigating the effects of this compound on LTP in hippocampal slices, a standard in vitro model for studying synaptic plasticity.
Mechanism of Action of this compound
This compound selectively inhibits AMPA and kainate-type ionotropic glutamate receptors, with significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors.[2][3] Its non-competitive nature means that its inhibitory effect is not overcome by high concentrations of glutamate, which can be advantageous in experimental conditions involving robust synaptic stimulation.[3] Studies have shown that this compound can suppress the expression of LTP, particularly at higher concentrations, by reducing the postsynaptic response to glutamate.[5] Interestingly, at therapeutically relevant concentrations, it may not block the induction of LTP, suggesting that the initial signaling cascade triggered by NMDA receptor activation can proceed even with partial AMPA receptor blockade.[5]
Data Presentation: Quantitative Effects of this compound on LTP
The following table summarizes the quantitative data from studies investigating the impact of this compound on LTP in hippocampal CA1 region.
| Concentration (µM) | Experimental Preparation | Key Findings | Reference |
| 20-40 µM | Rat Hippocampal Slices | Did not suppress the induction of LTP. | [5] |
| 80 µM | Rat Hippocampal Slices | Attenuated the expression, but not the induction, of LTP. After washout, LTP was still present. | [5] |
| 20 µM | Cultured Hippocampal Neurons | Blocked the spine expansion associated with glycine-induced chemical LTP. | [6] |
| 10-20 µM (IC₅₀) | Cultured Rat Hippocampal Neurons | IC₅₀ values for antagonizing AMPA- and kainate-activated currents were ~11 µM and 7.5 µM, respectively. | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying LTP.[7][8]
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (ACSF) (see recipe below)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based): (in mM) 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Continuously bubbled with carbogen.[9]
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated ACSF for at least 1 hour before recording.
Protocol 2: Extracellular Field Potential Recording of LTP in CA1
This protocol details the induction and recording of LTP in the Schaffer collateral-CA1 pathway of hippocampal slices.[7][8]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous ACSF perfusion (2-3 ml/min)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with ACSF, resistance 1-3 MΩ)
-
Amplifier, digitizer, and data acquisition software
-
Stimulator (e.g., constant current isolated stimulator)
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Slice Placement: Transfer a single slice to the recording chamber, ensuring it is fully submerged and perfused with ACSF at 30-32°C.
-
Electrode Positioning: Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers. Position the recording electrode in the stratum radiatum of the CA1 region, approximately 400 µm from the stimulating electrode, to record the field excitatory postsynaptic potential (fEPSP).[9]
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds.
-
Determine the stimulus intensity that evokes an fEPSP amplitude that is 30-40% of the maximal response (I/O curve).
-
Record a stable baseline for at least 20-30 minutes at this intensity.
-
-
Drug Application:
-
Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 20 µM, 40 µM, or 80 µM).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration in the tissue.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common and effective protocol is Theta-Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz (every 200 ms).[7]
-
-
Post-Induction Recording:
-
Immediately following the HFS, resume baseline stimulation (one pulse every 30 seconds).
-
Record the potentiated fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the pre-HFS baseline period.
-
Plot the normalized fEPSP slope over time. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Visualizations
Caption: Experimental workflow for studying this compound effects on LTP.
Caption: Signaling pathway of LTP induction and site of this compound action.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. funjournal.org [funjournal.org]
- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
Application Notes and Protocols: Utilizing GYKI 52466 to Elucidate AMPA Receptor Subunit Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466, a member of the 2,3-benzodiazepine class of compounds, serves as a pivotal tool in neuroscience research for the functional characterization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound is a non-competitive antagonist, acting at an allosteric site to inhibit AMPA receptor function.[1][2][3] This property, combined with its selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, makes it an invaluable instrument for dissecting the contribution of different AMPA receptor subunit compositions to synaptic transmission and plasticity.[2][4][5]
AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1, GluA2, GluA3, and GluA4), which can exist as homomers or heteromers. The subunit composition dictates the receptor's biophysical and pharmacological properties, including ion permeability, kinetics, and modulation by various compounds. Notably, the presence of the GluA2 subunit renders the receptor impermeable to calcium ions, a critical feature for neuronal health and signaling.
These application notes provide a comprehensive guide for utilizing this compound to probe the subunit composition of AMPA receptors, complete with detailed experimental protocols and quantitative data to facilitate experimental design and interpretation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a modulatory site on the AMPA receptor complex, distinct from the glutamate binding site.[6] This allosteric modulation stabilizes the receptor in a non-conducting state, thereby reducing the ion flow through the channel without competing with the endogenous ligand, glutamate.[3] This non-competitive mechanism is particularly advantageous in experimental conditions where glutamate concentrations may fluctuate.
dot
Caption: Signaling pathway of AMPA receptor activation and its non-competitive inhibition by this compound.
Quantitative Data: Subunit Selectivity of this compound
The inhibitory potency of this compound varies depending on the subunit composition of the AMPA receptor. This differential sensitivity is the key to its utility as a tool for dissecting receptor subtypes. Generally, this compound exhibits lower potency at homomeric GluA1 and GluA4 receptors compared to heteromeric assemblies.[7] The following tables summarize the available quantitative data for this compound against various AMPA receptor compositions.
Table 1: IC50 Values of this compound for Native and Recombinant AMPA Receptors
| Receptor Type | Preparation | Agonist | IC50 (µM) | Reference(s) |
| Native AMPA Receptors | Cultured Rat Hippocampal Neurons | AMPA | 11 | [5] |
| Native AMPA Receptors | Cultured Rat Hippocampal Neurons | Kainate | 7.5 | [5] |
| General AMPA Receptors | Not Specified | AMPA-induced responses | 10 - 20 | [2][3][4] |
| Kainate Receptors | Not Specified | Kainate-induced responses | ~450 | [2][4] |
| NMDA Receptors | Not Specified | NMDA-induced responses | >50 | [2][4] |
Table 2: Potency of this compound on Specific Recombinant AMPA Receptor Subunits
| Receptor Subunit Composition | Splice Variant | Expression System | Method | Potency (IC50 or K_I in µM) | Reference(s) |
| GluRBi/Di (likely GluA2i/GluA4i) | i (flip) | HEK 293 Cells | Electrophysiology | 21.9 | [7] |
| Homomeric GluRAi (GluA1i) | i (flip) | Not Specified | Electrophysiology | Less potent than heteromers | [7] |
| Homomeric GluRDi (GluA4i) | i (flip) | Not Specified | Electrophysiology | Less potent than heteromers | [7] |
| Homomeric GluA1 | flip | HEK 293 Cells | Laser-pulse photolysis | K_I (closed-channel): 145K_I (open-channel): 281 | [6] |
| Homomeric GluA2Q | flip | Not Specified | Not Specified | More potent than on GluA1 | [6] |
Note: The nomenclature for AMPA receptor subunits has evolved. GluRA, GluRB, GluRC, and GluRD generally correspond to GluA1, GluA2, GluA3, and GluA4, respectively. "i" and "o" correspond to the "flip" and "flop" splice variants.
Experimental Protocols
Electrophysiological Characterization of AMPA Receptor Subunit Composition
This protocol outlines the use of whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) to determine the IC50 of this compound for specific AMPA receptor subunit combinations.
dot
Caption: Workflow for determining the IC50 of this compound on recombinant AMPA receptors.
Materials:
-
HEK293 cells
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin)
-
Plasmids encoding the desired AMPA receptor subunits (e.g., pCI-neo-GluA1, pCI-neo-GluA2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
L-Glutamic acid stock solution (e.g., 100 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
One day before transfection, plate cells onto glass coverslips in a 35 mm dish.
-
Transfect cells with the desired AMPA receptor subunit cDNAs using a suitable transfection reagent according to the manufacturer's protocol. For heteromeric receptors, use a 1:1 ratio of the subunit plasmids. Co-transfect with a fluorescent protein plasmid (e.g., eGFP) to identify transfected cells.
-
Use the cells for recording 24-48 hours post-transfection.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Identify transfected cells using fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Using a rapid perfusion system, apply a saturating concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 200 ms) to elicit a control AMPA receptor-mediated current.
-
Wash the cell with external solution.
-
Co-apply glutamate with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). Ensure a pre-application of this compound for a few seconds before the co-application with glutamate to allow for binding.
-
Record the peak current amplitude for each concentration of this compound.
-
-
Data Analysis:
-
Normalize the peak current amplitude at each this compound concentration to the control current amplitude (in the absence of this compound).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Imaging to Identify Cells with Calcium-Permeable AMPA Receptors
This protocol describes how to use calcium imaging to identify cells expressing calcium-permeable AMPA receptors (CP-AMPARs), which are typically GluA2-lacking, and how this compound can be used to confirm the response is mediated by AMPA receptors.
dot
Caption: Workflow for identifying cells with calcium-permeable AMPA receptors using calcium imaging and this compound.
Materials:
-
Primary neuronal culture or HEK293 cells transfected with a GluA2-lacking AMPA receptor subunit (e.g., GluA1).
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
AMPA.
-
D-AP5 (NMDA receptor antagonist).
-
NBQX (AMPA/kainate receptor antagonist, used as a control).
-
This compound.
-
Fluorescence microscope equipped with an excitation wavelength switcher, emission filter, and a sensitive camera.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Calcium Imaging:
-
Place the dish on the microscope stage and continuously perfuse with imaging buffer.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and record the emission at ~510 nm.
-
In the continuous presence of D-AP5 (e.g., 50 µM) to block NMDA receptors, apply a pulse of AMPA (e.g., 10-100 µM).
-
Record the change in intracellular calcium concentration (indicated by an increase in the F340/F380 ratio for Fura-2). A significant increase in calcium indicates the presence of CP-AMPARs.
-
-
Pharmacological Confirmation with this compound:
-
After the initial AMPA application and a washout period to allow calcium levels to return to baseline, pre-incubate the cells with this compound (e.g., 30 µM) for 1-2 minutes.
-
While still in the presence of this compound and D-AP5, re-apply the same concentration of AMPA.
-
Observe the effect of this compound on the AMPA-induced calcium transient. A significant reduction or complete block of the calcium signal confirms that the initial response was mediated by AMPA receptors.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) over time for each ROI.
-
Quantify the peak amplitude of the calcium response to AMPA in the absence and presence of this compound.
-
Compare the responses to identify cell populations expressing functional CP-AMPARs.
-
Conclusion
This compound is a powerful and selective tool for the functional investigation of AMPA receptors. Its non-competitive mechanism of action and differential potency across various subunit compositions enable researchers to probe the molecular identity of AMPA receptors involved in specific physiological and pathological processes. The protocols provided here offer a starting point for leveraging this compound to advance our understanding of glutamatergic neurotransmission and to aid in the development of novel therapeutics targeting AMPA receptor dysfunction.
References
- 1. GYKI-52466 - Immunomart [immunomart.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound this compound and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GYKI 52466 in Amyotrophic Lateral Sclerosis (ALS) Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. One of the key pathological mechanisms implicated in ALS is excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage and death. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate receptor, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system. Consequently, antagonists of the AMPA receptor are a subject of significant interest in the development of potential therapeutics for ALS.
GYKI 52466 is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the same site as glutamate, this compound binds to an allosteric site on the AMPA receptor, making its inhibitory action less dependent on the concentration of glutamate.[3] This property is particularly advantageous in pathological conditions like ALS, where glutamate levels in the synaptic cleft can be excessively high. Research has demonstrated the neuroprotective effects of this compound in various models of neuronal injury, including its potential relevance in mitigating motor neuron death in ALS.[4][5]
These application notes provide a comprehensive overview of the use of this compound in ALS research, including its mechanism of action, preclinical data, and detailed experimental protocols for its application in both in vitro and in vivo models of the disease.
Mechanism of Action and Preclinical Rationale
This compound exerts its neuroprotective effects by specifically targeting AMPA receptors, thereby reducing the influx of calcium ions into motor neurons that is a hallmark of glutamate-mediated excitotoxicity.[6][7] Studies in various neuronal models have established its efficacy in preventing cell death induced by AMPA receptor agonists.[5]
In the context of ALS, research has shown that this compound is protective in a motor neuron cell model of glutamate excitotoxicity.[4] Furthermore, an unpublished study by Rothstein cited in other research indicated that this compound extended the survival of mutant SOD1 mice, a widely used animal model of familial ALS.[4] While the specific data from this unpublished study are not publicly available, research on other non-competitive AMPA receptor antagonists, such as ZK 187638, has shown a significant extension of survival in SOD1(G93A) mice, providing a strong rationale for the therapeutic potential of this class of compounds.[6][7][8]
Data Presentation: Efficacy of Non-Competitive AMPA Receptor Antagonists in ALS Models
The following table summarizes the available quantitative data on the efficacy of non-competitive AMPA receptor antagonists in preclinical ALS models. Due to the unpublished nature of the specific this compound in vivo data, results from a structurally and functionally similar compound, ZK 187638, are presented as a key reference.
| Compound | Model | Key Findings | Reference |
| This compound | In vitro motor neuron culture | Protective against glutamate excitotoxicity | [4] |
| This compound | In vivo SOD1 mutant mice | Extended survival (unpublished study) | [4] |
| ZK 187638 | In vivo SOD1(G93A) mice | Prolonged survival by >10% | [8] |
| ZK 187638 | In vivo SOD1(G93A) mice | Partially protected motor neurons and improved motor function | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in ALS research are provided below.
In Vitro Motor Neuron Excitotoxicity Assay
This protocol outlines a method to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary motor neuron cultures.
1. Materials:
-
Primary motor neuron culture (e.g., from embryonic rodent spinal cords)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
L-glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
2. Procedure:
-
Cell Plating: Plate primary motor neurons in multi-well plates coated with a suitable substrate (e.g., poly-L-ornithine/laminin) and culture for at least 7 days to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (DMSO).
-
Excitotoxic Insult: Prepare a working solution of L-glutamate in culture medium. Add L-glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). A control group without glutamate should also be included.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Death:
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions to quantify the release of LDH, an indicator of cell death.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of this compound relative to the glutamate-only treated group.
In Vivo Administration and Efficacy Assessment in SOD1 G93A Mice
This protocol describes a general framework for administering this compound to SOD1 G93A mice and assessing its impact on disease progression and survival.
1. Animals and Housing:
-
Transgenic SOD1 G93A mice and wild-type littermates.
-
Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with a small amount of DMSO and/or Tween 80 to aid solubility).
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage. A typical starting dose for in vivo studies with this compound is in the range of 10-30 mg/kg, administered once or twice daily.[9] The treatment should commence at a pre-symptomatic stage (e.g., 60-70 days of age) and continue until the experimental endpoint.
-
A vehicle control group of SOD1 G93A mice should be included.
3. Monitoring Disease Progression:
-
Body Weight: Record the body weight of each mouse twice a week.
-
Motor Function: Perform weekly motor function tests such as:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
Hanging Wire Test: To evaluate neuromuscular function and endurance.
-
-
Disease Onset: Define disease onset as the age at which a mouse shows a specific sign of motor impairment (e.g., hindlimb tremor or a consistent decline in rotarod performance).
-
Survival: Monitor the mice daily and record the date of death or euthanasia when they reach a humane endpoint (e.g., inability to right themselves within 30 seconds).
4. Histological Analysis:
-
At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight, followed by cryoprotection in sucrose (B13894) solution.
-
Section the lumbar spinal cord on a cryostat.
-
Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., ChAT) to visualize motor neurons.
-
Count the number of surviving motor neurons in the ventral horn of the spinal cord using stereological methods.
Visualizations
Signaling Pathway of Glutamate Excitotoxicity and this compound Intervention
Caption: Mechanism of this compound in preventing glutamate-induced excitotoxicity in motor neurons.
Experimental Workflow for In Vivo Study of this compound in SOD1 G93A Mice
References
- 1. Talampanel reduces the level of motoneuronal calcium in transgenic mutant SOD1 mice only if applied presymptomatically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes glutamate responses but not NMDA and kainate responses in rat abducens motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate AMPA receptors change in motor neurons of SOD1G93A transgenic mice and their inhibition by a noncompetitive antagonist ameliorates the progression of amytrophic lateral sclerosis-like disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered pre-symptomatic AMPA and cannabinoid receptor trafficking in motor neurons of ALS model mice: implications for excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part II, results and discussion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of AMPA Receptors in Pain Pathways with GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
Introduction
GYKI 52466 is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a lower affinity for kainate receptors.[1][2] Unlike competitive antagonists, this compound acts at an allosteric site on the AMPA receptor complex, making its inhibitory action less dependent on the concentration of the endogenous agonist, glutamate (B1630785).[2][3] This property makes it a valuable tool for investigating the role of AMPA receptor-mediated excitatory neurotransmission in various physiological and pathological processes, including the complex mechanisms underlying pain perception.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including AMPA receptors, are critically involved in the transmission and modulation of nociceptive signals.[3] Evidence suggests that the activation of AMPA receptors in the spinal cord and higher brain centers contributes to central sensitization, a key component of chronic pain states.[4] Therefore, antagonists of AMPA receptors like this compound are important pharmacological tools for dissecting these pathways and represent a potential therapeutic avenue for the management of pain.
These application notes provide a comprehensive overview of the use of this compound in pain research, including its mechanism of action, quantitative data from key studies, and detailed protocols for common preclinical pain models.
Data Presentation
In Vitro Efficacy of this compound
| Receptor/Current | Preparation | IC50 Value | Reference |
| AMPA-activated currents | Cultured rat hippocampal neurons | 10-20 µM | [1] |
| Kainate-activated currents | Cultured rat hippocampal neurons | ~450 µM | [1] |
| NMDA-induced responses | Cultured rat hippocampal neurons | > 50 µM | [1] |
| AMPA-activated currents | Cultured rat hippocampal neurons | 11 µM | [2][5] |
| Kainate-activated currents | Cultured rat hippocampal neurons | 7.5 µM | [2][5] |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | 10-20 mg/kg | Reduced seizure score and after-discharge duration | [6] |
| Spinal Cord Injury | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Neuroprotective effects, improved functional recovery | [7] |
| DOI-induced Head Shakes | Rat | Intraperitoneal (i.p.) | 7.5 mg/kg | Attenuation of head shakes and locomotor activity | [8] |
| Micturition Reflex | Rat | Intravenous (i.v.) | 0.5-8 mg/kg | Decreased amplitude and duration of reflex bladder contractions | [9] |
| Kainic Acid-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 50 mg/kg (x2) | Rapid termination of electrographic and behavioral seizures | [10] |
| Anxiety (Elevated Plus Maze) | Rat | Not Specified | 0.01 mg/kg (MED) | Anxiolytic-like activity | [11] |
MED: Minimal Effective Dose
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling in Nociceptive Transmission
Caption: AMPA receptor signaling in the spinal dorsal horn and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Pain Models
Caption: A generalized workflow for evaluating the analgesic effects of this compound in animal models of pain.
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Timer
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified in the literature)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment. Handle the animals gently to minimize stress.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Baseline Latency:
-
Place the animal gently onto the hot plate within the Plexiglas cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nocifensive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the plate and assign it the cut-off latency.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses should be based on the literature and the specific research question.
-
-
Post-Treatment Latency:
-
At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral nerve injury that results in persistent pain behaviors.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Warming pad
-
Behavioral testing equipment (e.g., von Frey filaments, acetone)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal and shave the fur over the midthigh of the hind limb.
-
Place the animal on a warming pad to maintain body temperature.
-
Aseptically prepare the surgical site.
-
-
Sciatic Nerve Ligation:
-
Make an incision in the skin of the midthigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle. The goal is to cause a mild constriction without arresting epineural blood flow.
-
-
Wound Closure and Recovery:
-
Close the muscle layer and the skin with sutures.
-
Allow the animal to recover from anesthesia in a warm environment.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow several days for the neuropathic pain phenotype to develop.
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until the animal withdraws its paw.
-
Determine the paw withdrawal threshold (PWT) in grams.
-
-
Drug Administration and Post-Treatment Testing:
-
Administer this compound or vehicle.
-
At a specified time after administration, re-assess the PWT.
-
-
Data Analysis:
-
Compare the PWT before and after drug administration, and between the drug and vehicle groups.
-
Protocol 3: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model produces a robust and long-lasting neuropathic pain state.
Materials:
-
Anesthesia
-
Surgical instruments
-
6-0 silk suture
-
Warming pad
-
Behavioral testing equipment
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal and place it in a prone position.
-
Aseptically prepare the skin over the lumbar spine.
-
-
Spinal Nerve Ligation:
-
Make a midline incision over the L4-S2 vertebral levels.
-
Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
-
Wound Closure and Recovery:
-
Close the muscle and skin layers.
-
Allow the animal to recover.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Similar to the CCI model, assess mechanical allodynia using von Frey filaments after a recovery period.
-
-
Drug Administration and Post-Treatment Testing:
-
Administer this compound or vehicle.
-
Re-assess the paw withdrawal threshold.
-
-
Data Analysis:
-
Analyze the data as described for the CCI model.
-
Protocol 4: In Vitro Electrophysiology in Dorsal Horn Slices
This protocol allows for the direct investigation of the effects of this compound on synaptic transmission in the pain-processing circuitry of the spinal cord.
Materials:
-
Young rodents (e.g., P14-P21 rats or mice)
-
Vibratome
-
Dissection microscope
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, microscope)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate it.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using a microscope, identify neurons in the superficial dorsal horn (laminae I-II).
-
Obtain whole-cell patch-clamp recordings from these neurons.
-
Record spontaneous or evoked excitatory postsynaptic currents (EPSCs). Evoked EPSCs can be elicited by stimulating primary afferent fibers in the dorsal root.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing a known concentration of this compound.
-
Record the changes in EPSC amplitude and frequency.
-
-
Data Analysis:
-
Measure the amplitude and frequency of EPSCs before, during, and after the application of this compound.
-
Determine the percentage of inhibition of the EPSCs by this compound.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of AMPA receptors in the complex signaling pathways of pain. Its non-competitive mechanism of action provides a distinct advantage in studying conditions where glutamate levels may be elevated. The protocols provided here offer a starting point for researchers to investigate the antinociceptive potential of this compound and to further unravel the contribution of AMPA receptor-mediated neurotransmission to both acute and chronic pain states. As with any experimental work, it is crucial to carefully consider the specific research question, optimize the experimental parameters, and adhere to ethical guidelines for animal research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ca2+-Permeable AMPA Receptors Contribute to Changed Dorsal Horn Neuronal Firing and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining GYKI 52466 with other drugs in experimental epilepsy models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GYKI 52466, a selective non-competitive AMPA/kainate receptor antagonist, in combination with other antiepileptic drugs (AEDs) in various rodent models of epilepsy. The following sections detail the synergistic, additive, and in some cases, lack of interaction between this compound and conventional AEDs, offering insights into potential combination therapies for epilepsy.
Introduction to this compound
This compound is a 2,3-benzodiazepine that functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike traditional 1,4-benzodiazepines, it does not act on GABAA receptors.[1] Its mechanism of action, by inhibiting the excitatory neurotransmission mediated by AMPA receptors, has demonstrated broad-spectrum anticonvulsant activity in numerous preclinical epilepsy models.[2][3][4] This has led to investigations into its potential as a standalone or adjunctive therapy for epilepsy.
Data Presentation: Efficacy of this compound Combination Therapy
The following tables summarize the quantitative data from key studies investigating the effects of combining this compound with other AEDs in different experimental epilepsy models.
Table 1: Interaction of this compound with Conventional AEDs in Amygdala-Kindled Rats
| Combination | Seizure Severity Reduction (%) | Seizure Duration Reduction (%) | Afterdischarge Duration Reduction (%) |
| This compound (2 mg/kg) + Clonazepam (0.003 mg/kg) | 20 | 31 | 24 |
| This compound (2 mg/kg) + Valproate (75 mg/kg) | 8 | 16 | 17 |
| This compound (2 mg/kg) + Carbamazepine (20 mg/kg) | No significant protection | No significant protection | No significant protection |
| This compound (2 mg/kg) + Phenobarbital (20 mg/kg) | No significant protection | No significant protection | No significant protection |
| This compound (2 mg/kg) + Diphenylhydantoin (40 mg/kg) | No significant protection | No significant protection | No significant protection |
Data sourced from a study on amygdala-kindled seizures in rats.[5][6] Doses of conventional AEDs were selected to be ineffective on their own in this model.[5]
Table 2: Potentiation of AED Activity by this compound in the Maximal Electroshock (MES) Test in Mice
| AED | Protection against MES (%) |
| Valproate (ED50 dose) | Potentiated by this compound (up to 5 mg/kg) |
| Carbamazepine (ED50 dose) | Potentiated by this compound (up to 5 mg/kg) |
| Diphenylhydantoin (ED50 dose) | Potentiated by this compound (up to 5 mg/kg) |
| Phenobarbital | No potentiation observed |
This study demonstrated that this compound can enhance the anticonvulsant effects of several conventional AEDs against generalized tonic-clonic seizures as modeled by the MES test.[7] Importantly, the combination of this compound with valproate showed fewer adverse effects on motor coordination and long-term memory compared to valproate alone.[7]
Table 3: Comparative Efficacy of this compound and Diazepam in Kainic Acid-Induced Status Epilepticus in Mice
| Treatment Group | Mean Time to First Seizure Termination (Early Admin.) | Mean Cumulative Seizure Time (Early Admin.) | Seizure Recurrence |
| This compound | Rapid | Sustained suppression | Seldom |
| Diazepam | Rapid | Less sustained suppression | Common |
In both early and late administration protocols for kainic acid-induced status epilepticus, this compound demonstrated sustained seizure control with fewer recurrences compared to diazepam.[2][8][9] Furthermore, this compound-treated animals retained neurological responsiveness and did not experience the drop in mean arterial pressure observed with diazepam.[2][8]
Experimental Protocols
This section provides detailed methodologies for the key experimental models cited in the data presentation.
Amygdala-Kindling Model in Rats
This model is considered representative of complex partial seizures.[10][11]
Objective: To assess the effect of this compound in combination with conventional AEDs on fully kindled seizures.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant-current stimulator
-
EEG recording system
-
This compound
-
Conventional AEDs (Clonazepam, Valproate, Carbamazepine, Phenobarbital, Diphenylhydantoin)
-
Vehicle solution
Procedure:
-
Electrode Implantation: Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Kindling Development: After a recovery period, stimulate the amygdala daily with a suprathreshold electrical stimulus until stable, fully kindled seizures (Stage 5 on Racine's scale) are consistently observed.
-
Drug Administration:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle.
-
Administer the conventional AED at a predetermined sub-effective dose (e.g., clonazepam 0.003 mg/kg, i.p.; valproate 75 mg/kg, i.p.) or vehicle.
-
For combination studies, co-administer this compound and the conventional AED.
-
-
Seizure Assessment: 30 minutes after drug administration, deliver the kindling stimulation. Record and score the behavioral seizure severity using Racine's scale. Record the afterdischarge duration from the EEG.
-
Behavioral Testing (Optional): Conduct tests such as the rotarod test for motor coordination and the passive avoidance task for long-term memory to assess adverse effects.[5]
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a model for generalized tonic-clonic seizures.[11][12][13]
Objective: To evaluate the ability of this compound to potentiate the anticonvulsant effects of conventional AEDs.
Materials:
-
Male albino mice
-
Corneal electrode shocker
-
0.9% saline solution with a local anesthetic (e.g., tetracaine (B1683103) 0.5%)
-
This compound
-
Conventional AEDs (Valproate, Carbamazepine, Diphenylhydantoin, Phenobarbital)
-
Vehicle solution
Procedure:
-
Drug Administration: Administer this compound (e.g., up to 5 mg/kg, i.p.), the conventional AED at its ED50 dose, or the combination of both.
-
Seizure Induction: At the time of peak drug effect (typically 15-30 minutes post-injection), apply a drop of the saline/anesthetic solution to the mouse's eyes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the corneal electrodes.[11]
-
Endpoint Measurement: Observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group.
Kainic Acid-Induced Status Epilepticus in Mice
This model is used to study prolonged seizure activity and its treatment.[2][14]
Objective: To compare the efficacy of this compound and diazepam in terminating status epilepticus.
Materials:
-
Male mice
-
EEG recording system with epidural electrodes
-
Kainic acid
-
This compound
-
Diazepam
-
Vehicle solution
Procedure:
-
Electrode Implantation (Optional but recommended for precise monitoring): Implant epidural electrodes for EEG recording.
-
Seizure Induction: Administer kainic acid (e.g., 40-45 mg/kg, i.p.) to induce status epilepticus.[2]
-
Treatment Administration (Early or Late):
-
Early Administration: After a set period of continuous seizure activity (e.g., 5 minutes), administer this compound (e.g., 50 mg/kg followed by a second dose of 50 mg/kg after 15 minutes, i.p.) or diazepam (e.g., 25 mg/kg followed by 12.5 mg/kg after 20 minutes, i.p.).[2][8][9]
-
Late Administration: Initiate treatment at a later time point (e.g., 30 minutes) after seizure onset.[2][9]
-
-
Monitoring: Continuously monitor the animals' behavior and EEG for a prolonged period (e.g., 5 hours).
-
Data Analysis: Measure the time to the first termination of continuous seizure activity and the cumulative duration of seizure activity during the monitoring period.[2] Note any seizure recurrences.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Experimental Workflow for Combination Drug Studies in Epilepsy Models
Caption: Generalized workflow for testing this compound in combination with other AEDs.
Discussion and Conclusion
The preclinical data strongly suggest that this compound can act synergistically with certain conventional antiepileptic drugs, particularly those that do not primarily target the GABAergic system. The potentiation of valproate, carbamazepine, and diphenylhydantoin in the MES model indicates a potential for combination therapy in treating generalized tonic-clonic seizures.[7] The positive interaction with clonazepam and valproate in the amygdala-kindling model suggests utility in complex partial seizures.[5]
Notably, the lack of pharmacokinetic interaction, at least with valproate, suggests that the observed synergy is pharmacodynamic in nature.[5] This implies that combining a drug that dampens excitatory neurotransmission (this compound) with drugs acting through other mechanisms (e.g., sodium channel blockade) can lead to enhanced anticonvulsant effects.
The superior performance of this compound compared to diazepam in a model of status epilepticus, especially in preventing seizure recurrence, highlights the potential advantages of targeting AMPA receptors in this critical condition.[2][9] This may be due to the internalization of GABAA receptors during prolonged seizures, rendering benzodiazepines less effective over time.[2][9]
While promising, it is crucial to consider the potential for adverse effects. At higher doses, this compound can cause motor impairment.[4][5][15] However, combination therapy may allow for the use of lower, better-tolerated doses of both this compound and the conventional AED, potentially improving the therapeutic index.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GYKI 52466 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] For preparing stock solutions, DMSO is often preferred as it can achieve a higher concentration.
Q2: I am having trouble dissolving this compound in water. What can I do?
A2: If you encounter solubility issues with water, consider the following:
-
Check the salt form: this compound is often supplied as a dihydrochloride (B599025) salt, which generally has better aqueous solubility.
-
pH adjustment: For in vivo experiments using saline, slight pH adjustment may be necessary to aid dissolution.[2]
-
Sonication: Sonication can assist in dissolving the compound, particularly in DMSO.[3]
-
Heating: Gentle heating can also aid in the dissolution of this compound in DMSO.[1]
Q3: What is the maximum concentration of this compound that can be achieved in common solvents?
A3: The maximum recommended concentrations are detailed in the table below. Note that batch-to-batch variations in hydration may slightly alter these values.
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][4] It is recommended to prepare and use solutions on the same day if possible.[1] Before use, allow the solution to equilibrate to room temperature.[1]
Q5: My this compound solution has precipitated after storage. What should I do?
A5: Before use, it is crucial to ensure that no precipitate is present in the solution.[1] If precipitation is observed, gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before use.
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 16.49 |
| Water | 10 | 3.3 |
Data is based on a molecular weight of 366.24 g/mol for this compound dihydrochloride.
Experimental Protocols
Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
-
Weigh the required amount of this compound dihydrochloride.
-
Add the appropriate volume of DMSO to achieve a 25 mM concentration (e.g., for 5 mg, add 0.55 mL of DMSO).
-
If necessary, gently heat and sonicate the solution until the compound is completely dissolved.[1][3]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration
-
For in vivo studies, this compound hydrochloride can be dissolved in sterile saline.[2]
-
Prepare the desired concentration, for example, 1 mg/mL or 3 mg/mL.[5]
-
If needed, make small adjustments to the pH to ensure complete dissolution.[2]
-
Administer the solution at the appropriate volume per body weight (e.g., 1 mL/kg).[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Caption: A generalized experimental workflow for studies involving this compound.
References
- 1. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
- 3. This compound dihydrochloride|AMPA/Kainate receptor antagonist|TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Optimizing GYKI 52466 dosage to minimize motor impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GYKI 52466 dosage to minimize motor impairment during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike traditional benzodiazepines, it does not act on GABA-A receptors.[1] Its primary action is to allosterically inhibit ion flow through AMPA receptor channels, thereby reducing glutamatergic excitation in the central nervous system. This mechanism underlies its anticonvulsant and neuroprotective properties.[1][2]
Q2: What are the common therapeutic applications of this compound in preclinical research?
A2: this compound is widely used in preclinical studies as an anticonvulsant and a neuroprotective agent.[1] It has shown efficacy in various seizure models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures.[3][4] Additionally, its ability to mitigate glutamate-mediated excitotoxicity makes it a valuable tool for investigating therapeutic strategies in models of stroke and other neurodegenerative conditions.
Q3: What is the primary dose-limiting side effect of this compound?
A3: The primary dose-limiting side effect of this compound is motor impairment, which can manifest as sedation, ataxia (impaired coordination), and muscle relaxation.[3][4][5] This is a critical consideration when designing experiments, as these motor deficits can confound the interpretation of behavioral and functional outcomes.
Q4: Is it possible to achieve a therapeutic effect with this compound without causing motor impairment?
A4: Yes, it is possible to find a therapeutic window for this compound where it exerts its desired effects with minimal motor side effects. However, this window can be narrow.[4] Several studies have shown that lower doses of this compound can provide neuroprotective or anticonvulsant effects without inducing significant motor deficits. For instance, a dose of 3 mg/kg has been reported to be neuroprotective without causing adverse behavioral effects, while doses in the range of 10-20 mg/kg are often associated with motor impairment.[5] Careful dose-response studies are crucial to identify the optimal dose for a specific experimental paradigm.
Q5: How can I assess motor impairment in my animal models treated with this compound?
A5: Several standardized behavioral tests can be used to quantify motor function in rodents. The most common and effective methods include the Rotarod test for motor coordination and balance, the Open Field test for locomotor activity and exploration, and the Grip Strength assay for muscle strength. Detailed protocols for these tests are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Problem: My animals are showing significant sedation and ataxia after this compound administration, which is interfering with my behavioral experiments.
Solution:
-
Dose Reduction: The most straightforward solution is to lower the dose of this compound. Based on available literature, doses of 10-20 mg/kg are frequently associated with motor side effects.[3][5] Consider titrating the dose downwards in increments to find a concentration that maintains the desired therapeutic effect while minimizing motor impairment.
-
Time Course Evaluation: The onset and duration of motor impairment may vary. Conduct a time-course study to determine the peak time of motor deficits post-administration. You may be able to schedule your behavioral testing during a time window when the motor side effects have subsided, but the therapeutic effect is still present.
-
Alternative Administration Route: While intraperitoneal (i.p.) injection is common, consider if other routes of administration (e.g., subcutaneous) might alter the pharmacokinetic profile and potentially reduce the peak-dose side effects.
-
Pre-training of Animals: For tasks that require learning, ensure that the animals are well-trained on the behavioral paradigm before the administration of this compound. This can help to dissociate learning deficits from performance deficits caused by motor impairment.
Problem: I am not observing the expected therapeutic effect at doses that do not cause motor impairment.
Solution:
-
Dose-Response Curve: It is essential to perform a full dose-response curve for your specific experimental model and desired outcome. The therapeutic window may be narrower than anticipated.
-
Pharmacokinetic Considerations: Ensure that the drug is being administered in a vehicle that allows for adequate absorption and bioavailability. Check the stability of your this compound solution.
-
Model Sensitivity: It's possible that your specific disease model is less sensitive to the therapeutic effects of this compound at lower doses. You may need to explore a different therapeutic agent or a combination therapy approach. One study found that co-administration of this compound with conventional antiepileptic drugs could potentiate the anticonvulsant effect without significant side effects.[6]
-
Confirmation of Target Engagement: If possible, include a molecular or electrophysiological endpoint to confirm that this compound is engaging its target (AMPA receptors) at the doses being tested.
Data Presentation
The following tables summarize quantitative data from preclinical studies to aid in the selection of an appropriate starting dose for this compound.
Table 1: Dose-Response of this compound on Anticonvulsant Activity and Motor Impairment in Mice
| Dose (mg/kg, i.p.) | Anticonvulsant Effect | Motor Impairment (Sedation/Ataxia) | Reference |
| 5 | Potentiates anticonvulsant activity of other drugs | No significant side effects reported | [6] |
| 10-20 | Significant increase in seizure threshold (MES test) | Sedation and ataxia observed | [3] |
| 10 | Reduces after-discharge duration and seizure score | Present | [5] |
| 20 | Significant reduction in seizure score and after-discharge | Severe motor side effects | [5] |
Table 2: Neuroprotective and Behavioral Effects of this compound in Rodents
| Dose (mg/kg) | Therapeutic Effect | Motor Impairment | Animal Model | Reference |
| 3 | Neuroprotection (preconditioning) | No adverse behavioral effects | Rat | [7][8] |
| 10 | Anticonvulsant | Present | Rat | [5] |
| 3, 10, 30 | Dose-dependent increase in spike-wave discharges | Strong ataxia and immobility at higher doses | Rat | [9] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents treated with this compound.
Materials:
-
Rotarod apparatus (e.g., accelerating model)
-
Test animals (mice or rats)
-
This compound solution and vehicle control
-
Syringes and needles for injection
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[10][11]
-
Training (optional but recommended):
-
Set the rotarod to a low, constant speed (e.g., 4-5 RPM).
-
Place the animal on the rotating rod, facing away from the direction of rotation.
-
Allow the animal to walk on the rod for a set period (e.g., 60 seconds).
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 5-15 minutes.[10][11]
-
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before testing.
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).[11]
-
Place the animal on the rod.
-
Start the rotation and the timer simultaneously.
-
Record the latency (time) for the animal to fall off the rod. If an animal clings to the rod and completes a full passive rotation, this is also considered a fall.
-
A cut-off time (e.g., 300 seconds) is typically used.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. A shorter latency indicates impaired motor coordination.
Open Field Test for Locomotor Activity
Objective: To evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents treated with this compound.
Materials:
-
Open field arena (a square box, e.g., 45 x 45 x 40 cm)
-
Video camera and tracking software (e.g., EthoVision)
-
Test animals
-
This compound solution and vehicle control
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the chosen dose and time before placing the animal in the arena.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the session using the video camera.
-
-
Data Analysis: The tracking software can be used to analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity. A decrease may indicate sedation.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Speed of movement.
-
Grip Strength Assay
Objective: To measure forelimb and/or hindlimb muscle strength in rodents treated with this compound.
Materials:
-
Grip strength meter with a grid or bar
-
Test animals
-
This compound solution and vehicle control
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
Hold the animal by the tail and lower it towards the grip strength meter.
-
Allow the animal to grasp the grid or bar with its forelimbs (or all four limbs).
-
Gently pull the animal away from the meter in a horizontal plane until it releases its grip.
-
The meter will record the peak force exerted by the animal.
-
Perform 3-5 trials per animal with a short rest period in between.
-
-
Data Analysis: Average the peak force across the trials for each animal. Compare the average grip strength between the this compound-treated groups and the vehicle control group. A decrease in grip strength indicates muscle weakness or relaxation.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Caption: Workflow for assessing motor impairment after this compound administration.
Caption: Logical workflow for optimizing this compound dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose GYKI-52466: prophylactic preconditioning confers long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of two noncompetitive AMPA receptor antagonists this compound and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Rotarod-Test for Mice [protocols.io]
Stability of GYKI 52466 in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GYKI 52466 in solution for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results over time.
If you are observing a decline in the efficacy of your this compound solution in long-term experiments, it may be due to compound degradation. This guide provides steps to identify and mitigate potential stability issues.
-
Solution Preparation and Storage:
-
Initial Check: Verify your current stock solution preparation and storage conditions against the recommendations. Improper storage is a primary cause of instability.
-
Solvent Choice: Ensure the solvent used (e.g., DMSO, water) is of high purity and appropriate for your experimental setup. Note that the solubility of this compound is higher in DMSO than in water.
-
Aliquoting: Always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
-
-
Working Solution Stability:
-
Preparation: Prepare working solutions fresh daily from a properly stored stock solution if possible.[1]
-
Temperature: Be mindful of the temperature of your experimental buffer. As with other benzodiazepines, the stability of this compound is expected to decrease at higher temperatures (e.g., 37°C) compared to room temperature or 4°C.
-
-
Assessing Degradation:
-
If you suspect degradation, consider performing a stability study. A general protocol is provided in the "Experimental Protocols" section. This typically involves analyzing the concentration of this compound in your solution over time using an analytical method like High-Performance Liquid Chromatography (HPLC).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored under the following conditions:
-
In solvent at -80°C for up to 6 months .[1]
-
In solvent at -20°C for up to 1 month .[1] Solutions should be stored in sealed containers, protected from moisture and light.[1] It is also recommended to aliquot solutions to prevent product inactivation from repeated freeze-thaw cycles.[1]
Q2: How long is this compound stable in aqueous solutions at room temperature or 37°C?
Q3: Can I prepare a large volume of working solution and use it over several days?
A3: It is not recommended. To ensure consistent results, you should prepare fresh working solutions from your frozen stock solution on the day of the experiment.[1] If this is not feasible, any leftover working solution should be stored at 4°C and used as quickly as possible, ideally within 24 hours.
Q4: Are there any known incompatibilities of this compound with common buffer components?
A4: There is no specific information available regarding the incompatibility of this compound with common buffer components. However, the pH of the buffer can influence the stability of many compounds. It is good practice to ensure the pH of your experimental solution is within a stable range for your compound of interest.
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable method to assess degradation is to measure the concentration of the active compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A simplified protocol for a stability assessment is provided in the "Experimental Protocols" section.
Data Presentation
The following table summarizes the recommended storage conditions for this compound solutions based on available data.
| Solvent | Storage Temperature | Recommended Storage Duration | Source |
| DMSO | -20°C | Up to 1 month | [1] |
| DMSO | -80°C | Up to 6 months | [1] |
| Water | -20°C | Up to 1 month | [1] |
| Water | -80°C | Up to 6 months | [1] |
Note: Always refer to the manufacturer's specific recommendations for the lot of this compound you are using.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of this compound in a specific experimental buffer.
1. Materials:
- This compound dihydrochloride
- High-purity solvent (e.g., DMSO or sterile water) for stock solution
- Your experimental buffer (e.g., physiological saline, cell culture medium)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
- Sterile, sealed containers for incubation
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
- Working Solution Preparation: Dilute the stock solution with your experimental buffer to the final working concentration. Prepare a sufficient volume for all time points.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration. This will serve as your baseline.
- Incubation: Aliquot the remaining working solution into separate, sealed containers for each future time point and store them under the desired experimental conditions (e.g., 37°C incubator).
- Time Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove one aliquot and analyze it by HPLC to determine the concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will provide a stability profile of the compound under your experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Signaling pathway showing this compound as a non-competitive AMPA receptor antagonist.
References
Troubleshooting inconsistent GYKI 52466 effects in electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent effects with GYKI 52466 in electrophysiology experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during electrophysiological recordings when using this compound.
Question: Why is the blocking effect of this compound on AMPA/kainate receptors weaker than expected or highly variable?
Answer:
Several factors can contribute to a weaker or more variable than expected blockade of AMPA/kainate receptor currents by this compound. Consider the following potential causes and troubleshooting steps:
-
Concentration-Dependent Effects: this compound can exhibit complex dose-dependent effects. While higher concentrations generally produce a robust block, a study has reported that low concentrations (e.g., 10 µM) can paradoxically increase the steady-state current of AMPA receptors, while only partially reducing the peak current.[1][2] This could be misinterpreted as a weak blocking effect if only the steady-state current is considered.
-
Recommendation: Perform a full dose-response curve to characterize the effect of this compound in your specific preparation. Start with a concentration range that spans the reported IC50 values (see table below) and extend to both lower and higher concentrations.
-
-
Solubility and Stability: this compound dihydrochloride (B599025) has limited solubility in aqueous solutions. Improper dissolution or precipitation of the compound in your recording solution (e.g., Artificial Cerebrospinal Fluid - ACSF) will lead to a lower effective concentration.
-
Recommendation: Prepare a fresh stock solution of this compound in water or DMSO. Tocris Bioscience suggests a maximum concentration of 10 mM in water and 50 mM in DMSO. When preparing the final concentration in ACSF, ensure it is fully dissolved and visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
-
Off-Target Effects: At concentrations used to block AMPA receptors, this compound has been shown to have modest but significant blocking effects on NaV1.6-mediated persistent sodium currents. This could confound the interpretation of its effects on neuronal excitability.
-
Recommendation: If you suspect off-target effects on sodium channels, you can test the effect of this compound in the presence of a specific sodium channel blocker, such as tetrodotoxin (B1210768) (TTX), to isolate the effect on AMPA/kainate receptors.
-
-
Experimental Conditions: The kinetics of this compound binding and unbinding can be influenced by experimental parameters.
-
Recommendation: Ensure adequate pre-application time to allow the drug to reach its binding site and establish equilibrium. The block by this compound is reported to be voltage-independent and does not show use-dependence, meaning that the level of synaptic activity should not influence its blocking efficacy.[3]
-
Question: I am observing an unexpected increase in current at low concentrations of this compound. Is this a real effect?
Answer:
Yes, this is a documented phenomenon. A study by Arai (2001) demonstrated that a low concentration of this compound (10 µM) can cause a three-fold increase in the steady-state current mediated by AMPA receptors, while only producing a partial (30%) reduction in the peak current.[1][2] This suggests a complex modulatory action of this compound at certain concentrations, potentially through more than one binding site.[1][2]
-
Recommendation: If you are working at low concentrations of this compound and observe potentiation, be aware that this is a reported effect. To achieve a complete block, you will need to use higher concentrations, typically in the range of its IC50 for AMPA receptors (10-20 µM).[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive antagonist of AMPA and kainate receptors.[3] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate (B1630785) binding site to inhibit receptor function.[3] This mechanism is distinct from competitive antagonists that directly compete with glutamate for binding.
Q2: What are the recommended concentrations of this compound to use in electrophysiology experiments?
A2: The effective concentration of this compound depends on the specific goal of the experiment.
-
For a near-complete block of AMPA receptor-mediated currents, concentrations of 20-40 µM are often used.[4]
-
The IC50 for AMPA receptor antagonism is in the range of 10-20 µM.[3]
-
The IC50 for kainate receptor antagonism is significantly higher, around 450 µM.[5]
-
It is important to note that at concentrations of 80 µM, the induction of long-term potentiation (LTP) may be attenuated.[4]
Q3: Is this compound selective for AMPA/kainate receptors over NMDA receptors?
A3: Yes, this compound is highly selective for AMPA/kainate receptors. It is reported to be inactive against NMDA or GABA receptor-mediated responses at concentrations that effectively block AMPA and kainate receptors.[3] However, one study noted a decrease in NMDA-induced responses in a few neurons with iontophoretic application of this compound.[6]
Q4: How should I prepare and store this compound solutions?
A4:
-
Stock Solution: Prepare a stock solution in water (up to 10 mM) or DMSO (up to 50 mM).
-
Storage: Store stock solutions at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your recording solution (e.g., ACSF). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects. It is recommended to use freshly prepared working solutions.
Quantitative Data Summary
| Parameter | Value | Cell Type/Preparation | Reference |
| IC50 for AMPA-activated currents | 11 µM | Cultured rat hippocampal neurons | [3] |
| IC50 for Kainate-activated currents | 7.5 µM | Cultured rat hippocampal neurons | [3] |
| IC50 for AMPA receptors | 9.8 µM | Hippocampal neurons | [5] |
| IC50 for Kainate receptors | 450 µM | Hippocampal neurons | [5] |
| Binding rate (kainate as agonist) | 1.6 x 10^5 M-1 s-1 | Cultured rat hippocampal neurons | [3] |
| Unbinding rate (kainate as agonist) | 3.2 s-1 | Cultured rat hippocampal neurons | [3] |
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Recording from Cultured Neurons
This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons.
1. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic rats on glass coverslips.
-
Use standard culture media and maintain in a humidified incubator at 37°C and 5% CO2.
-
Record from neurons between 14 and 21 days in vitro.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
Agonist Solution: Prepare a stock solution of AMPA or kainate in water. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
This compound Solution: Prepare a 10 mM stock solution of this compound dihydrochloride in water. On the day of the experiment, dilute the stock to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV.
-
Apply the agonist (e.g., 100 µM AMPA) for a brief duration (e.g., 1-2 seconds) using a fast perfusion system to evoke an inward current.
-
Establish a stable baseline response to the agonist.
-
Co-apply the agonist with different concentrations of this compound to determine its inhibitory effect. Ensure a sufficient pre-application period for this compound to reach equilibrium.
-
Wash out this compound to observe the recovery of the agonist-evoked current.
4. Data Analysis:
-
Measure the peak and steady-state amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data with a sigmoidal function to determine the IC50.
Visualizations
Mechanism of action of this compound.
Troubleshooting workflow for inconsistent this compound effects.
References
- 1. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]this compound has positive modulatory effects on AMPA receptors [scienceon.kisti.re.kr]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
GYKI 52466 Technical Support Center: Troubleshooting Sedation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating sedation, a common side effect encountered during in vivo experiments with the non-competitive AMPA receptor antagonist, GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines, it does not act on GABA-A receptors.[2] AMPA receptors are crucial for fast excitatory neurotransmission in the central nervous system. By antagonizing these receptors, this compound reduces overall neuronal excitability, which is therapeutic in conditions like epilepsy but can also lead to side effects such as sedation and motor impairment.[3][4][5]
Q2: At what doses is sedation typically observed with this compound?
A2: Sedation and motor impairment are generally observed at doses that are also effective for anticonvulsant activity.[4][5] For example, in mice, doses of 10-20 mg/kg have been shown to increase seizure thresholds but also cause sedation and ataxia.[4] Some studies have reported anxiolytic-like effects at lower, non-sedative doses (as low as 0.01 mg/kg in specific tests).[6] However, for applications requiring higher doses, sedation is a significant consideration.
Q3: Is it possible to develop tolerance to the sedative effects of this compound?
A3: While direct studies on tolerance to this compound-induced sedation are limited, evidence from other non-competitive AMPA receptor antagonists suggests that tachyphylaxis (rapid development of tolerance) to side effects like dizziness and ataxia can occur after a few weeks of consistent dosing. It is plausible that a similar adaptation could occur with the sedative effects of this compound, though this would need to be empirically determined in your specific experimental model.
Q4: Can I co-administer a stimulant to counteract the sedation?
A4: While co-administration of central nervous system stimulants is a clinical strategy to mitigate sedation from various medications, there is currently no published preclinical data specifically investigating the use of stimulants to reverse this compound-induced sedation. Such an approach would require careful dose-finding studies to avoid confounding effects on the primary experimental outcomes.
Troubleshooting Guide: Reducing Sedation in Your Experiments
Issue: Significant sedation and motor impairment are observed at the desired therapeutic dose of this compound.
Potential Solution 1: Dose Titration
A gradual increase in the dose of this compound may allow the subject to develop tolerance to the sedative effects while achieving the desired therapeutic concentration. This approach has been shown to improve the tolerability of other non-competitive AMPA receptor antagonists, such as perampanel, in clinical settings.
-
Workflow for Implementing Dose Titration:
Caption: Workflow for implementing a dose titration schedule.
Potential Solution 2: Establishing a Dose-Response Curve
The therapeutic window for this compound may vary depending on the specific application and animal model. It is crucial to establish a dose-response curve for both the desired therapeutic effect and the sedative side effect in your specific experimental setup.
-
Experimental Workflow for Dose-Response Analysis:
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GYKI 52466 at high concentrations
Welcome to the technical support center for GYKI 52466. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It binds to an allosteric site on the AMPA receptor, thereby inhibiting ion flow without directly competing with the glutamate (B1630785) binding site.[2]
Q2: Does this compound interact with other glutamate receptor subtypes?
Yes, this compound also antagonizes kainate receptors, but with a significantly lower affinity compared to its action on AMPA receptors.[1][3] It is largely inactive against N-methyl-D-aspartate (NMDA) receptors.[3][4] This selectivity makes it a valuable tool for distinguishing between AMPA/kainate and NMDA receptor-mediated effects.
Q3: Is this compound a typical benzodiazepine? Does it act on GABA-A receptors?
No, unlike classical 1,4-benzodiazepines such as diazepam, this compound is a 2,3-benzodiazepine and does not act on GABA-A receptors.[1] Therefore, it does not produce its effects by modulating GABAergic inhibition.
Q4: What are the known off-target effects of this compound, especially at high concentrations?
The most well-documented off-target effect is the antagonism of kainate receptors, which occurs at higher concentrations than those required for AMPA receptor blockade.[1][3] At very high concentrations (e.g., 80 µM), this compound has been shown to attenuate long-term potentiation (LTP), although this is considered to be above the typical therapeutic or experimental range.[5] One study also reported a paradoxical positive modulatory effect on AMPA receptors at a low concentration of 10 µM, leading to an increase in the steady-state current.[6] There is limited evidence of significant interaction with NMDA receptors.[4]
Troubleshooting Guides
This section provides guidance for specific experimental issues that may arise when using this compound.
Electrophysiology Experiments
Issue 1: Unexpectedly small or absent inhibition of AMPA receptor-mediated currents.
-
Possible Cause 1: Incorrect Concentration. The effective concentration of this compound can vary depending on the experimental preparation.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and recording conditions. Refer to the quantitative data table below for reported IC50 values.
-
-
Possible Cause 2: Compound Degradation. Improper storage can lead to loss of activity.
-
Solution: Ensure this compound is stored as recommended by the supplier, typically at -20°C. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Solubility Issues. this compound has limited solubility in aqueous solutions.
-
Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute to the final working concentration in your extracellular recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Issue 2: Observation of a potentiating effect at low concentrations.
-
Possible Cause: As reported in some studies, low concentrations of this compound (around 10 µM) can paradoxically increase the steady-state component of AMPA receptor-mediated currents.[6]
-
Solution: Be aware of this biphasic effect. If complete blockade is desired, use a higher concentration in the established inhibitory range for your system. If studying this modulatory effect, carefully control the concentration and ensure accurate solution preparation.
-
Issue 3: Non-specific effects on neuronal activity at high concentrations.
-
Possible Cause 1: Kainate Receptor Antagonism. At higher concentrations, this compound will inhibit kainate receptors, which may be present and active in your preparation.
-
Solution: If possible, use a more selective kainate receptor antagonist in a parallel experiment to dissect the contribution of kainate receptors to the observed effects.
-
-
Possible Cause 2: Effects on Long-Term Potentiation (LTP). Concentrations around 80 µM have been shown to attenuate LTP.[5]
-
Solution: If studying synaptic plasticity, use the lowest effective concentration of this compound to block AMPA receptors without interfering with LTP induction or expression.
-
Cell Viability and Cytotoxicity Assays
Issue: Inconsistent or unexpected results in cytotoxicity assays.
-
Possible Cause 1: Excitotoxicity in Control Conditions. High levels of glutamate in the culture medium can cause excitotoxicity, which may be inadvertently blocked by this compound, leading to a false interpretation of neuroprotection.
-
Solution: Ensure your culture medium has appropriate levels of glutamate. Consider using a defined, serum-free medium where possible to have better control over aCSF components.
-
-
Possible Cause 2: Direct Cytotoxicity at Very High Concentrations. While generally used for its neuroprotective effects against excitotoxicity, extremely high, non-physiological concentrations of any compound can have cytotoxic effects.
-
Solution: Perform a concentration-response curve for this compound alone on your cells to determine if it has any direct effect on cell viability at the concentrations you plan to use.
-
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Target | IC50 (µM) | Cell Type/Preparation | Reference |
| AMPA Receptor | 10 - 20 | Not Specified | [1] |
| AMPA Receptor | 11 | Cultured Rat Hippocampal Neurons | [3] |
| AMPA Receptor | 6.87 (peak), 4.44 (plateau) | Cultured Superior Collicular and Hippocampal Neurons | [2] |
| Kainate Receptor | ~450 | Not Specified | [1] |
| Kainate Receptor | 7.5 | Cultured Rat Hippocampal Neurons | [3] |
| Kainate Receptor | 17.3 (peak), 15.5 (plateau) | Cultured Superior Collicular and Hippocampal Neurons | [2] |
| NMDA Receptor | >>50 | Not Specified | [1] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
1. Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution.
-
Prepare stock solutions of this compound (e.g., 10-50 mM in DMSO).
-
Prepare working concentrations of this compound by diluting the stock solution in aCSF on the day of the experiment.
2. Recording:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Hold the cell at a negative potential (e.g., -60 to -70 mV) to minimize the contribution of NMDA receptors.
-
Evoke AMPA receptor-mediated currents by local application of an agonist (e.g., AMPA or glutamate) or by stimulating presynaptic inputs.
3. Data Acquisition:
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound and record the currents again.
-
To determine the IC50, apply a range of this compound concentrations.
4. Troubleshooting Workflow:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines the steps to assess the potential cytotoxicity of high concentrations of this compound or its neuroprotective effects.
1. Cell Plating:
-
Plate cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
2. Treatment:
-
Prepare different concentrations of this compound in the cell culture medium.
-
If testing for neuroprotection, co-incubate with an excitotoxic agent (e.g., high concentration of glutamate or kainate).
-
Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with vehicle (e.g., DMSO) alone.
-
Cells treated with a lysis buffer (maximum LDH release).
-
Culture medium only (background).
-
3. Incubation:
-
Incubate the plate for a duration appropriate to induce cytotoxicity in your model (e.g., 24-48 hours).
4. Assay:
-
Carefully collect the supernatant from each well without disturbing the cells.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
5. Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100
Signaling Pathway Visualization
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GYKI 52466-Induced Ataxia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GYKI 52466 to induce ataxia in animal models. The information is presented in a question-and-answer format, offering direct solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ataxia?
This compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike traditional benzodiazepines, it does not act on GABA-A receptors.[2] By blocking AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system, this compound disrupts normal motor coordination and balance, leading to a state of ataxia. Ataxia is a neurological sign characterized by a lack of voluntary coordination of muscle movements.
Q2: What are the typical doses of this compound used to induce ataxia in rodents?
The effective dose of this compound for inducing ataxia can vary depending on the animal species, strain, and the specific behavioral test being used. Generally, doses that cause motor impairment are similar to those that provide anticonvulsant effects. In mice, intraperitoneal (i.p.) injections in the range of 10-20 mg/kg have been shown to induce sedation and ataxia.[3] For rats, doses around 5 mg/kg (i.p.) have been reported to cause significant motor deficits.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q3: How should I prepare this compound for administration?
This compound dihydrochloride (B599025) is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is often dissolved in saline. The stability of the stock solution is important; it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[5] Always ensure the solution is clear and free of precipitation before injection.
Q4: How quickly do the ataxic effects of this compound appear and how long do they last?
Following intraperitoneal injection, the effects of this compound are typically observed within 5 to 15 minutes. The duration of action is relatively short, with plasma concentrations peaking around 15 minutes and decreasing significantly within 90 minutes. The behavioral effects, including ataxia, generally follow a similar time course.
Troubleshooting Guide
Issue 1: High variability in the ataxic response between animals.
-
Question: I am observing a wide range of ataxic severity among my animals even though they receive the same dose of this compound. What could be the cause?
-
Answer:
-
Animal-to-animal variability: Factors such as age, weight, and stress levels can influence drug metabolism and response. Ensure that your animals are age- and weight-matched. Acclimatize the animals to the housing and handling procedures to minimize stress.
-
Injection technique: Inconsistent intraperitoneal injection can lead to variable drug absorption. Ensure proper and consistent injection technique.
-
Strain differences: Different rodent strains can exhibit varying sensitivities to this compound. If you are using a less common strain, it is essential to establish a dose-response curve.
-
Issue 2: Sedation is confounding the assessment of ataxia.
-
Question: My animals are heavily sedated after this compound administration, making it difficult to assess their motor coordination. How can I address this?
-
Answer:
-
Dose reduction: Sedation is a known side effect of this compound, especially at higher doses.[6][7] The primary solution is to lower the dose. Conduct a careful dose-response study to find a dose that induces measurable ataxia with minimal sedation.
-
Behavioral test selection: Some behavioral tests are more sensitive to motor impairment than others. The beam walking test has been suggested to be more sensitive than the rotarod test for detecting motor deficits at lower, less sedative doses.[3][8]
-
Time course analysis: Assess the animals at different time points after injection. It is possible that the peak ataxic effects and peak sedative effects do not perfectly overlap. You may find a time window where ataxia is present with reduced sedation.
-
Issue 3: Animals are not showing a consistent ataxic phenotype.
-
Question: I have administered a previously reported effective dose of this compound, but the ataxic signs are not consistent or are very mild. What should I do?
-
Answer:
-
Solution integrity: Ensure that your this compound solution is properly prepared and has not degraded. Prepare fresh solutions for each experiment.
-
Route of administration: While intraperitoneal injection is common, other routes may offer different pharmacokinetic profiles. However, consistency in the chosen route is key.
-
Behavioral assay sensitivity: The chosen behavioral test may not be sensitive enough to detect subtle ataxic effects at the administered dose. Consider using a more challenging task, such as a narrow beam in the beam walking test.
-
Baseline performance: Ensure that you have stable baseline performance data for your animals before drug administration. This will help in accurately detecting drug-induced changes.
-
Quantitative Data
Table 1: Dose-Response of this compound on Ataxia in Rodents
| Animal Model | Route of Administration | Dose (mg/kg) | Behavioral Test | Observed Effect | Reference |
| Mouse | i.p. | 1.76 - 13.2 | Sound-induced seizure | Potent anticonvulsant protection (ataxia also observed at higher end) | [5] |
| Mouse | i.p. | 10 - 20 | Not specified | Sedation and ataxia | [3] |
| Rat | i.p. | 5 | Rotarod test | Significant impairment of retention | [4] |
| Rat | i.p. | 4.8 | Haloperidol-induced catalepsy | No effect on catalepsy when given alone | [9] |
| Rat | i.p. | 15 | Inclined-plane, Tarlov motor grading | Neuroprotective effects after spinal cord injury | [10] |
Note: The effective dose can vary significantly based on the experimental conditions. The above table should be used as a guideline for dose selection, and it is highly recommended to perform a dose-response study for your specific model and behavioral paradigm.
Experimental Protocols
Rotarod Test for Mice
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for injection
-
Animal scale
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but recommended):
-
Place the mice on the stationary rod for a brief period.
-
Set the rod to a slow, constant speed (e.g., 4 rpm) and allow the mice to walk on it for 1-2 minutes. Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes. This helps to reduce anxiety and learning effects on the test day.
-
-
Baseline Measurement:
-
On the test day, record the baseline performance of each mouse.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and start the timer.
-
Record the latency to fall (the time the mouse remains on the rod). The trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.
-
Perform 2-3 baseline trials with an inter-trial interval of at least 15 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal injection.
-
-
Post-treatment Testing:
-
At a predetermined time after injection (e.g., 15 minutes), place the mouse back on the accelerating rotarod.
-
Record the latency to fall.
-
Repeat the test at different time points if a time-course analysis is required.
-
Beam Walking Test for Rats
Objective: To assess fine motor coordination and balance.
Materials:
-
Elevated narrow beam (e.g., 1-2 cm wide, 1 meter long) with a start platform and a home cage or enclosed box at the end.
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for injection
-
Video recording equipment (optional but recommended for detailed analysis)
Procedure:
-
Acclimation and Training:
-
Acclimate the rats to the testing room.
-
Allow the rats to traverse a wider, easier beam a few times to familiarize them with the task.
-
Train the rats to walk across the test beam from the start platform to the home cage. This may take a few trials over 1-2 days. The motivation to reach the home cage usually encourages crossing.
-
-
Baseline Measurement:
-
On the test day, record the baseline performance.
-
Place the rat on the start platform and allow it to traverse the beam.
-
Record the time taken to cross the beam and the number of foot slips (when a paw slips off the top of the beam).
-
Perform 2-3 baseline trials.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal injection.
-
-
Post-treatment Testing:
-
At a predetermined time after injection (e.g., 15-30 minutes), place the rat on the start platform.
-
Record the time to cross and the number of foot slips.
-
If the animal falls, record the latency to fall and the distance traversed.
-
Visualizations
Caption: Mechanism of this compound-induced ataxia.
Caption: Workflow for assessing this compound-induced ataxia.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines | Semantic Scholar [semanticscholar.org]
- 4. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of ataxia and related neurological signs in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor antagonist this compound reverses the anti-cataleptic effects of the competitive NMDA receptor antagonist CGP 37849 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GYKI 52466 in Primary Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GYKI 52466 in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2,3-benzodiazepine that acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2][3] It binds to an allosteric site on the receptor complex, thereby inhibiting ion influx without directly competing with glutamate or other agonists for the binding site.[3]
Q2: Is this compound toxic to primary neuronal cultures?
Generally, this compound is used in primary neuronal cultures to protect against excitotoxicity induced by glutamate receptor agonists like kainate and AMPA, rather than causing toxicity itself.[1] However, like any compound, it may exhibit toxicity at very high concentrations or with prolonged exposure, though specific cytotoxic concentrations in primary neuronal cultures are not well-documented in the literature. In vivo studies have shown that high doses can lead to sedation and motor impairment.[4][5]
Q3: What are the typical working concentrations of this compound in primary neuronal cultures?
The effective concentration of this compound can vary depending on the specific application and neuronal culture type. For neuroprotection against excitotoxicity, concentrations in the range of 10-50 µM are commonly used.[6] The IC50 for attenuating kainate-induced excitotoxicity in primary rat hippocampal cultures has been reported to be 9 µM.[1] For antagonizing AMPA and kainate-activated currents, IC50 values are typically in the range of 7.5-11 µM.[3]
Q4: Can this compound have effects other than AMPA/kainate receptor antagonism?
While highly selective for AMPA/kainate receptors, some studies have noted other potential effects. At low concentrations (e.g., 10 µM), this compound has been observed to have positive modulatory effects on AMPA receptor-mediated currents in excised patches from hippocampal neurons.[7] Additionally, in some neuronal preparations, very high concentrations of this compound have been shown to have a minor effect on NMDA receptor responses.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Neuronal Death or Stress | High Concentration of this compound: While generally non-toxic, very high concentrations may induce cellular stress. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. Off-Target Effects: At high concentrations, unexpected off-target effects could contribute to cytotoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture and experimental paradigm. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your neurons (typically <0.1% for DMSO). Run a vehicle-only control. - Review the literature for any known off-target effects at the concentration you are using. |
| Variability in Experimental Results | Inconsistent Drug Preparation: this compound may not be fully dissolved or may precipitate out of solution. Culture Health and Density: The health and density of the primary neuronal cultures can significantly impact their response to any treatment. Incomplete Antagonism: The concentration of this compound may be insufficient to fully block the effects of high concentrations of agonists. | - Prepare fresh stock solutions of this compound and ensure complete solubilization before diluting into the culture medium. - Standardize your neuronal culture preparation, including cell seeding density and culture age, to ensure consistency between experiments. - If you are trying to block agonist-induced excitotoxicity, consider increasing the concentration of this compound or reducing the concentration of the agonist. |
| Unexpected Electrophysiological Responses | Positive Modulation: At low concentrations, this compound may potentiate certain AMPA receptor-mediated currents.[7] Incomplete Washout: Due to its non-competitive binding, the effects of this compound may persist even after washing the cells. | - Be aware of the dual effects of this compound and consider this possibility when interpreting data from low-concentration experiments. - If washout experiments are being performed, ensure a thorough and extended washout period to allow for the dissociation of the drug from the receptor. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Neuronal Preparations
| Preparation | Effect Measured | Agonist | IC50 Value | Reference |
| Primary Rat Hippocampal Cultures | Attenuation of Excitotoxicity (LDH efflux) | Kainate (500 µM) | 9 µM | [1] |
| Cultured Rat Hippocampal Neurons | Antagonism of Inward Current | Kainate | 7.5 µM | [3] |
| Cultured Rat Hippocampal Neurons | Antagonism of Inward Current | AMPA | 11 µM | [3] |
| Cultured Mouse Cortical Neurons | Inhibition of Inward Current | AMPA | ~7.5 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol is a general guideline and may need optimization for specific experimental needs.
-
Coat Culture Plates: Coat culture plates (e.g., 96-well plates) with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash the plates three times with sterile, deionized water and allow them to dry completely.
-
Tissue Dissection: Dissect cerebral cortices from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in a dissociation solution containing papain (20 units/mL) and DNase I (10 µg/mL) in a 37°C water bath for 20-30 minutes with gentle agitation every 10 minutes.
-
Trituration: Stop the enzymatic digestion by adding a serum-containing medium (e.g., DMEM with 10% FBS). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the pre-coated culture plates at a desired density (e.g., 25,000 cells/well for a 96-well plate).
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Treat Neurons: After your experimental treatment with this compound (and any agonists/antagonists), remove the treatment medium.
-
Add MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL in culture medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Assessment of Neuronal Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Collect Supernatant: Following your experimental treatment, carefully collect a sample of the culture supernatant from each well.
-
Perform LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the supernatant samples.
-
Measure Absorbance: After an incubation period, measure the absorbance of the samples at the wavelength specified in the kit's protocol. The amount of LDH released is proportional to the number of damaged cells.
Visualizations
Caption: Mechanism of action of this compound on AMPA/Kainate receptors.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of GYKI 52466 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor blood-brain barrier (BBB) penetration of GYKI 52466 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of AMPA/kainate receptors.[1][2] It has demonstrated neuroprotective and anticonvulsant properties in preclinical studies.[3][4][5] For this compound and its analogs to be effective in treating central nervous system (CNS) disorders, they must cross the blood-brain barrier (BBB) to reach their target receptors in the brain. Poor BBB penetration can significantly limit the therapeutic efficacy of these compounds, necessitating the development of strategies to enhance their brain uptake.
Q2: What are the primary strategies for improving the BBB penetration of this compound analogs?
A2: The main approaches to enhance the CNS delivery of this compound analogs can be categorized into three main areas:
-
Chemical Modification: Altering the chemical structure of the analogs to increase their lipophilicity and facilitate passive diffusion across the BBB.[6]
-
Prodrug Approach: Modifying the analog into an inactive form (prodrug) that has improved BBB permeability. Once in the brain, the prodrug is converted back to the active compound.[3][7]
-
Advanced Formulation Strategies: Encapsulating the analogs in delivery systems like liposomes or nanoparticles to facilitate their transport across the BBB.[8][9]
Q3: How does lipophilicity affect the BBB penetration of benzodiazepine (B76468) derivatives?
A3: For benzodiazepines, the ability to diffuse from the blood into the brain is strongly correlated with their lipophilicity.[6] Generally, a higher lipid solubility, often estimated by the octanol-water partition coefficient (LogP), facilitates passage through the lipid membranes of the BBB. However, there is an optimal range, as excessively high lipophilicity can lead to increased plasma protein binding and non-specific binding to brain tissue, which may not necessarily translate to higher free drug concentrations at the target receptor.[6][10]
Q4: Are there any clinically approved non-competitive AMPA receptor antagonists that have successfully overcome BBB penetration challenges?
A4: Yes, Perampanel (B3395873) is a novel, non-competitive AMPA receptor antagonist used as an antiepileptic therapy.[11] It has been shown to penetrate the blood-brain barrier in preclinical studies, with a brain-to-plasma ratio (Kp) of 0.62±0.05 in rats.[11] The development and successful clinical use of Perampanel provide a valuable case study and a benchmark for the development of other CNS-acting AMPA receptor antagonists like the this compound analogs.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
| Potential Cause | Troubleshooting Strategy |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity by adding non-polar functional groups to the 2,3-benzodiazepine scaffold. However, avoid excessive lipophilicity which can increase non-specific binding.[6] |
| High Plasma Protein Binding | Measure the unbound fraction of the drug in plasma. Modify the chemical structure to reduce binding to plasma proteins like albumin. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Use in vitro models with efflux transporter-expressing cells (e.g., MDCK-MDR1) to assess if the analog is a substrate.[12] Consider co-administration with an efflux inhibitor in preclinical models to confirm. Structural modifications to reduce recognition by efflux transporters may be necessary. |
| Rapid Metabolism | Assess the metabolic stability of the analog in liver microsomes. Modify the structure at metabolically labile sites to increase stability. |
Issue 2: Inconsistent or Poor Permeability in In Vitro BBB Models (e.g., PAMPA-BBB, cell-based assays)
| Potential Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility of the Analog | For in vitro assays, ensure the compound is fully dissolved in the donor compartment. Use of co-solvents like DMSO may be necessary, but their concentration should be kept low to avoid affecting the integrity of the cell monolayer or artificial membrane.[13] For in vivo use, consider formulation strategies for poorly soluble drugs.[7][8][9] |
| Low Passive Permeability | Increase the lipophilicity of the analog. Refer to the chemical modification strategies mentioned in Issue 1. |
| Adsorption to Assay Plates or Membranes | Include a recovery step in the assay protocol to quantify the amount of compound lost due to non-specific binding. |
| In vitro Model Limitations | While PAMPA is useful for high-throughput screening of passive permeability, it does not account for active transport or efflux.[14][15] Cell-based models provide a more comprehensive picture but can have variable barrier tightness. Ensure proper validation of the in vitro model with known high- and low-permeability compounds. |
Issue 3: Challenges in Formulating this compound Analogs for In Vivo Testing
| Potential Cause | Troubleshooting Strategy |
| Poor Water Solubility | For preclinical studies, solubilization in vehicles like 2-hydroxypropyl-β-cyclodextrin can be effective.[3] Other strategies include the use of co-solvents, surfactants, or creating salt forms of the analog. |
| Chemical Instability of the Analog | Assess the stability of the compound in the formulation vehicle under experimental conditions. Adjust the pH or protect from light if necessary. For prodrugs, the stability of the linker is a critical consideration.[16] |
| Precipitation upon Administration | The formulation may need to be optimized to ensure the compound remains in solution upon dilution in the bloodstream. Self-emulsifying drug delivery systems (SEDDS) can be a good option for highly lipophilic compounds.[8] |
Quantitative Data Summary
| Parameter | This compound | Perampanel | Reference |
| Mechanism of Action | Non-competitive AMPA/kainate receptor antagonist | Non-competitive AMPA receptor antagonist | [1],[11] |
| In Vitro Potency (IC50 for AMPA receptors) | 10-20 µM | 0.23 µM | [2] |
| Brain-to-Plasma Ratio (Kp) in Rats | Not reported | 0.62 ± 0.05 | [11] |
| Clinical Status | Preclinical | Approved for epilepsy |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB)
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.[12][14][15]
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane.
-
96-well acceptor plate.
-
Porcine brain lipid extract dissolved in an alkane (e.g., dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability).
-
DMSO for stock solutions.
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to the final working concentration (e.g., 50 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Coat the membrane of the donor plate with the brain lipid solution (e.g., 5 µL per well) and allow it to impregnate the filter.
-
Add the diluted test compound solution to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Brain Tissue Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that is unbound in the brain tissue, which is the pharmacologically active fraction.[10][17][][19]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with semipermeable membrane inserts.
-
Brain tissue from the species of interest (e.g., rat).
-
Homogenizer.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound.
-
LC-MS/MS for quantification.
Procedure:
-
Prepare a brain homogenate (e.g., 1 part brain tissue to 3 parts PBS by weight) and keep it on ice.
-
Add the test compound to the brain homogenate at the desired concentration.
-
Pipette the spiked brain homogenate into the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the brain homogenate and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound in the brain homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
Calculate the fraction unbound in the brain tissue (fu,brain) by correcting for the dilution of the homogenate:
fu,brain = fu,homogenate / (D * (1 - fu,homogenate) + fu,homogenate)
Where D is the dilution factor of the brain homogenate.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound analogs with improved BBB penetration.
Caption: Mechanism of action of this compound analogs as non-competitive AMPA receptor antagonists.
Caption: Logical relationship between the problem of poor BBB penetration and potential solutions.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Pharmacokinetics and brain uptake study of novel AMPA receptor antagonist perampanel in SD rats using a validated UHPLC-QTOF-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
- 19. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Interpreting Unexpected Results with GYKI 52466 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during in vivo experiments with GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: My low dose of this compound is causing unexpected excitatory effects (e.g., increased spike-wave discharges). Isn't it supposed to be an inhibitory AMPA antagonist?
A1: This is a documented phenomenon. While this compound is a non-competitive AMPA/kainate receptor antagonist, some studies have reported a dose-dependent increase in spike-wave discharges in certain animal models of epilepsy. The exact mechanism is not fully elucidated but may involve complex network effects or off-target actions at higher concentrations. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific model and experimental question.
Q2: I'm observing significant motor impairment (ataxia, sedation) at doses required for anticonvulsant or neuroprotective effects. How can I mitigate this?
A2: Motor impairment is a known side effect of this compound and other non-competitive AMPA antagonists, often occurring at doses similar to those that produce therapeutic effects.[1] Consider the following:
-
Dose Refinement: Carefully titrate the dose to find the lowest effective concentration with minimal motor side effects.
-
Pharmacokinetic Considerations: The timing of your behavioral or physiological measurements relative to the peak plasma concentration of this compound is critical. Plasma levels in rodents peak around 15 minutes after intraperitoneal injection and decline significantly within an hour.[2]
-
Alternative Administration Routes: While intraperitoneal and intravenous injections are common, exploring other routes like subcutaneous administration might alter the pharmacokinetic profile and potentially reduce acute motor deficits.
-
Co-administration with other drugs: Some research suggests that combining this compound with certain conventional antiepileptic drugs may allow for lower, better-tolerated doses of this compound while still achieving the desired anticonvulsant effect.[3][4]
Q3: The neuroprotective effect of this compound in my ischemia/excitotoxicity model is weaker than expected. What could be the reason?
A3: The neuroprotective efficacy of this compound can be influenced by several factors:
-
Timing of Administration: For optimal neuroprotection, this compound should be administered prior to or very shortly after the insult. Its ability to prevent neuronal death diminishes with delayed administration.
-
Severity of the Insult: In models of severe neuronal injury, the contribution of AMPA receptor-mediated excitotoxicity might be only one component of a larger pathological cascade.
-
Animal Model and Brain Region: The density and subunit composition of AMPA receptors can vary between different brain regions and animal strains, potentially influencing the drug's efficacy.
-
Anesthesia: If your experiment is performed under anesthesia, be aware of potential interactions. For instance, urethane, a common anesthetic in rodent studies, can itself modulate AMPA receptors and may alter the observed effects of this compound.[5][6]
Q4: I am conducting in vivo electrophysiology experiments and my recordings are unstable after this compound administration. What could be the issue?
A4: Instability in electrophysiological recordings can arise from several sources:
-
Cardiovascular Effects: Although this compound is reported to have minimal effects on blood pressure compared to drugs like diazepam, it's essential to monitor cardiovascular parameters, as significant changes can affect brain state and recording stability.[2]
-
Anesthetic Interactions: As mentioned, anesthetics can interact with this compound. If you observe changes in the depth of anesthesia after drug administration, this will impact your recordings.
-
Direct Neuronal Effects: this compound will alter synaptic transmission. This can lead to shifts in baseline firing rates and network activity, which may require adjustments to your recording and analysis parameters.
Quantitative Data Summary
Table 1: In Vivo Dose-Response Data for this compound in Rodents
| Species | Model | Route of Administration | Effective Dose Range (Anticonvulsant) | Doses Associated with Motor Impairment | Reference(s) |
| Mouse | Maximal Electroshock (MES) | i.p. | 10-20 mg/kg | 10-20 mg/kg | [7] |
| Mouse | Pentylenetetrazol (PTZ) | i.p. | 10-20 mg/kg | 10-20 mg/kg | [7] |
| Rat | Amygdala Kindling | i.p. | 5 mg/kg | 5 mg/kg | [4] |
| Rat | Kainic Acid-induced Seizures | s.c. | 3 mg/kg (preconditioning) | Not observed at this dose | [8] |
| Rat | Micturition Reflex | i.v. | 0.5-8 mg/kg | Not reported | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Notes | Reference(s) |
| Mouse | i.p. | ~15 minutes | Plasma levels fall to 21% of peak at 60 min | [2] |
Experimental Protocols
Generalized Protocol for In Vivo Administration of this compound in a Rodent Seizure Model
-
Animal Model: Select an appropriate rodent model for your research question (e.g., C57BL/6 mice for maximal electroshock, Wistar rats for kainic acid-induced seizures).
-
Housing and Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for an acclimatization period of at least one week before the experiment.
-
Drug Preparation:
-
This compound dihydrochloride (B599025) can be dissolved in saline or a vehicle solution such as 10% 2-hydroxypropyl-β-cyclodextrin in saline, especially for higher concentrations.[9]
-
Prepare fresh solutions on the day of the experiment.
-
-
Administration:
-
For intraperitoneal (i.p.) injection, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum injury.
-
For intravenous (i.v.) injection, use a tail vein catheter for precise delivery.
-
For subcutaneous (s.c.) injection, lift the skin between the shoulder blades to form a tent and insert the needle at the base.
-
-
Dosage:
-
Based on the literature and your specific research question, select a starting dose.
-
It is highly recommended to perform a dose-response study to determine the optimal dose for your model.
-
-
Seizure Induction:
-
Induce seizures using your chosen method (e.g., maximal electroshock, pentylenetetrazol injection, kainic acid injection) at a time point corresponding to the expected peak effect of this compound (e.g., 15-30 minutes post-i.p. injection).
-
-
Behavioral and/or Electrophysiological Monitoring:
-
Record and score seizure activity according to a standardized scale (e.g., Racine scale for limbic seizures).
-
If performing electroencephalography (EEG), ensure stable recordings before and after drug administration and seizure induction.
-
-
Data Analysis:
-
Compare seizure parameters (e.g., latency, duration, severity) between vehicle-treated and this compound-treated groups.
-
Analyze EEG data for changes in spike frequency, amplitude, and power spectra.
-
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle solution.
Visualizations
Caption: Signaling pathway of this compound as a non-competitive AMPA receptor antagonist.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A troubleshooting guide for unexpected results with this compound in vivo.
References
- 1. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the vehicle effects when using GYKI 52466
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when using GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 2,3-benzodiazepine compound that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound acts at an allosteric site on the receptor complex to inhibit ion flow.[3] It displays significantly higher potency for AMPA receptors over kainate receptors and is inactive at N-methyl-D-aspartate (NMDA) receptors.[2][3] This mechanism makes it a valuable tool for studying glutamatergic transmission and for its potential as an anticonvulsant and neuroprotective agent.[1]
Q2: What are the common vehicles used to dissolve and administer this compound?
This compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and can be formulated with cyclodextrins to enhance solubility, particularly for in vivo applications.[2][4] The choice of vehicle depends on the experimental paradigm (in vitro vs. in vivo), the desired final concentration, and the route of administration.
Q3: Why is a vehicle control essential when using this compound?
The vehicle used to dissolve this compound can have its own biological effects, potentially confounding the experimental results. For instance, DMSO is known to affect neuronal activity and morphology at certain concentrations.[5][6][7][8] Therefore, it is crucial to administer the vehicle alone to a control group of cells or animals to isolate the effects of this compound from those of the solvent.
Q4: What are the potential side effects of the vehicles themselves?
-
DMSO: At concentrations of 0.5% and higher, DMSO can disrupt neuronal morphology, reduce viability, and induce reactive gliosis in astrocytes in vitro.[6] Even at 0.3%, it has been shown to cause aberrant synaptic structures in Drosophila.[7] However, some in vivo studies have reported that 10% DMSO administered via intracerebroventricular (ICV) injection did not significantly alter the electrophysiological characteristics of neurons in the rat barrel cortex.[5]
-
Cyclodextrins: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is generally considered to be well-tolerated. One study in rats found that an intravenous bolus of 20% HP-β-CD produced no significant changes in heart rate or rhythm.[9] However, cyclodextrins themselves can have biological activity, such as modulating cholesterol homeostasis, and their effects should be carefully controlled for.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound | The vehicle may be exerting its own biological effects. | Always include a vehicle-only control group in your experimental design. Ensure the concentration of the vehicle is consistent across all treatment groups. |
| Toxicity or cell death observed in both this compound and vehicle control groups (in vitro) | The concentration of the vehicle, particularly DMSO, may be too high. | For in vitro studies with neural cells, it is recommended to keep the final DMSO concentration at or below 0.25% to avoid spurious effects.[6] |
| Precipitation of this compound upon dilution | The solubility of this compound may be exceeded in the final aqueous buffer. | Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in your experimental medium just before use. Ensure thorough mixing. For in vivo use, consider using a solubilizing agent like cyclodextrin (B1172386). |
| Observed effects in the vehicle control group in vivo | The vehicle may have systemic or behavioral effects. | Carefully observe the animals in the vehicle control group for any changes in behavior, motor function, or other relevant physiological parameters. If significant effects are observed, consider using an alternative vehicle or reducing the vehicle concentration. |
Data Presentation
Table 1: Comparison of Common Vehicles for this compound Administration
| Vehicle | Recommended Max. Concentration (In Vitro) | Known Potential Effects | Considerations |
| Water/Saline | N/A | Generally inert. | Limited solubility for the free base form of this compound. The dihydrochloride (B599025) salt is more water-soluble. |
| DMSO | ≤ 0.25%[6] | Can affect neuronal morphology and viability at higher concentrations.[6][8] May influence synaptic structure.[7] | Excellent solvent for creating high-concentration stock solutions. Keep the final concentration as low as possible. |
| Cyclodextrins (e.g., HP-β-CD) | Varies by specific cyclodextrin and experimental setup. | Generally well-tolerated in vivo with minimal cardiovascular effects at 20%.[9] Can modulate cholesterol homeostasis.[10] | Useful for increasing the aqueous solubility of this compound for in vivo administration.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a Stock Solution:
-
Dissolve this compound dihydrochloride in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium or desired buffer to the final working concentration. Ensure that the final concentration of DMSO is at a non-toxic level (ideally ≤ 0.25%).
-
Vortex gently to mix.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by adding the same volume of DMSO used for the working solution to an equivalent volume of cell culture medium or buffer.
-
Protocol 2: Preparation of this compound with Cyclodextrin for In Vivo Experiments
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CD) in sterile saline (e.g., 20% w/v).
-
Warm the solution slightly and stir until the HP-β-CD is completely dissolved.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound.
-
Add the this compound powder to the pre-warmed HP-β-CD solution.
-
Vortex and/or sonicate the mixture until the this compound is fully dissolved. This may take some time.
-
Allow the solution to cool to room temperature before administration.
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control by using the same HP-β-CD solution without the addition of this compound.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of a cyclodextrin vehicle on the cardiovascular profile of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Variability in Animal Responses to GYKI 52466
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal responses to the non-competitive AMPA/kainate receptor antagonist, GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2] Unlike traditional 1,4-benzodiazepines, it does not act on GABA-A receptors.[3] Its non-competitive nature means it binds to an allosteric site on the receptor, making its blocking action less susceptible to being overcome by high concentrations of glutamate.[2]
Q2: What are the common in vivo applications of this compound?
This compound is widely used in preclinical research for its potent anticonvulsant, neuroprotective, and anxiolytic-like properties.[4][5] It is frequently employed in models of epilepsy, excitotoxicity, and anxiety.[4][6]
Q3: What are the known side effects of this compound in animal models?
The most commonly reported side effects at effective doses are sedation and motor impairment, including ataxia.[3] These effects are important considerations when designing behavioral experiments, as they can confound the interpretation of results.
Q4: How should I prepare this compound for in vivo administration?
This compound dihydrochloride (B599025) is soluble in water and DMSO. For systemic administration, it has been dissolved in 10% cyclodextrin (B1172386) in saline.[7] It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration. The stability of the prepared solution should be considered, and it is recommended to prepare fresh solutions for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses
| Potential Cause | Troubleshooting Steps |
| Animal-related Factors | - Species and Strain: Different rodent species and strains can exhibit varied responses to pharmacological agents. If possible, conduct a pilot study with a small number of animals from different strains to determine the most suitable one for your experimental goals. Note that studies have utilized Wistar rats, Sprague-Dawley rats, and Albino Swiss mice.[8][9] - Age: The expression and function of glutamate receptors can change with age, potentially altering the effects of this compound.[10] Use a consistent and narrow age range for all experimental animals. - Sex: Hormonal fluctuations in female rodents can influence drug metabolism and behavioral responses. Consider using only one sex or balancing the number of males and females in each experimental group and analyzing the data separately.[11][12][13] - Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the experimental outcomes. |
| Environmental Factors | - Housing Conditions: House animals under standardized conditions with controlled temperature, humidity, and a consistent light-dark cycle. - Handling and Acclimation: Handle animals consistently and allow for a sufficient acclimation period to the testing environment to reduce stress-induced variability. |
| Procedural Factors | - Dose and Administration: Inconsistent dosing or administration technique can lead to significant variability. Ensure accurate dose calculations based on the most recent body weight and use a consistent and appropriate route of administration (e.g., intraperitoneal, intravenous). - Time of Day: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms on animal behavior and drug metabolism. |
Issue 2: Inconsistent Anticonvulsant Effects
| Potential Cause | Troubleshooting Steps |
| Seizure Model Variability | - Model Induction: The method of seizure induction (e.g., chemical convulsant, electrical stimulation) can influence the efficacy of this compound. Ensure the induction method is highly standardized. For chemically induced seizures, the dose and administration of the convulsant are critical. - Seizure Severity: The severity of the induced seizures can impact the required dose of this compound. Use a standardized scoring system to quantify seizure severity. |
| Pharmacokinetic Variability | - Drug Metabolism: Individual differences in drug metabolism can lead to varying brain concentrations of this compound. While challenging to control, using a sufficiently large sample size can help to mitigate the impact of individual metabolic differences. - Drug Interactions: Co-administration of other drugs, including anesthetics, can alter the effects of this compound. For example, urethane (B1682113) anesthesia has been shown to unmask certain depressant effects of this compound.[14] Carefully consider and document all administered substances. |
Data Presentation
Table 1: Dose-Response of this compound in Rodent Seizure Models
| Animal Model | Species/Strain | Route of Admin. | Dose Range (mg/kg) | Observed Anticonvulsant Effect | Reference |
| Kainic Acid-Induced Seizures | Mouse | i.p. | 50 (repeated dose) | Rapid termination of electrographic and behavioral seizures.[6][7] | [6][7] |
| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 | Significant increase in seizure threshold.[3] | [3] |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 | Increased threshold for myoclonic and clonic seizures.[3] | [3] |
| Sound-Induced Seizures | DBA/2 Mouse | i.p. | 1.76-13.2 | Potent anticonvulsant protection.[15] | [15] |
| Amygdala Kindling | Wistar Rat | i.p. | 5 | Significant decrease in seizure and afterdischarge duration. | [16] |
Table 2: Dose-Response of this compound in Rodent Behavioral Models
| Behavioral Assay | Species/Strain | Route of Admin. | Dose Range (mg/kg) | Observed Effect | Reference |
| Elevated Plus Maze (EPM) | Rat | i.p. | 0.01 | Anxiolytic-like effect (increased time in open arms).[4] | [4] |
| Locomotor Activity | Wistar Rat, Albino Swiss Mouse | i.p. | Not specified | Reduced locomotor activity.[8] | [8] |
Experimental Protocols
Protocol 1: Kainic Acid-Induced Seizures in Mice
This protocol is adapted from studies investigating the anticonvulsant effects of this compound.[6][7]
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound dihydrochloride in 10% (w/v) hydroxypropyl-β-cyclodextrin in sterile saline to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL). Prepare fresh on the day of the experiment.
-
Kainic Acid Preparation: Dissolve kainic acid in sterile 0.9% saline to a concentration of 5 mg/mL.
-
Seizure Induction: Administer kainic acid intraperitoneally (i.p.) at a dose of 20-30 mg/kg. The optimal dose may need to be determined in a pilot study to consistently induce seizures without excessive mortality.
-
Behavioral Observation: Immediately after kainic acid injection, place the mouse in an observation chamber and record its behavior for at least 2 hours. Score seizure activity using a standardized scale (e.g., the Racine scale).
-
This compound Administration: At a predetermined time point after the onset of seizure activity (e.g., 5 minutes into stage 3 seizures), administer this compound (e.g., 50 mg/kg, i.p.). A second dose may be administered if required by the experimental design.[7]
-
Data Analysis: Analyze the latency to the first seizure, the duration of seizure activity, and the maximum seizure score. Compare the data between the this compound-treated group and a vehicle-treated control group using appropriate statistical methods.
Protocol 2: Elevated Plus Maze (EPM) in Rats
This protocol is based on standard EPM procedures and findings from studies on this compound's anxiolytic effects.[4][16][17][18]
-
Animals: Use adult male Wistar rats (250-300 g). House them in pairs under standard laboratory conditions.
-
Apparatus: The EPM should be made of a non-porous material and consist of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze should be elevated (e.g., 50 cm) above the floor.
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
This compound Preparation: Prepare this compound solution as described in Protocol 1 to the desired concentrations (e.g., for doses of 0.01, 0.1, and 1 mg/kg).
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the rat on the central platform of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis: Use a video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic-like behavior is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the this compound-treated groups compared to the vehicle control group.
-
Mandatory Visualizations
References
- 1. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-related functional changes of the glutamate receptor channels in rat Meynert neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sex difference in the response of the rodent postsynaptic density to synGAP haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sex differences in NMDA receptor mediated responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex differences in the response of rats to drugs affecting GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Technical Support Center: Consistent Delivery of GYKI 52466 via Osmotic Pumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent and reliable delivery of the AMPA/kainate receptor antagonist, GYKI 52466, using osmotic pumps. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in osmotic pumps?
A1: this compound dihydrochloride (B599025) has moderate solubility in water (up to 10 mM) and higher solubility in DMSO (up to 50 mM). For in vivo studies using ALZET® osmotic pumps, a solution of up to 50% DMSO in sterile water or saline is a compatible solvent system. To achieve higher concentrations and improve stability, the use of cyclodextrins is recommended.
Q2: How can I increase the solubility of this compound for high-dose, long-term delivery?
A2: For concentrations exceeding the aqueous solubility of this compound, 2-hydroxypropyl-β-cyclodextrin (HPβCD) can be used as a solubilizing agent. Cyclodextrins form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability in aqueous solutions. A detailed protocol for preparing a this compound solution with HPβCD is provided in the Experimental Protocols section.
Q3: Is this compound stable in solution at 37°C for the duration of the experiment?
A3: While specific long-term stability data for this compound at 37°C in various formulations is not extensively published, it is crucial to ensure the stability of your formulation for the entire duration of your study.[1] It is recommended to perform a pre-study stability test by incubating your final drug formulation at 37°C for the intended duration of the experiment and then analyzing it for any degradation or precipitation. Using freshly prepared, sterile-filtered solutions is a best practice.
Q4: Can I reuse an osmotic pump?
A4: No, osmotic pumps are designed for single use only. They cannot be refilled or re-sterilized.[2]
Q5: How do I calculate the required concentration of this compound for my osmotic pump?
A5: The required drug concentration depends on the desired dose, the animal's body weight, and the specific pumping rate of the osmotic pump model being used. Always use the lot-specific mean pumping rate provided with your batch of pumps for accurate calculations.[2][3] The formula for calculating the concentration is:
Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
An online calculator is often available on the pump manufacturer's website.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no drug delivery | 1. Air bubbles in the pump: Air bubbles can cause unpredictable pumping rates.[5] 2. Drug precipitation: The drug may have precipitated out of solution at 37°C. 3. Incorrect pump priming: For studies requiring immediate drug delivery or when using a catheter, improper priming can delay the onset of administration.[3] 4. Pump malfunction: Although rare, the pump itself could be defective. | 1. Proper filling technique: Fill the pump slowly with the solution at room temperature, ensuring no air is introduced.[5] 2. Formulation optimization: Increase the concentration of the solubilizing agent (e.g., HPβCD) or test a different compatible solvent system. Perform a stability test of the formulation at 37°C prior to in vivo use. 3. Follow priming protocol: Prime the filled pumps in sterile saline at 37°C for the duration specified for your pump model.[3] 4. Verify delivery: After the experiment, measure the residual volume in the pump to confirm delivery.[6] |
| Precipitation observed in the prepared solution | 1. Exceeded solubility limit: The concentration of this compound is too high for the chosen solvent system. 2. Temperature effects: Solubility may decrease at different temperatures. | 1. Increase solubilizer concentration: Add more HPβCD or other compatible solubilizing agents. 2. Gentle warming and sonication: Briefly warm the solution and use a sonicator to aid dissolution. Ensure the solution remains clear upon returning to room temperature. 3. Prepare a fresh, lower concentration solution. |
| Inflammation or irritation at the implantation site | 1. Non-sterile components: The pump, drug solution, or surgical equipment may have been contaminated. 2. Incompatible solvent: High concentrations of certain solvents (e.g., DMSO) can cause tissue irritation. | 1. Aseptic technique: Use sterile techniques throughout the pump filling and implantation procedure. Filter-sterilize the drug solution.[2] 2. Use biocompatible solvents: Adhere to the recommended maximum concentrations for solvents (e.g., DMSO ≤ 50%). |
Data Presentation
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 3.3 | 10 | |
| DMSO | 16.49 | 50 |
Table 2: Compatible Solvents for ALZET® Osmotic Pumps
| Solvent | Maximum Recommended Concentration |
| DMSO in Water or Polyethylene Glycol | 50% |
| Ethanol in Water | 15% |
| Propylene Glycol | Neat or in water |
| Polyethylene Glycol 300 or 400 | Neat or in water |
| 2-Hydroxypropyl-β-cyclodextrin | Fully compatible |
Experimental Protocols
Protocol 1: Preparation of this compound Solution with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol describes the preparation of a sterile solution of this compound using HPβCD to enhance solubility for delivery via an osmotic pump.
Materials:
-
This compound dihydrochloride (Molecular Weight: 366.24 g/mol )
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amounts: Determine the total volume of solution needed based on the number of pumps and the fill volume of each pump. Calculate the required mass of this compound and HPβCD. A common starting point is a 20-40% (w/v) solution of HPβCD. The molar ratio of HPβCD to this compound will typically be greater than 1:1 to ensure efficient encapsulation.
-
Prepare the HPβCD solution: In a sterile vial, dissolve the calculated amount of HPβCD in the sterile water or saline by stirring with a magnetic stirrer. Gentle warming (to no more than 40°C) can aid dissolution.
-
Add this compound: Slowly add the calculated amount of this compound powder to the stirring HPβCD solution.
-
Ensure complete dissolution: Continue stirring until the this compound is completely dissolved. The solution should be clear. If necessary, sonicate the solution for short intervals to aid dissolution.
-
Sterile filter: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to prevent microbial contamination and to remove any undissolved particulates.
-
Store appropriately: Store the sterile solution at 4°C, protected from light, until ready to fill the pumps. It is recommended to use the solution as soon as possible after preparation.
Protocol 2: Filling and Priming of Osmotic Pumps
This protocol outlines the general procedure for filling and priming osmotic pumps for subcutaneous implantation. Always refer to the specific instructions provided by the pump manufacturer.
Materials:
-
Prepared sterile this compound solution
-
ALZET® osmotic pumps
-
Sterile syringes and filling tubes (provided with the pumps)
-
Sterile gloves and work surface (e.g., a laminar flow hood)
-
Beaker with sterile 0.9% saline
-
Incubator at 37°C
Procedure:
-
Prepare the workspace: Work in a laminar flow hood or other sterile environment. Wear sterile gloves.
-
Fill the pump:
-
Ensure the this compound solution is at room temperature.
-
Attach the filling tube to a sterile syringe and draw up the drug solution, ensuring there are no air bubbles.
-
Hold the osmotic pump upright and insert the filling tube until it reaches the bottom of the pump reservoir.
-
Slowly inject the solution into the pump until a small bead of liquid appears at the opening. Avoid introducing air bubbles.[5]
-
Remove the filling tube and insert the flow moderator until it is flush with the top of the pump. Some excess solution may be displaced; wipe this away with a sterile gauze.
-
-
Prime the pump:
-
Place the filled pump into a beaker of sterile 0.9% saline.
-
Incubate at 37°C for the time specified by the manufacturer for your pump model. Priming is mandatory if you are using a catheter or require the pump to start delivering immediately upon implantation.[3]
-
-
Implantation: Following the priming period, the pump is ready for surgical implantation according to your approved animal protocol.
Mandatory Visualizations
Caption: Experimental workflow for preparing and implanting osmotic pumps with this compound.
Caption: Simplified signaling pathway of this compound as a non-competitive AMPA/kainate receptor antagonist.
References
GYKI 52466 interactions with other common lab reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GYKI 52466.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, this compound acts at an allosteric site to inhibit ion flow through the AMPA receptor channel.[2][3] It also has a weaker antagonistic effect on kainate receptors but is largely inactive at N-methyl-D-aspartate (NMDA) and GABAA receptors.[1][2][4]
Q2: What are the typical effective concentrations for this compound in vitro?
The effective concentration of this compound can vary depending on the experimental preparation and the specific AMPA receptor subunit composition. However, typical IC50 values are in the range of 10-20 µM for AMPA receptor-mediated responses.[1][4] For kainate receptor antagonism, the IC50 is significantly higher, around 450 µM.[4][5]
Q3: How should I prepare and store this compound solutions?
This compound dihydrochloride (B599025) is soluble in water (up to 10 mM) and DMSO (up to 50 mM, may require heating).[4] For long-term storage, it is recommended to store the solid compound at -20°C. If you need to store solutions, it is best to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4][6] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[4]
Q4: Can this compound be used to differentiate between AMPA and kainate receptor-mediated currents?
Yes, due to its significantly higher potency for AMPA receptors over kainate receptors, this compound can be a useful pharmacological tool to isolate kainate receptor-mediated responses.[5][7] By using a concentration of this compound that completely blocks AMPA receptors (e.g., 10-30 µM), any remaining current evoked by an agonist like kainate can be attributed to the activation of kainate receptors.[5][7]
Troubleshooting Guides
Issue 1: I am not observing the expected antagonist effect of this compound in my electrophysiology experiment.
-
Concentration: Ensure you are using an appropriate concentration of this compound. For complete blockade of AMPA receptors, concentrations in the range of 20-40 µM may be necessary.[8] Refer to the quantitative data table for IC50 values.
-
Solubility: Verify that the compound is fully dissolved in your recording solution. Precipitates can lead to an inaccurate final concentration. Consider preparing a stock solution in DMSO and then diluting it into your aqueous experimental buffer.
-
Receptor Subunit Composition: The potency of this compound can be influenced by the subunit composition of the AMPA receptors in your preparation.[9] Some subunit combinations may be less sensitive to this compound.
-
Interaction with Other Reagents: Be aware of potential interactions with other compounds in your experimental solution. For example, cyclothiazide, an AMPA receptor positive allosteric modulator, can significantly decrease the potency of this compound.[9]
Issue 2: My in vivo experiment with this compound is showing unexpected behavioral effects, such as sedation or motor impairment.
-
Dose: this compound can induce sedation and motor impairment at higher doses.[10] If these effects are confounding your experimental results, consider performing a dose-response curve to find a concentration that provides the desired antagonism without significant side effects.
-
Interaction with Other Drugs: Co-administration of this compound with other centrally acting drugs can lead to complex behavioral outcomes. For instance, while it can reduce the hyperlocomotion induced by the NMDA antagonist dizocilpine (B47880), it may enhance the hyperlocomotion caused by apomorphine (B128758) or cocaine.[11][12]
Issue 3: I am seeing inconsistent results in my neuronal viability assays with this compound.
-
Direct Toxicity vs. Neuroprotection: this compound is generally considered neuroprotective against excitotoxicity mediated by AMPA receptor overactivation.[13] However, its effectiveness can be limited, particularly against kainate-induced toxicity in vivo.[14]
-
Experimental Model: The neuroprotective efficacy of this compound can vary significantly depending on the model of excitotoxicity used. It has shown dose-dependent protection against kainic acid-induced excitotoxicity in hippocampal cultures.[13]
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| IC50 (AMPA Receptors) | 10-20 µM | AMPA-induced responses | [1][4] |
| 11 µM | AMPA-activated currents | [2][6] | |
| 9.8 µM | Kainate-induced currents at AMPA receptors | [5] | |
| IC50 (Kainate Receptors) | ~450 µM | Kainate-induced responses | [1][4] |
| 7.5 µM | Kainate-activated currents | [2][6] | |
| 450 µM | Kainate-induced currents at kainate receptors | [5] | |
| IC50 (NMDA Receptors) | >> 50 µM | NMDA-induced responses | [1][4] |
| In Vivo Anticonvulsant Effect | 5 mg/kg (i.p.) | Amygdala-kindled seizures in rats | [15] |
| 1.76-13.2 mg/kg (i.p.) | Sound-induced seizures in DBA/2 mice | [6] | |
| Interaction with Cyclothiazide | IC50 shift from 21.9 µM to 126 µM | GluRBi/Di receptors | [9] |
Key Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure this compound Antagonism of AMPA Receptors
-
Cell Preparation: Prepare cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution (example): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH adjusted to 7.2 with CsOH.
-
External Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH. Include antagonists for other receptors to isolate AMPA receptor currents (e.g., picrotoxin (B1677862) for GABAA receptors, D-AP5 for NMDA receptors).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply an AMPA receptor agonist (e.g., 100 µM kainate or 10 µM AMPA) via a rapid perfusion system to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound (e.g., 1 µM to 100 µM).
-
Record the peak and steady-state current for each concentration of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Normalize the current amplitude in the presence of this compound to the control response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: In Vivo Assessment of this compound Neuroprotective Effects
-
Animal Model: Utilize an established animal model of excitotoxicity, such as systemic or intra-hippocampal administration of kainic acid.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, or for higher concentrations, a solution containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin).[14]
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose and time point before inducing the excitotoxic insult. For example, a pre-treatment time of 90 minutes has been shown to be effective for neuroprotection.[16]
-
-
Induction of Excitotoxicity: Administer the excitotoxic agent (e.g., kainic acid) according to the established protocol for the chosen model.
-
Behavioral Monitoring: Observe and score the animals for seizure activity or other behavioral changes according to a standardized scale.
-
Tissue Collection and Analysis:
-
At a predetermined time point after the insult, perfuse the animals and collect the brain tissue.
-
Process the tissue for histological analysis (e.g., Nissl staining to assess neuronal death) or immunohistochemistry for markers of neuronal damage or activation (e.g., c-Fos).[16]
-
-
Data Analysis:
-
Quantify the extent of neuronal damage or the expression of molecular markers in different brain regions.
-
Compare the results between animals treated with this compound and vehicle-treated controls.
-
Analyze behavioral scores to determine the effect of this compound on seizure severity.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists, this compound and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural and neurochemical interactions of the AMPA antagonist this compound and the non-competitive NMDA antagonist dizocilpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some central effects of this compound, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
Best practices for storing and handling GYKI 52466
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GYKI 52466, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound this compound?
For long-term storage, it is recommended to store this compound dihydrochloride (B599025) as a solid at -20°C.[1] For shorter durations, it can be stored at 4°C in a sealed container, away from moisture and light. Some suppliers suggest room temperature storage is also acceptable.
Q2: What is the best solvent for preparing a stock solution of this compound?
This compound dihydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] The choice of solvent will depend on the experimental application.
Q3: How do I prepare a stock solution of this compound?
For a DMSO stock solution, concentrations up to 50 mM can be achieved.[1] For aqueous solutions, the maximum concentration is around 10 mM in water.[1] It is recommended to use sonication and gentle warming (up to 60°C) to aid dissolution in DMSO.
Q4: How should I store stock solutions of this compound?
Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] This prevents degradation from repeated freeze-thaw cycles. Ensure the containers are sealed and protected from light.
Q5: What is the mechanism of action of this compound?
This compound is a selective, non-competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors.[3][4] It binds to an allosteric site on the receptor, causing a conformational change that prevents the ion channel from opening, thus inhibiting the influx of sodium and calcium ions in response to glutamate binding.[5]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Sealed, away from moisture and light |
| 4°C | Short-term | Sealed, away from moisture and light | |
| Stock Solution | -80°C | Up to 6 months | Aliquoted, sealed, protected from light |
| -20°C | Up to 1 month | Aliquoted, sealed, protected from light |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 50 | 16.49 | Warming and sonication may be required |
| Water | 10 | 3.3 |
Table 3: In Vitro and In Vivo Concentrations
| Application | Concentration/Dosage | Species/System | Reference |
| In Vitro (IC₅₀) | 7.5 µM (AMPA), 11 µM (Kainate) | Cultured rat hippocampal neurons | [2][4] |
| In Vivo | 1.76-13.2 mg/kg (i.p.) | Mice | [2] |
| In Vivo | 3 mg/kg (s.c.) | Rats | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound dihydrochloride (MW: 366.24 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 3.66 mg of this compound dihydrochloride and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming to 60°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
-
Materials: this compound stock solution, sterile saline (0.9% NaCl), sterile syringes and needles.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the weight of the animal. For example, for a 10 mg/kg dose in a 25 g mouse, you would need 0.25 mg of this compound.
-
Dilute the stock solution with sterile saline to a final injection volume that is appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
Administer the solution via intraperitoneal injection. The anticonvulsant effects are typically observed within 5-15 minutes of administration.[2]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the AMPA receptor.
References
- 1. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Preconditioning with this compound: A Prophylactic Approach to Neuroprotection [frontiersin.org]
Validation & Comparative
A Comparative Guide to AMPA Receptor Antagonists: GYKI 52466 vs. NBQX
This guide provides a comprehensive comparison of two widely used α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: GYKI 52466 and NBQX. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, efficacy, selectivity, and provides supporting experimental data and protocols.
Introduction to AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their activation is crucial for synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, AMPA receptor antagonists are valuable research tools and potential therapeutic agents.
This guide focuses on two prominent AMPA receptor antagonists:
-
This compound: A 2,3-benzodiazepine that acts as a non-competitive AMPA receptor antagonist. It binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A quinoxalinedione (B3055175) derivative that acts as a competitive antagonist, directly competing with glutamate for its binding site on the AMPA receptor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the efficacy and selectivity of this compound and NBQX based on published experimental findings.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | NBQX | Reference(s) |
| Mechanism of Action | Non-competitive | Competitive | [1][2][3] |
| IC50 for AMPA-induced responses | 10-20 µM[1][4], 11 µM[2][5], 7.5 µM[6], 6.87 µM[3] | 0.15 µM, 0.4 µM[6], 60.4 nM (peak currents)[3], 706 nM (plateau currents)[3] | [1][2][3][4][5][6] |
| IC50 for Kainate-induced responses | ~450 µM[1], 7.5 µM[2] | 4.8 µM | [1][2] |
| Effect on NMDA-induced responses | Inactive (>> 50 µM)[1] | Inactive[2][7] | [1][2][7] |
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Model | This compound | NBQX | Reference(s) |
| Maximal Electroshock (MES) Seizure Test | Protective | Protective | [8] |
| Pentylenetetrazol (PTZ) Seizure Test | Protective | Protective | [8] |
| 4-Aminopyridine-induced Seizures | Protective | Ineffective | [8] |
| Kainate-induced Seizures | Protective | Ineffective | [8] |
| AMPA-induced Seizures | Protective | Ineffective | [8] |
| NMDA-induced Seizures | Not Protective | Not Protective | [8] |
| Amygdala Kindling (fully kindled seizures) | Reduces seizure score and after-discharge duration at 10 mg/kg i.p. | Reduces seizure score at 20 mg/kg and 40 mg/kg i.p. | [9] |
| TMEV-induced Seizure Model | No significant effect on the number of mice experiencing seizures. | Increased the number of mice experiencing seizures, the number of seizures per mouse, and mortality. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to determine the concentration of the antagonist required to inhibit 50% of the maximal response to an AMPA receptor agonist.
A. Cell Preparation:
-
Culture primary neurons (e.g., rat hippocampal or cortical neurons) or a suitable cell line expressing AMPA receptors on glass coverslips.
-
Use cells for recording 3-10 days after plating.
B. Recording Solutions:
-
External (Bath) Solution: Containing (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of AMPA (e.g., 10 mM) in the external solution.
-
Antagonist Solutions: Prepare a series of dilutions of this compound or NBQX in the external solution containing the agonist.
C. Electrophysiological Recording:
-
Transfer a coverslip with cultured cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.[12]
-
Clamp the cell membrane potential at -60 mV.
-
Apply the AMPA solution to the cell using a rapid application system to evoke an inward current.
-
After a stable baseline response is established, co-apply the AMPA solution with increasing concentrations of the antagonist (this compound or NBQX).
-
Record the peak and steady-state current responses at each antagonist concentration.
D. Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked current in the absence and presence of the antagonist.
-
Normalize the current amplitude in the presence of the antagonist to the control response.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a competitive antagonist (like NBQX) to the AMPA receptor.
A. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the binding buffer.
B. Binding Assay:
-
Binding Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Radioligand: A tritiated AMPA receptor agonist or antagonist (e.g., [³H]AMPA).
-
Competitor: Unlabeled NBQX.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of NBQX.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled agonist (e.g., 1 mM glutamate).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
C. Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NBQX concentration.
-
Fit the data to a one-site competition curve to determine the Ki (inhibitory constant) of NBQX.
Mandatory Visualizations
AMPA Receptor Signaling Pathway and Antagonist Action
Caption: AMPA receptor activation and sites of antagonist action.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for determining antagonist IC50 using patch-clamp.
Conclusion
Both this compound and NBQX are potent and selective AMPA receptor antagonists, but their distinct mechanisms of action—non-competitive versus competitive—result in different pharmacological profiles. NBQX exhibits higher potency in vitro for AMPA receptors.[3][6] In contrast, this compound demonstrates a broader anticonvulsant profile in some in vivo models.[8] The choice between these two antagonists will depend on the specific research question and experimental design. For instance, a non-competitive antagonist like this compound may be more effective in conditions of high glutamate concentration, where a competitive antagonist's efficacy would be reduced. Conversely, the high potency and well-characterized competitive nature of NBQX make it a standard tool for probing the glutamate binding site. Researchers should carefully consider the data presented in this guide to select the most appropriate tool for their studies of AMPA receptor function and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI-52466 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GYKI 52466 and Diazepam for Seizure Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticonvulsant properties of GYKI 52466 and diazepam, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms, efficacy, and potential therapeutic applications of these two compounds in the context of seizure control.
Introduction: Targeting Different Pathways in Seizure Management
Seizures are characterized by excessive and synchronous neuronal firing in the brain. Pharmacological interventions aim to suppress this hyperexcitability by either enhancing inhibitory neurotransmission or reducing excitatory signaling. Diazepam, a classical benzodiazepine (B76468), and this compound, a 2,3-benzodiazepine, represent two distinct approaches to seizure control, targeting the GABAergic and glutamatergic systems, respectively.
Diazepam is a positive allosteric modulator of the GABA-A receptor.[1] By binding to the benzodiazepine site on the receptor, it increases the affinity of the inhibitory neurotransmitter GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane.[1][2] This widespread central nervous system depression underlies its potent anticonvulsant, anxiolytic, and sedative effects.[1][3]
This compound , in contrast, is a selective, non-competitive antagonist of the AMPA receptor, a key player in fast excitatory neurotransmission mediated by glutamate.[4][5] Unlike traditional benzodiazepines, this compound does not act on GABA-A receptors.[4] By blocking AMPA receptors, it prevents the depolarization of postsynaptic neurons, thereby reducing neuronal hyperexcitability and seizure propagation.[6]
Comparative Efficacy and Pharmacokinetics
Experimental data from various animal models of seizures provide insights into the comparative efficacy and pharmacokinetic profiles of this compound and diazepam.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Diazepam |
| Bioavailability | Good bioavailability.[7] | Oral: 76% (64–97%); Rectal: 81% (62–98%).[8] |
| Brain Penetration | Rapidly penetrates the blood-brain barrier due to its lipophilicity.[7] | Highly lipophilic, rapid redistribution.[9] |
| Onset of Action | - | IV: 1-3 minutes; Oral: 15-60 minutes.[8][9] |
| Half-life | - | ~48 hours (prolonged in the elderly and with liver disease).[9][10] |
| Metabolism | - | Primarily hepatic (CYP2C19 and CYP3A4) to active metabolites (e.g., desmethyldiazepam).[8] |
Table 2: Anticonvulsant Efficacy in Preclinical Models
| Seizure Model | This compound (ED₅₀) | Diazepam (ED₅₀) | Reference |
| Maximal Electroshock (MES) | 10-20 mg/kg (i.p.) | 5 mg/kg (i.p.) | [11] |
| Pentylenetetrazol (PTZ) - Myoclonic & Clonic Seizures | Less potent than in MES model. | More potent than in MES model. | [11] |
| Kainic Acid-Induced Status Epilepticus (Mice) | 50 mg/kg followed by 50 mg/kg (i.p.) | 25 mg/kg followed by 12.5 mg/kg (i.p.) | [7] |
Table 3: Comparative Effects in Kainic Acid-Induced Status Epilepticus in Mice
| Outcome | This compound | Diazepam | Reference |
| Seizure Termination (Early Administration) | Rapid termination. | Rapid termination. | [7] |
| Seizure Recurrence (Early Administration) | Seldom recurred. | More frequent recurrences. | [7] |
| Seizure Termination (Late Administration) | Rapidly terminated seizures. | Slow to produce seizure control. | [7] |
| Seizure Recurrence (Late Administration) | Seldom recurred. | Common recurrences. | [7] |
| Neurological Responsiveness | Retained. | Not retained. | [7] |
| Effect on Mean Arterial Pressure | No effect. | Sustained drop. | [7] |
| Survival Rate (45 mg/kg Kainic Acid) | 100% | Lower than vehicle group. | [7] |
Signaling Pathways in Seizure Control
The distinct mechanisms of action of this compound and diazepam are best understood by examining their respective signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Diazepam.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and diazepam.
Kainic Acid-Induced Status Epilepticus Model in Mice
This model is used to evaluate the efficacy of anticonvulsant drugs in terminating ongoing, prolonged seizure activity, which mimics human status epilepticus.
-
Animals: Male NIH Swiss mice are used.[12]
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (e.g., 40-45 mg/kg) is administered to induce continuous seizure activity.[7]
-
Drug Administration:
-
This compound: 50 mg/kg (i.p.) followed by a second dose of 50 mg/kg 15 minutes later.[7]
-
Diazepam: 25 mg/kg (i.p.) followed by a second dose of 12.5 mg/kg 20 minutes later.[7]
-
Treatment is initiated either early (e.g., 5 minutes) or late (e.g., 25 minutes) after the onset of continuous seizure activity.[7]
-
-
Monitoring and Endpoints:
-
Electroencephalogram (EEG): Epidural cortical electrodes are used to record electrographic seizure activity. The primary endpoints are the latency to seizure termination and the total duration of seizure activity over a defined monitoring period (e.g., 5 hours).[7]
-
Behavioral Seizures: Animals are observed for behavioral signs of seizures, which are correlated with EEG recordings.[7]
-
Neurological Responsiveness: Assessed by observing the animal's movement of all four limbs.[7]
-
Physiological Parameters: Mean arterial blood pressure and pulse rate are monitored using a tail-cuff method.[7]
-
Survival: The number of surviving animals in each treatment group is recorded.[7]
-
Caption: Experimental workflow for the Kainic Acid model.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animals: Typically mice or rats.
-
Procedure: A brief electrical stimulus is delivered through corneal or auricular electrodes, inducing a maximal tonic seizure characterized by a tonic hindlimb extension.
-
Drug Administration: Test compounds (e.g., this compound, diazepam) are administered intraperitoneally at various doses prior to the electrical stimulus.[11]
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic extension, is then calculated.[11]
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to screen for anticonvulsant drugs effective against myoclonic and generalized absence seizures.
-
Animals: Commonly mice or rats.
-
Procedure: Pentylenetetrazol, a GABA-A receptor antagonist, is administered either subcutaneously or via intravenous infusion to induce clonic and/or myoclonic seizures.
-
Drug Administration: The test compounds are administered prior to PTZ injection.[11]
-
Endpoint: The primary endpoint is the ability of the drug to prevent or delay the onset of seizures. For the intravenous infusion method, the threshold dose of PTZ required to elicit a seizure is determined. The ED₅₀ is the dose of the drug that produces a significant increase in the seizure threshold in 50% of the animals.[11]
Side Effect Profile
A critical aspect of any therapeutic agent is its side effect profile. Diazepam is known for a range of dose-dependent side effects, while the profile of this compound is primarily characterized by motor impairment at anticonvulsant doses in preclinical models.
Table 4: Comparative Side Effect Profiles
| Side Effect | This compound | Diazepam |
| Sedation | Observed at doses effective for seizure control.[11] | Common.[9][13] |
| Motor Impairment/Ataxia | Occurs at doses that increase seizure thresholds.[11] | Common.[9][13] |
| Cognitive Effects | - | Anterograde amnesia, confusion.[8][14] |
| Cardiovascular Effects | Did not affect blood pressure in a mouse model.[7] | Hypotension, bradycardia.[9] |
| Respiratory Effects | - | Respiratory depression, especially with concomitant use of other CNS depressants.[15] |
| Dependence and Withdrawal | Not a GABA-A modulator, so classical benzodiazepine dependence is not expected. | Risk of physical and psychological dependence with long-term use.[1][14] |
Conclusion and Future Directions
This compound and diazepam offer two distinct and effective mechanisms for the control of seizures. Diazepam, with its rapid onset of action and broad efficacy, remains a cornerstone for the acute management of seizures. However, its utility can be limited by side effects such as sedation, cognitive impairment, and the potential for dependence, as well as the development of tolerance with chronic use.
This compound, by targeting the excitatory AMPA receptor, presents a promising alternative, particularly in situations where GABAergic mechanisms may be compromised, such as in refractory status epilepticus.[16] The finding that this compound is effective in terminating seizures with less impact on neurological responsiveness and cardiovascular function compared to diazepam in a preclinical model is of significant interest.[7] However, the therapeutic window for this compound appears to be narrow in some models, with motor impairment occurring at anticonvulsant doses.[11]
Future research should focus on developing AMPA receptor antagonists with an improved therapeutic index, minimizing motor side effects while retaining potent anticonvulsant activity. Further comparative studies in a wider range of seizure models, including those of chronic epilepsy, are warranted to fully elucidate the therapeutic potential of this compound and similar compounds relative to established treatments like diazepam. Understanding the long-term consequences of modulating the glutamatergic system will also be crucial for the clinical translation of this class of anticonvulsants.
References
- 1. youtube.com [youtube.com]
- 2. Regulation of GABAA Receptor Gene Expression and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. A bibliometric analysis of the recent advances in diazepam from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diazepam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. brieflands.com [brieflands.com]
Validating the Non-Competitive Antagonism of GYKI 52466: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GYKI 52466, a non-competitive AMPA receptor antagonist, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and role in neuroscience research.
Executive Summary
This compound is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, this compound binds to an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening regardless of agonist concentration.[1][2] This mode of action offers potential advantages in conditions of excessive glutamate release.[1] This guide details the experimental validation of its non-competitive antagonism and compares its pharmacological profile to other key AMPA receptor antagonists.
Data Presentation: Comparative Pharmacology of AMPA Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and other notable AMPA receptor antagonists. It is important to note that IC50 values can vary based on experimental conditions, such as the specific AMPA receptor subunit composition and the agonist concentration used.
| Compound | Antagonist Type | Target Receptor(s) | IC50 (µM) | Species/Cell Type | Reference |
| This compound | Non-competitive | AMPA/Kainate | 11 (AMPA), 7.5 (Kainate) | Cultured rat hippocampal neurons | [1] |
| AMPA | ~10-20 | - | |||
| Kainate | ~450 | - | |||
| NMDA | >>50 | - | |||
| NBQX | Competitive | AMPA/Kainate | 0.028 (AMPA) | Cultured hippocampal neurons | |
| Perampanel | Non-competitive | AMPA | 0.093 | Cultured rat cortical neurons | [3] |
| Talampanel (GYKI 53405) | Non-competitive | AMPA | - | - | [4] |
Experimental Protocols: Validating Non-Competitive Antagonism
The non-competitive nature of this compound's antagonism is primarily validated through electrophysiological and radioligand binding assays.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through AMPA receptors in response to an agonist, in the presence and absence of the antagonist.
Objective: To determine the effect of this compound on the maximal response and EC50 of an AMPA receptor agonist (e.g., glutamate or AMPA).
Methodology:
-
Cell Preparation: Primary cultured neurons (e.g., from rat hippocampus) or cell lines expressing specific AMPA receptor subunits are used.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron to achieve the whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV) to measure inward currents.
-
Agonist Application: A concentration-response curve for an AMPA receptor agonist (e.g., glutamate) is generated by applying increasing concentrations of the agonist and recording the resulting current.
-
Antagonist Application: The cells are pre-incubated with a fixed concentration of this compound.
-
Co-application: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The maximal agonist-evoked current and the EC50 (concentration of agonist that produces 50% of the maximal response) are determined in the absence and presence of this compound.
Expected Results for Non-Competitive Antagonism: this compound will cause a concentration-dependent decrease in the maximal response to the agonist without significantly shifting the agonist's EC50 value. This is a hallmark of non-competitive inhibition. In contrast, a competitive antagonist would cause a rightward shift in the agonist's concentration-response curve (increase in EC50) without affecting the maximal response.
Radioligand Binding Assay
This assay measures how an unlabeled compound (the antagonist) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine if this compound competes with the agonist for the same binding site.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing AMPA receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA) and increasing concentrations of the unlabeled antagonist (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled agonist (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated.
Expected Results for Non-Competitive Antagonism: A non-competitive antagonist that binds to an allosteric site may not directly compete with the radiolabeled agonist for binding at the agonist recognition site, or it may do so in a non-linear fashion that is distinct from a competitive antagonist. Studies have shown that this compound does not displace the binding of [³H]AMPA, which is consistent with its binding to a site other than the agonist recognition site.[3]
Mandatory Visualizations
Caption: Workflow for validating this compound's non-competitive antagonism.
Caption: Simplified AMPA receptor signaling pathway and the site of action for this compound.
Conclusion
The experimental evidence strongly supports the classification of this compound as a selective, non-competitive antagonist of AMPA receptors. Its distinct allosteric mechanism of action, validated through electrophysiological and binding studies, differentiates it from competitive antagonists like NBQX. This unique pharmacological profile makes this compound a valuable tool for investigating the role of AMPA receptors in normal physiological processes and in pathological conditions characterized by excessive glutamatergic neurotransmission. The comparative data and experimental frameworks provided in this guide serve as a resource for researchers designing studies involving AMPA receptor modulation.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of two noncompetitive AMPA receptor antagonists this compound and GYKI 53405 on vigilance, behavior and spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GYKI 52466 and Its Mechanistic Distinction from Competitive NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GYKI 52466 with competitive NMDA receptor antagonists. Crucially, it must be noted that this compound is not an NMDA receptor antagonist. It is a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This fundamental difference in the mechanism of action is central to understanding its pharmacological profile in contrast to true NMDA receptor antagonists.
This guide will first elucidate the distinct roles and signaling pathways of AMPA/kainate and NMDA receptors. It will then present a direct comparison of this compound with a competitive AMPA/kainate receptor antagonist, NBQX, followed by a functional comparison with competitive NMDA receptor antagonists, highlighting their divergent effects in key experimental models.
Differentiating the Targets: AMPA/Kainate vs. NMDA Receptors
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, acting on several ionotropic receptors, principally AMPA, kainate, and NMDA receptors. While all are glutamate-gated ion channels, their activation requirements, kinetics, and downstream signaling are distinct.
AMPA Receptors (AMPARs) are responsible for the fast component of excitatory postsynaptic currents.[3] Upon glutamate binding, they rapidly open, allowing Na+ influx and causing immediate depolarization of the postsynaptic membrane. This rapid depolarization is crucial for basal synaptic transmission.
NMDA Receptors (NMDARs) , in contrast, are considered "coincidence detectors."[4] Their activation requires both glutamate and a co-agonist (glycine or D-serine) to bind.[4] Furthermore, at resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg2+). This block is only relieved by sufficient depolarization of the membrane, a state typically achieved by the activation of nearby AMPA receptors.[4] The subsequent influx of Ca2+ through the NMDAR channel is a critical trigger for a variety of intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[4][5]
Signaling Pathways
The distinct roles of these receptors are mediated by different downstream signaling pathways.
Quantitative Comparison of Antagonist Affinity and Potency
The following tables summarize the in vitro affinity (IC50) and in vivo potency (ED50) of this compound and representative competitive antagonists for AMPA/kainate and NMDA receptors.
| Compound | Type | Target Receptor(s) | IC50 (µM) | Reference(s) |
| This compound | Non-competitive Antagonist | AMPA | 10-20 | [1][6] |
| Kainate | ~450 | [1][6] | ||
| NMDA | >50 | [1][6] | ||
| NBQX | Competitive Antagonist | AMPA | 0.15 | |
| Kainate | 4.8 | |||
| D-AP5 | Competitive Antagonist | NMDA | 3.7 | [7] |
| D-CPPene | Competitive Antagonist | NMDA | N/A (data not found) |
Table 1: In Vitro Receptor Antagonist Potency (IC50)
| Compound | Animal Model | Seizure Type | ED50 (µmol/kg, i.p.) | Reference(s) |
| This compound | DBA/2 Mice | Sound-induced | 13.7 | [8] |
| Swiss Mice | AMPA-induced | 18.5 | [8] | |
| NBQX | DBA/2 Mice | Sound-induced | 31.3 | [8] |
| Swiss Mice | AMPA-induced | 23.6 | [8] | |
| D-CPPene | Rats | Amygdala Kindling (fully kindled) | 8-12 mg/kg (reduces seizure score) | [9] |
| MK-801 (Non-competitive NMDA) | Mice | Maximal Electroshock | ED50 reduction by this compound | [10] |
Table 2: In Vivo Anticonvulsant Potency (ED50)
Comparison in Experimental Models
The differential effects of this compound and competitive NMDA receptor antagonists are evident in various preclinical models, particularly those for epilepsy and neuroprotection.
Anticonvulsant Activity
Both AMPA/kainate and NMDA receptor antagonists exhibit anticonvulsant properties, but their efficacy can vary depending on the seizure model.
-
Maximal Electroshock (MES) Seizures: This model represents generalized tonic-clonic seizures. Both this compound and the competitive AMPA/kainate antagonist NBQX are protective in the MES test.[11] Interestingly, co-administration of subthreshold doses of this compound or NBQX with NMDA antagonists like MK-801 or D-CPPene results in a synergistic anticonvulsant effect, suggesting that blocking both receptor types is more effective than blocking either one alone.[10]
-
Chemoconvulsant Seizures: In a comparative study, this compound was protective against seizures induced by AMPA, kainate, and 4-aminopyridine, but not by NMDA. Conversely, the competitive AMPA/kainate antagonist NBQX was ineffective in these chemoconvulsant tests.[11]
-
Kindling Model of Epilepsy: Kindling is a model of epileptogenesis where repeated subconvulsive electrical stimulation leads to chronic seizures. In amygdala-kindled rats, the competitive NMDA antagonist D-CPPene delayed the development of kindling, highlighting the crucial role of NMDA receptors in this process.[9] In contrast, this compound did not slow the development of kindling but was effective at reducing the seizure score and after-discharge duration in already-kindled animals, indicating a role for AMPA receptors in the expression of seizures.[9]
Neuroprotection
Excessive glutamate release and subsequent over-activation of glutamate receptors (excitotoxicity) is a key mechanism of neuronal damage in conditions like stroke and neurodegenerative diseases.
-
This compound has demonstrated neuroprotective properties by attenuating non-NMDA receptor-mediated excitotoxicity. In a rat hippocampal culture model, this compound protected against kainate-induced excitotoxicity with an IC50 of 9 µM.[12]
-
Competitive NMDA receptor antagonists are also well-known for their neuroprotective effects by preventing the excessive Ca2+ influx that triggers cell death cascades. However, their clinical utility has been hampered by significant side effects. The differential effects suggest that both AMPA and NMDA receptor-mediated pathways contribute to excitotoxic cell death.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording
This electrophysiological technique is used to measure the ion currents across the membrane of a single cell while holding the membrane voltage at a set level. It is the gold standard for characterizing the effects of antagonists on ionotropic receptors.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing the target receptors are prepared on coverslips.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and filled with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing direct electrical access to the cell's interior.
-
Voltage Clamp and Agonist Application: The membrane potential is held constant (e.g., -70 mV). A specific agonist (e.g., AMPA, kainate, or NMDA) is applied to the cell to evoke an inward current.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of the antagonist (e.g., this compound or D-AP5) to determine its effect on the agonist-evoked current. The concentration that inhibits 50% of the maximal current is determined as the IC50.[13]
Maximal Electroshock (MES) Seizure Test
This in vivo model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Mice or rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
Anesthesia and Electrode Placement: The corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).[14] Corneal electrodes are then placed.
-
Electrical Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA in mice) is delivered for a short duration (e.g., 0.2 seconds).[14]
-
Seizure Observation: The resulting seizure behavior is observed. The characteristic endpoint is the tonic extension of the hindlimbs.
-
Protection Assessment: A compound is considered protective if it prevents the tonic hindlimb extension.[14] The ED50, the dose that protects 50% of the animals, is then calculated.[14]
Conclusion
This compound is a non-competitive antagonist of AMPA/kainate receptors, distinguishing it mechanistically from competitive NMDA receptor antagonists. While both classes of drugs can produce anticonvulsant and neuroprotective effects, they do so by modulating different components of excitatory neurotransmission.
-
This compound and other AMPA/kainate antagonists primarily reduce fast, basal synaptic transmission. Their non-competitive nature may offer an advantage when glutamate levels are high, such as during a seizure.[2]
-
Competitive NMDA receptor antagonists primarily block the Ca2+-dependent signaling cascades that are crucial for synaptic plasticity. This explains their efficacy in models of epileptogenesis but also contributes to their significant side-effect profile, which has limited their clinical development.
The choice between targeting AMPA/kainate versus NMDA receptors depends on the specific therapeutic goal. The evidence suggests that a combined approach, targeting both receptor subtypes, may offer enhanced therapeutic efficacy in conditions like epilepsy.[10] Understanding the distinct pharmacological profiles of compounds like this compound is essential for the rational design of novel therapeutics for neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant effect of the non-NMDA antagonists, NBQX and this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of combined treatment with NMDA and non-NMDA receptor antagonists on electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Unveiling the Selectivity of GYKI 52466: A Comparative Analysis for AMPA vs. Kainate Receptors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of neuroactive compounds is paramount. This guide provides a detailed comparison of the inhibitory activity of GYKI 52466 on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors versus kainate receptors, supported by experimental data and detailed methodologies.
This compound is a 2,3-benzodiazepine derivative widely recognized as a non-competitive antagonist of ionotropic glutamate (B1630785) receptors.[1] Its ability to differentiate between AMPA and kainate receptor subtypes is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and its use as a research tool. This guide synthesizes key findings on the selectivity of this compound, presenting quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Assessment of Selectivity
The inhibitory potency of this compound at AMPA and kainate receptors is typically quantified by its half-maximal inhibitory concentration (IC50). The data presented below, collated from various electrophysiological studies, demonstrates the selectivity of this compound.
| Receptor Type | Agonist Used | Cell Type | IC50 (µM) | Reference |
| AMPA Receptor | AMPA | Cultured Rat Hippocampal Neurons | 11 | [2] |
| Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | 7.5 | [2] |
| AMPA Receptor | Not Specified | Not Specified | 10-20 | [1] |
| Kainate Receptor | Not Specified | Not Specified | ~450 | [1] |
| AMPA Receptor | Kainate | Hippocampal Neurons | 9.8 | [3] |
| Kainate Receptor | Kainate | Hippocampal Neurons | 450 | [3] |
Summary of Findings:
The IC50 values for this compound reveal a notable selectivity for AMPA receptors over kainate receptors, although the degree of selectivity can vary depending on the experimental conditions. In studies using AMPA as the agonist, the IC50 for AMPA receptors is approximately 11 µM.[2] However, when kainate is used to activate both receptor types, the selectivity becomes more pronounced. For instance, one study reported an IC50 of 9.8 µM for AMPA receptors versus 450 µM for kainate receptors, indicating a roughly 46-fold selectivity for AMPA receptors.[3] Another source corroborates this significant difference, citing IC50 values of 10-20 µM for AMPA-induced responses and approximately 450 µM for kainate-induced responses.[1] Interestingly, one study found a lower IC50 for kainate-activated currents (7.5 µM) than for AMPA-activated currents (11 µM) in cultured rat hippocampal neurons, suggesting that the specific subunits composing the receptor and the agonist used can influence the observed potency.[2]
Experimental Protocols
The determination of this compound selectivity predominantly relies on electrophysiological techniques, specifically whole-cell patch-clamp recordings. This method allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Experiments are typically performed on cultured neurons (e.g., rat hippocampal neurons) or heterologous expression systems like Human Embryonic Kidney 293 (HEK293) cells transfected with specific AMPA or kainate receptor subunits.[2][4]
-
Recording Setup: A glass micropipette with a tip diameter of a few micrometers is used as the recording electrode. This electrode is filled with an internal solution that mimics the intracellular environment of the neuron. The electrode is then brought into close contact with the cell membrane, and a small amount of suction is applied to form a high-resistance seal (a "giga-seal"). A brief, strong pulse of suction is then applied to rupture the patch of membrane under the electrode tip, establishing a "whole-cell" configuration. This configuration allows for the control of the cell's membrane potential and the recording of the total current flowing across the cell membrane.[5]
-
Agonist Application: The agonist (e.g., AMPA or kainate) is applied to the cell via a rapid perfusion system. This ensures a fast and precise delivery of the agonist to the receptors.[5]
-
Antagonist Application: this compound is applied to the bath solution at varying concentrations. The effect of the antagonist on the agonist-induced current is then measured.[4]
-
Data Acquisition and Analysis: The currents are recorded and amplified. The peak and steady-state components of the current are analyzed to determine the inhibitory effect of this compound. The IC50 value is calculated by fitting a dose-response curve to the data obtained at different antagonist concentrations.[3][5]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).
This compound demonstrates a clear selectivity for AMPA receptors over kainate receptors, particularly when kainate is used as the agonist. This selectivity makes it an invaluable tool for dissecting the relative contributions of these two receptor types to synaptic transmission and plasticity. The provided data and methodologies offer a comprehensive resource for researchers designing experiments involving this compound and for those seeking to understand its pharmacological properties in greater detail. The variability in reported IC50 values underscores the importance of carefully considering experimental parameters such as agonist choice and cell type when interpreting results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of GYKI 52466 and Other Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the investigational anticonvulsant GYKI 52466 with established antiepileptic drugs (AEDs): phenytoin, carbamazepine (B1668303), and valproate. The information is supported by preclinical experimental data to assist researchers in evaluating its therapeutic potential and guiding future drug development.
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Its distinct mechanism of action, differing from traditional AEDs that primarily target ion channels or GABAergic systems, offers the potential for a different efficacy and side effect profile. This guide will delve into the available preclinical data to compare their primary adverse effects, focusing on motor impairment and sedation.
Quantitative Comparison of Side Effect Profiles
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the side effect profiles of this compound and other selected anticonvulsants. It is important to note that these data are derived from animal models and may not directly translate to human clinical outcomes.
| Drug | Test | Species | Dose (mg/kg) | Effect | Citation |
| This compound | Rotarod | Mouse | 10-20 | Significant motor impairment, sedation, and ataxia | [2] |
| Maximal Electroshock (MES) | Mouse | Similar to anticonvulsant doses | Motor impairment | [1] | |
| Phenytoin | Rotarod | Mouse | 30 | No tonic seizure, indicating anticonvulsant effect without immediate motor impairment at this dose | [3] |
| 6 Hz Seizure Test | Mouse | 100 | Slight to moderate anticonvulsant activity without modifying locomotor activity | [4] | |
| Open Field | Rat | 820 (single large dose) | Reduction in locomotor activity | [5] | |
| Carbamazepine | Open Field | Rat | Motor impairing doses | Suppressed exploratory behavior, likely due to sedative effects | [6] |
| Rotarod | Mouse | >10 mg/L (plasma) | Ataxia and nystagmus | [7] | |
| Open Field | Rat | 1950 (single large dose) | Increased locomotor activity initially, followed by a decrease | [5] | |
| Valproate | Open Field | Rat | 300 | Sedative effect | [8][9] |
| 6 Hz Seizure Test | Mouse | 300 | Full protection with sedative effects | [4] |
Note: Direct comparative studies with identical methodologies for all four compounds are limited. The data presented is a compilation from various sources and should be interpreted with caution.
Detailed Experimental Methodologies
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Typically adult male mice (e.g., ICR-CD-1) or rats are used.[10][11]
-
Drug Administration: The test compound (e.g., this compound, Phenytoin) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock.[3]
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A topical anesthetic is often applied to the corneas to minimize discomfort.[11]
-
Stimulation: A high-frequency alternating electrical current (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the electrodes to induce a seizure.[3][11]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Protection is defined as the abolition of this tonic extension.[11]
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at various doses is calculated to determine the median effective dose (ED50).
Rotarod Test
The rotarod test is a standard method for assessing motor coordination, balance, and the potential for drug-induced ataxia or sedation.
Protocol:
-
Apparatus: A rotating rod, often with adjustable speed, is used. The rod is typically textured to provide grip.
-
Animal Model: Mice or rats are commonly used.
-
Training/Acclimation: Animals may be trained on the apparatus for a set period before the test day to establish a baseline performance.
-
Drug Administration: The test compound or vehicle is administered at a specific time before testing.
-
Testing: The animal is placed on the rotating rod, which is then set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[12]
-
Measurement: The latency to fall from the rod is recorded. A trial may have a maximum duration (e.g., 300 seconds).[12]
-
Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group. A significant decrease in latency indicates motor impairment. The dose that causes motor impairment in 50% of the animals is determined as the median toxic dose (TD50).[13]
Open Field Test
The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior. It can be used to detect both sedative and stimulant effects of a drug.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares.
-
Animal Model: Typically rats or mice are used.
-
Habituation: Animals may be habituated to the testing room for a period before the test to reduce stress.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal in the arena.
-
Testing: The animal is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: An automated tracking system or manual observation is used to record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Data Analysis: These parameters are compared between treatment groups. A significant decrease in locomotor activity can indicate sedation.[6][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating anticonvulsant side effects.
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Caption: Experimental workflow for assessing anticonvulsant side effects.
Discussion of Side Effect Profiles
This compound: Preclinical studies indicate that this compound possesses anticonvulsant properties. However, a significant concern is the narrow therapeutic window, with motor impairment, sedation, and ataxia observed at doses close to those required for anticonvulsant effects.[1][2] This suggests that achieving a therapeutic dose without inducing notable side effects could be challenging.
Phenytoin: Phenytoin is an established AED with a well-characterized side effect profile. Acutely, it can cause dose-dependent neurotoxicity, including nystagmus, ataxia, and sedation.[15][16][17] At therapeutic doses, it can often be used without significant motor impairment, although this can vary between individuals.[3]
Carbamazepine: Similar to phenytoin, carbamazepine can induce dose-related neurotoxicity, including ataxia, dizziness, and drowsiness.[7][18] Sedative effects are also a common issue, particularly at higher doses.[6]
Valproate: Valproate is known to cause sedation, and this effect has been demonstrated in preclinical models.[8][9] While it is a broad-spectrum AED, its sedative properties can be a limiting factor in its clinical use.
Conclusion
This compound, as a non-competitive AMPA receptor antagonist, represents a novel approach to anticonvulsant therapy. However, based on the available preclinical data, a primary challenge appears to be the narrow margin between its anticonvulsant efficacy and the induction of motor and sedative side effects. In comparison, while established AEDs like phenytoin, carbamazepine, and valproate also exhibit dose-limiting neurotoxicities, they generally offer a wider therapeutic window in clinical practice. Further research is warranted to explore analogs of this compound with an improved side effect profile or to investigate strategies to mitigate its adverse effects while preserving its anticonvulsant activity. This comparative analysis provides a foundation for researchers to contextualize the potential of this compound and to guide the development of next-generation anticonvulsants with enhanced safety and tolerability.
References
- 1. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute dose-related effect of antiseizure medications on open field exploration of male rats with established epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Anxiolytic and sedative effects of sodium valproate with different experimental paradigms in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic and sedative effects of sodium valproate with different experimental paradigms in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
- 18. jcdr.net [jcdr.net]
GYKI 52466: A Researcher's Guide to its Use as a Negative Control in Glutamate Receptor Studies
For researchers in neuroscience and drug development, the selective antagonism of glutamate (B1630785) receptors is crucial for dissecting their roles in synaptic transmission, plasticity, and neurological disorders. This guide provides a comprehensive comparison of GYKI 52466, a potent and selective non-competitive antagonist of AMPA and kainate receptors, with other commonly used antagonists. By presenting key experimental data, detailed protocols, and visual aids, this guide aims to assist researchers in selecting the appropriate negative control for their glutamate receptor studies.
Introduction to this compound
This compound is a 2,3-benzodiazepine derivative that acts as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two of the major subtypes of ionotropic glutamate receptors.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, this compound binds to an allosteric site on the receptor-channel complex.[3][4] This non-competitive mechanism of action makes it a valuable tool for ensuring a complete blockade of AMPA/kainate receptor function, regardless of the concentration of glutamate present. Its selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors allows for the specific investigation of non-NMDA receptor-mediated events.[1]
Comparison with Alternative Antagonists
The choice of a negative control in glutamate receptor studies is critical for the accurate interpretation of experimental results. Below is a comparison of this compound with other commonly used AMPA/kainate receptor antagonists.
Quantitative Comparison of Antagonist Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and its alternatives on AMPA, kainate, and NMDA receptors, as determined by various experimental studies. It is important to note that these values can vary depending on the experimental conditions, such as the specific receptor subunits present, the agonist used, and the recording technique.
| Antagonist | Receptor Target | IC50 (µM) | Experimental System | Reference |
| This compound | AMPA | 10 - 20 | Cultured rat hippocampal neurons | [2] |
| AMPA | 11 | Cultured rat hippocampal neurons (whole-cell voltage-clamp) | [1] | |
| Kainate | ~450 | Cultured rat hippocampal neurons | [2] | |
| Kainate | 7.5 | Cultured rat hippocampal neurons (whole-cell voltage-clamp) | [1] | |
| NMDA | >>50 | Cultured rat hippocampal neurons | [2] | |
| NBQX | AMPA | 0.15 | N/A | [5] |
| Kainate | 4.8 | N/A | [5] | |
| NMDA | >100 | N/A | [6] | |
| GYKI 53655 | AMPA (GluA1) | 6 | Recombinant human receptors | [4] |
| AMPA (GluA4) | 5 | Recombinant human receptors | [4] | |
| Kainate (GluK3) | 63 | Recombinant receptors | [4] | |
| Kainate (GluK2b/GluK3) | 32 | Recombinant receptors | [4] | |
| Perampanel | AMPA | 0.093 | Cultured rat cortical neurons (Ca2+ influx) | |
| AMPA | 0.56 | Cultured rat hippocampal neurons (kainate-evoked currents) | ||
| NMDA | No effect | Cultured rat cortical neurons (Ca2+ influx) |
Experimental Protocols
The accurate determination of antagonist potency relies on precise experimental methodologies. The following is a detailed protocol for a typical whole-cell voltage-clamp experiment used to assess the inhibitory effect of an antagonist on AMPA receptor-mediated currents.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the IC50 of an antagonist on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
AMPA receptor agonist (e.g., AMPA or glutamate)
-
Antagonist of interest (e.g., this compound)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the AMPA receptor agonist at a fixed concentration (e.g., 100 µM) to elicit a stable baseline current.
-
Co-apply the agonist with increasing concentrations of the antagonist.
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Wash out the antagonist to ensure reversibility of the effect.
Data Analysis:
-
Normalize the peak current amplitude at each antagonist concentration to the baseline current.
-
Plot the normalized current as a function of the antagonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of AMPA and kainate receptors and the mechanisms by which antagonists inhibit their function is essential for interpreting experimental results.
AMPA Receptor Signaling Pathway
The binding of glutamate to the AMPA receptor leads to a conformational change that opens the ion channel, allowing the influx of sodium ions and, in the absence of the GluA2 subunit, calcium ions. This influx of positive ions depolarizes the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP).
Figure 1. Simplified signaling pathway of the AMPA receptor and points of intervention for competitive and non-competitive antagonists.
Kainate Receptor Signaling Pathway
Kainate receptors are also ionotropic glutamate receptors that, upon activation, primarily conduct sodium and potassium ions.[7] They have both presynaptic and postsynaptic roles in modulating synaptic transmission. Some kainate receptors can also signal through metabotropic pathways, independent of their ion channel function.[8]
Figure 2. Dual signaling pathways of the kainate receptor and the inhibitory action of this compound on the ionotropic pathway.
Logical Use of this compound as a Negative Control
The high selectivity of this compound for AMPA/kainate receptors over NMDA receptors makes it an excellent tool for pharmacological dissection of glutamate receptor-mediated responses.
Figure 3. Logical workflow for using this compound as a negative control to determine the involvement of AMPA/kainate receptors.
Advantages of a Non-Competitive Antagonist as a Negative Control
Using a non-competitive antagonist like this compound as a negative control offers several advantages over competitive antagonists:
-
Surmountability: The inhibitory effect of a non-competitive antagonist cannot be overcome by increasing the concentration of the agonist (glutamate). This ensures a complete and reliable block of receptor function, which is crucial for a negative control.
-
Use-Independence: The action of this compound is not dependent on the prior activation of the receptor, meaning it can block receptors in their resting state.[1]
-
Allosteric Mechanism: By binding to a site distinct from the agonist binding site, non-competitive antagonists can provide a more complete inhibition of receptor function, as they do not simply prevent agonist binding but actively inhibit channel opening.[4]
Conclusion
This compound is a powerful and selective tool for researchers studying the role of AMPA and kainate receptors. Its non-competitive mechanism of action provides a robust and reliable method for inhibiting these receptors, making it an ideal negative control to pharmacologically isolate and identify AMPA/kainate receptor-mediated processes. When used in conjunction with other selective antagonists and appropriate experimental designs, this compound can significantly contribute to a deeper understanding of glutamatergic signaling in both health and disease.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 8. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of GYKI 52466 and Talampanel
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of two prominent non-competitive AMPA receptor antagonists, GYKI 52466 and talampanel (B1681217). This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental designs.
Introduction
Excitotoxicity, a pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory neurotransmission. Its overactivation triggers a cascade of detrimental events, including excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways. Consequently, antagonism of AMPA receptors has emerged as a promising therapeutic strategy for neuroprotection.
This guide focuses on two structurally related 2,3-benzodiazepine derivatives, this compound and talampanel, both of which are non-competitive antagonists of the AMPA receptor.[1][2] By binding to an allosteric site on the receptor, they prevent its activation by glutamate, thereby mitigating excitotoxic neuronal injury.[3] This document provides a comprehensive comparison of their neuroprotective effects based on available preclinical data.
Mechanism of Action: Targeting Excitotoxicity
Both this compound and talampanel exert their neuroprotective effects by non-competitively inhibiting the AMPA receptor.[1][2] This means they do not compete with glutamate for the same binding site but rather bind to a different site on the receptor complex, changing its conformation and rendering it less responsive to glutamate. This allosteric modulation is a key feature, as their inhibitory action is not easily overcome by high concentrations of glutamate, a condition often present during pathological events like stroke.[4]
The primary signaling pathway influenced by these compounds is the excitotoxicity cascade initiated by excessive AMPA receptor activation.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies, providing a direct comparison of the neuroprotective efficacy of this compound and talampanel in different models of neuronal injury.
Table 1: In Vitro Efficacy
| Compound | Assay | Species | IC50 | Reference |
| This compound | AMPA-activated currents | Rat (hippocampal neurons) | 11 µM | [3] |
| This compound | Kainate-activated currents | Rat (hippocampal neurons) | 7.5 µM | [3] |
| Talampanel | Kainic acid-induced neurotoxicity | Rat (hippocampal cultures) | 4 µM | [5] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Model | Species | Dose | Outcome | Reference |
| This compound | AMPA-induced striatal neurotoxicity | Neonatal Rat | 4 x 10 mg/kg, i.p. | 21.8 ± 2.8% protection | [2] |
| Talampanel | AMPA-induced striatal neurotoxicity | Neonatal Rat | 4 x 2 mg/kg, i.p. | 42.5 ± 5.3% protection | [2] |
| This compound | Spinal Cord Injury (Clip Compression) | Rat | 15 mg/kg, i.p. | Significant reduction in lipid peroxidation, increased ATP levels, improved motor function | [6] |
| Talampanel | Traumatic Brain Injury (Fluid-Percussion) | Rat | 4 mg/kg bolus + 4 mg/kg/h infusion | Significant reduction in total contusion area (0.54 ± 0.25 mm² vs. 1.79 ± 0.42 mm² in vehicle) | [7] |
| Talampanel | Focal Cerebral Ischemia (MCAO) | Rat | Not specified | 47.3% reduction in infarct size (30 min delay); 48.5% reduction (2h delay) | [8] |
| Talampanel | Focal Cerebral Ischemia (MCAO) | Mouse | Not specified | 44.5% (striatum) and 39.3% (hippocampus) reduction in infarcted tissue (1.5h ischemia) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
AMPA-Induced Striatal Neurotoxicity in Neonatal Rats[2]
-
Animal Model: 7-day-old Wistar rats.
-
Procedure:
-
(S)-alpha-amino-3-hydroxy-5,7-methylisoxazole-4-propionic acid (AMPA) (2.5 nmol) was injected into the striatum.
-
This compound (4 x 10 mg/kg) or talampanel (4 x 2 mg/kg) was administered intraperitoneally (i.p.) in four consecutive injections at 1-hour intervals, with the first dose given shortly after the AMPA injection.
-
-
Assessment: Brain damage was assessed 5 days later using a tissue volume determination method based on computer-aided serial section reconstruction.
Spinal Cord Injury in Rats[6]
-
Animal Model: Wistar albino rats.
-
Procedure:
-
Spinal cord injury (SCI) was induced at the thoracic level by applying an aneurysm clip for 1 minute.
-
One minute after clip removal, the treatment group received a single intraperitoneal injection of this compound (15 mg/kg).
-
-
Assessment:
-
Biochemical: Lipid peroxidation and ATP levels in spinal cord tissue.
-
Histological: Light and transmission electron microscopy of spinal cord tissue.
-
Functional: Inclined-plane technique and Tarlov motor grading scale at 1, 3, and 5 days post-SCI.
-
Traumatic Brain Injury in Rats[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A fluid-percussion injury (1.5-2.0 atm) was induced over the right parieto-occipital cortex.
-
Talampanel (bolus infusion of 4 mg/kg followed by a continuous infusion of 4 mg/kg/h over 72 hours) or vehicle was administered intravenously starting at 30 minutes or 3 hours post-trauma.
-
-
Assessment:
-
Seven days after TBI, brains were perfusion-fixed.
-
Coronal sections were digitized, and contusion areas were measured.
-
Neuronal damage in the hippocampal CA1 sector was quantified.
-
Focal Cerebral Ischemia in Rodents[8]
-
Animal Models: Rats and mice.
-
Procedure:
-
Rats: 1-hour middle cerebral artery occlusion (MCAO). Talampanel was administered with a 30-minute or 2-hour delay.
-
Mice: 1.5-hour, 2-hour, or permanent MCAO.
-
Photochemically induced thrombosis: In rats, with a 30-minute treatment window.
-
-
Assessment: Infarct size was measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Discussion and Conclusion
The available preclinical data suggests that both this compound and talampanel are effective neuroprotective agents in various models of neuronal injury. A direct comparative study in a model of AMPA-induced excitotoxicity in neonatal rats indicated that talampanel was more potent than this compound at the doses tested.[2] Talampanel has also demonstrated significant neuroprotective effects in models of traumatic brain injury and focal cerebral ischemia, leading to reductions in lesion volume and improved functional outcomes.[7][8]
This compound has shown promise in a spinal cord injury model, where it reduced biochemical markers of secondary injury and improved motor function.[6] However, some studies have reported it to be only weakly effective as a neuroprotective agent in vivo, particularly against AMPA-induced neuronal death when administered systemically.[9] It is important to note that the efficacy of these compounds can be highly dependent on the specific experimental model, the dose administered, and the therapeutic time window.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of this compound on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AMPA Receptor Antagonists: GYKI 52466 vs. GYKI 53773
A detailed guide for researchers on the relative potency and experimental evaluation of two prominent 2,3-benzodiazepine series AMPA receptor antagonists.
This guide provides a comprehensive comparison of GYKI 52466 and its analog, GYKI 53773 (Talampanel), focusing on their potency as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Executive Summary
GYKI 53773, also known as Talampanel, is a more potent AMPA receptor antagonist than its predecessor, this compound. Experimental data consistently demonstrates that GYKI 53773 exhibits a lower half-maximal inhibitory concentration (IC50) for AMPA receptor-mediated responses compared to this compound. One study directly indicates that GYKI 53773 is approximately 2.3 to 3 times more potent than this compound[1]. This increased potency makes GYKI 53773 a more effective agent in achieving AMPA receptor blockade at lower concentrations.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and GYKI 53773 in inhibiting AMPA receptor function.
| Compound | IC50 (AMPA Receptor) | Experimental Model | Reference |
| This compound | 10-20 µM | AMPA-induced responses | [2][3] |
| 11 µM | AMPA-activated currents in cultured rat hippocampal neurons | [4][5] | |
| 9.8 µM | Kainate-induced currents at AMPA receptors in hippocampal neurons | [6] | |
| GYKI 53773 (Talampanel) | 2.5 µM | AMPA-induced currents in cerebellar Purkinje neurons | [7] |
| 0.9 µM | Kainate-induced currents at AMPA receptors in hippocampal neurons | [6] |
Mechanism of Action: Non-Competitive Antagonism
Both this compound and GYKI 53773 are classified as non-competitive antagonists of the AMPA receptor[4][8]. This means they do not directly compete with the agonist (e.g., glutamate (B1630785) or AMPA) for the binding site. Instead, they bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the ion channel from opening, even when an agonist is bound. This mechanism of action is distinct from competitive antagonists that physically block the agonist binding site.
dot
References
- 1. Talampanel (Alternative Names: GYKI 53773, LY 300164 (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) | 161832-65-1 | フナコシ [funakoshi.co.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Talampanel | C19H19N3O3 | CID 164509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the In Vivo Target Engagement of GYKI 52466: A Comparative Guide
This guide provides a comprehensive comparison of GYKI 52466 with alternative compounds for validating in vivo target engagement of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in designing and interpreting their studies.
Introduction to this compound
This compound is a 2,3-benzodiazepine derivative that functions as a selective, non-competitive antagonist of AMPA receptors.[1][2] Unlike traditional 1,4-benzodiazepines, its mechanism of action is not mediated by GABA-A receptors.[1][3] Instead, it binds to an allosteric site on the AMPA receptor complex, effectively inhibiting ion flow without competing with the neurotransmitter glutamate (B1630785) at its binding site.[2][4] This property makes it a valuable tool for studying the physiological and pathological roles of AMPA receptors. This compound is orally active, penetrates the blood-brain barrier, and has demonstrated anticonvulsant and neuroprotective properties in various preclinical models.[1][5]
Comparison with Alternative AMPA Receptor Antagonists
The selection of an appropriate antagonist is critical for in vivo studies. The primary alternatives to this compound fall into two main categories: competitive antagonists and other non-competitive antagonists.
-
Competitive Antagonists: These compounds, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline), directly compete with glutamate for its binding site on the AMPA receptor.[4][6] A potential disadvantage is that their efficacy can be overcome by high concentrations of endogenous glutamate, which can occur during intense seizure activity.[5]
-
Other Non-Competitive Antagonists: This class includes compounds like Perampanel, Talampanel, and close structural analogs of this compound, such as GYKI 53655.[4][7][8] These compounds share a similar mechanism of allosteric modulation and may offer different pharmacokinetic or pharmacodynamic profiles.
The following diagram illustrates the different mechanisms of antagonism at the AMPA receptor.
Data Presentation: Quantitative Comparison of AMPA Receptor Antagonists
The table below summarizes key quantitative data for this compound and selected alternative compounds.
| Compound | Class | Mechanism of Action | IC₅₀ (AMPA) | Selectivity Profile | Key In Vivo Effects |
| This compound | 2,3-Benzodiazepine | Non-competitive | 10-20 µM[1] | Selective for AMPA/kainate over NMDA receptors.[2] | Anticonvulsant, muscle relaxant, anxiolytic-like effects.[1][5][9] |
| NBQX | Quinoxalinedione | Competitive | ~30-100 nM | Selective for AMPA/kainate over NMDA receptors. | Anticonvulsant, neuroprotective; sedative at higher doses.[6][10] |
| Perampanel | Pyridone | Non-competitive | ~50-100 nM | Selective for AMPA over kainate and NMDA receptors. | Anticonvulsant (clinically approved for epilepsy).[4][11] |
| GYKI 53655 | 2,3-Benzodiazepine | Non-competitive | ~1-5 µM | Similar to this compound, but generally more potent. | Anticonvulsant, neuroprotective.[12][13] |
Experimental Protocols for In Vivo Target Engagement
Validating that a compound engages its intended target in a living system is a critical step in drug development.[14][15] The following protocols describe established methods for assessing the in vivo target engagement of this compound.
In Vivo Electrophysiology
This technique directly measures the effect of a compound on the electrical activity of neurons, providing robust evidence of target engagement.[16] It can be used to demonstrate that this compound inhibits neuronal responses mediated by AMPA receptors.[17]
Objective: To determine if systemic or local administration of this compound reduces AMPA-mediated synaptic transmission or neuronal firing in a specific brain region of an anesthetized or awake, freely moving animal.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. For chronic experiments in awake animals, surgically implant a head-post and a recording chamber over the brain region of interest (e.g., hippocampus, spinal cord).
-
Electrode Implantation: Carefully lower a recording microelectrode into the target brain region. For measuring synaptic responses (field potentials), the electrode is placed in an area with a high density of synapses. For single-unit recordings, the electrode is advanced until the activity of an individual neuron is isolated.
-
Baseline Recording: Record baseline neuronal activity. This can be spontaneous firing or responses evoked by electrical stimulation of an afferent pathway or iontophoretic application of an AMPA receptor agonist (e.g., AMPA, kainate).[17]
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via a micropipette or microdialysis probe.
-
Post-Drug Recording: Continue to record neuronal activity to measure any changes from baseline. A reduction in the amplitude of AMPA-evoked field potentials or a decrease in the firing rate of the neuron provides direct evidence of target engagement.
-
Controls: Administer a vehicle control to ensure the observed effects are due to the drug. To demonstrate selectivity, test the effect of this compound on responses evoked by agonists of other receptors, such as NMDA, which should not be significantly affected.[2][17]
-
Data Analysis: Quantify the change in the electrophysiological signal (e.g., percent reduction in spike frequency or field potential slope) and perform statistical analysis to determine significance.
In Vivo Microdialysis
Microdialysis is a sampling technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain in awake, freely moving animals.[18][19] It can be used to show how this compound modulates neurotransmitter systems that are regulated by AMPA receptors.[20][21]
Objective: To assess if this compound can block the release of a downstream neurotransmitter (e.g., acetylcholine, glutamate) that is evoked by the stimulation of AMPA receptors.
Methodology:
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus) under anesthesia. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.
-
Pharmacological Challenge: Introduce an AMPA receptor agonist (e.g., quisqualate) into the perfusion fluid (reverse dialysis) to evoke neurotransmitter release.[20][21]
-
Drug Administration: In a separate group of animals, co-perfuse this compound with the AMPA agonist. Alternatively, administer this compound systemically prior to the agonist challenge.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[20]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline level. Compare the agonist-evoked release in the presence and absence of this compound. A significant attenuation of the evoked release by this compound indicates target engagement.
The following diagram outlines the general workflow for these in vivo validation experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AMPA Receptor Noncompetitive Inhibitors Occupy a Promiscuous Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of this compound and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 12. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.fsu.edu [bio.fsu.edu]
- 17. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resource.aminer.org [resource.aminer.org]
- 22. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of GYKI 52466: A Comparative Guide to its Cross-reactivity with Neurotransmitter Receptors
For researchers and drug development professionals investigating ionotropic glutamate (B1630785) receptors, GYKI 52466 is a well-established, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Its utility in dissecting glutamatergic neurotransmission hinges on its selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other neurotransmitter receptors, supported by experimental data and detailed methodologies, to aid in the precise application of this pharmacological tool.
Comparative Analysis of Receptor Binding Affinities
The selectivity of this compound is most pronounced when compared to other ionotropic glutamate receptors and the GABA-A receptor. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and two other non-competitive AMPA receptor antagonists, Perampanel and Talampanel (B1681217). This data is crucial for designing experiments where off-target effects need to be minimized.
| Receptor Subtype | This compound (IC50) | Perampanel (IC50) | Talampanel (IC50) |
| AMPA Receptor | 7.5 - 11 µM[1][2][3] | 2.6 - 7.0 µM[4] | Potent, subunit-selective inhibition[5] |
| Kainate Receptor | 7.5 µM - ~450 µM[2][6] | Subunit-dependent inhibition (e.g., 2.9 µM for GluK5-containing)[7] | Information not readily available |
| NMDA Receptor | > 50 µM (inactive)[1][2] | Inactive[8] | Information not readily available |
| GABA-A Receptor | Inactive[1] | Information not readily available | Information not readily available |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are representative methodologies for the key experiments used to determine the selectivity of compounds like this compound.
Radioligand Binding Assay for Cross-Reactivity Screening
This method is used to determine the affinity of a test compound for a variety of receptors by measuring its ability to displace a known radiolabeled ligand.
Objective: To assess the binding of a test compound to a panel of neurotransmitter receptors.
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptors.
-
Radioligands: Specific for each target receptor (e.g., [3H]-AMPA for AMPA receptors).
-
Assay Buffer: Specific for each receptor type (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Scintillation Counter and Vials.
-
Glass Fiber Filters.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the appropriate radioligand, and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Assessment
This technique measures the functional effect of a compound on ion channels by recording the electrical currents flowing through the membrane of a single cell.
Objective: To determine if a test compound functionally antagonizes agonist-induced currents at a specific receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest.
-
Recording Chamber and Microscope.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Glass Micropipettes.
-
Intracellular Solution: Containing ions that mimic the intracellular environment of a neuron (e.g., high K+, low Cl-).
-
Extracellular Solution (Artificial Cerebrospinal Fluid - aCSF): Containing ions that mimic the extracellular environment.
-
Agonist: A known agonist for the target receptor (e.g., AMPA for AMPA receptors).
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Plate the cells expressing the target receptor onto coverslips for recording.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Baseline Recording: Perfuse the cell with aCSF and apply the specific agonist to elicit a baseline ionic current.
-
Compound Application: While continuously applying the agonist, perfuse the cell with aCSF containing the test compound at various concentrations.
-
Data Recording: Record the changes in the agonist-induced current in the presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the current at each concentration of the test compound. Plot the percentage of inhibition of the agonist-induced current against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
Visualizing Pathways and Processes
To better understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for cross-reactivity screening.
Figure 1. Simplified AMPA receptor signaling pathway and the site of action for this compound.
Figure 2. Experimental workflow for determining the cross-reactivity profile of a test compound.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by talampanel and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
GYKI 52466: A Comparative Analysis of its Efficacy in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
GYKI 52466, a non-competitive AMPA receptor antagonist, has demonstrated significant anticonvulsant properties across a range of animal models of epilepsy. This guide provides a comparative overview of its efficacy, supported by experimental data, and details the methodologies employed in these pivotal studies.
Mechanism of Action: Targeting Glutamatergic Excitotoxicity
Epileptic seizures are characterized by excessive synchronous neuronal firing, a process in which the excitatory neurotransmitter glutamate (B1630785) plays a central role. Fast synaptic excitation is primarily mediated by the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] this compound exerts its anticonvulsant effects by acting as a non-competitive antagonist at a specific allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1][2] This negative allosteric modulation prevents the ion channel from opening, thereby reducing the influx of sodium and calcium ions and dampening the excessive neuronal excitation that underlies seizure activity. Unlike competitive antagonists, the action of this compound is not overcome by high concentrations of glutamate, which may be present during intense seizure activity, potentially offering a therapeutic advantage.[3]
Comparative Efficacy in Animal Models of Epilepsy
The anticonvulsant profile of this compound has been evaluated in several standard and specialized animal models of epilepsy. Its performance, often in direct comparison with other AMPA receptor antagonists and conventional antiepileptic drugs (AEDs), is summarized below.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound | Mice | i.p. | 10-20 | [4] |
| NBQX | Mice | i.p. | 80-120 | [4] |
| Diazepam | Mice | i.p. | 5 | [4] |
In the MES model, this compound demonstrated potent anticonvulsant activity, being significantly more potent than the competitive AMPA antagonist NBQX.[4][5][6] However, the classic benzodiazepine, diazepam, showed higher potency in this model.[4] Notably, the anticonvulsant doses of this compound were associated with sedation and motor impairment.[4][5]
Chemoconvulsant-Induced Seizure Models
These models utilize chemical agents to induce seizures and are valuable for assessing a compound's efficacy against different seizure types.
Pentylenetetrazol (PTZ)-Induced Seizures: This model is used to screen for drugs effective against myoclonic and absence seizures.
| Compound | Animal Model | Seizure Type | Effect | Reference |
| This compound | Mice | Myoclonic & Clonic | Increased seizure threshold | [4] |
| This compound | Mice | Tonic | Markedly increased seizure threshold | [4] |
| NBQX | Mice | Myoclonic & Clonic | Increased seizure threshold | [4] |
| Diazepam | Mice | Myoclonic & Clonic | Increased seizure threshold at lower doses than MES | [4] |
This compound was effective in increasing the threshold for myoclonic, clonic, and tonic seizures induced by PTZ.[4] It was particularly potent against tonic seizures in this model.[4] In contrast to diazepam, which was effective at non-sedating doses, the effective doses of this compound for myoclonic and clonic seizures also induced motor impairment.[4]
Kainic Acid-Induced Status Epilepticus: This model mimics key features of human temporal lobe epilepsy.
| Treatment | Animal Model | Administration Time | Outcome | Reference |
| This compound | Mice | Early (5 min post-SE) | Rapidly terminated seizures with few recurrences | [3][7] |
| Diazepam | Mice | Early (5 min post-SE) | Rapidly terminated seizures but with more recurrences | [3][7] |
| This compound | Mice | Late (25 min post-SE) | Rapidly terminated seizures with few recurrences | [3][7] |
| Diazepam | Mice | Late (25 min post-SE) | Slow to control seizures with common recurrences | [3][7] |
In a mouse model of kainic acid-induced status epilepticus, this compound was highly effective at terminating seizures, even when administered late in the course of status epilepticus.[3][7] It demonstrated superior efficacy to diazepam in preventing seizure recurrence.[3][7] Furthermore, this compound-treated animals retained neurological responsiveness and did not experience the drop in blood pressure observed with diazepam.[3]
Amygdala Kindling Model
Kindling is a model of chronic epilepsy where repeated subconvulsive electrical stimulation of the amygdala leads to the development of generalized seizures.
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Fully Kindled Seizures | Reference |
| This compound | Rats | 5 | Reduced seizure and afterdischarge duration | [8] |
| This compound | Rats | 10 | Reduced seizure score and afterdischarge duration | [9] |
| This compound | Rats | 20 | Significant reduction in seizure score and afterdischarge duration (with severe motor side effects) | [9] |
| NBQX | Rats | 20-40 | Significantly reduced seizure score | [9] |
This compound demonstrated dose-dependent efficacy in reducing seizure parameters in fully amygdala-kindled rats.[8][9] However, at higher, more effective doses, significant motor side effects were observed.[9] Interestingly, when administered prior to kindling stimulation, this compound did not slow the development of kindling.[9]
Interaction with Conventional Antiepileptic Drugs
Studies have also explored the potential for synergistic effects when combining this compound with conventional AEDs.
| Combination | Animal Model | Seizure Model | Outcome | Reference |
| This compound (2 mg/kg) + Clonazepam (0.003 mg/kg) | Rats | Amygdala Kindling | Significant reduction in seizure severity, duration, and afterdischarge duration | [8] |
| This compound (2 mg/kg) + Valproate (75 mg/kg) | Rats | Amygdala Kindling | Significant reduction in seizure and afterdischarge duration | [8] |
| This compound + Carbamazepine, Phenobarbital, or Diphenylhydantoin | Rats | Amygdala Kindling | No significant protection observed | [8] |
| This compound (up to 5 mg/kg) + Valproate, Carbamazepine, or Diphenylhydantoin | Mice | MES | Potentiated anticonvulsant activity | [10] |
In amygdala-kindled rats, co-administration of a low dose of this compound with clonazepam or valproate resulted in a significant enhancement of anticonvulsant effects.[8] Similarly, in the mouse MES model, this compound potentiated the activity of valproate, carbamazepine, and diphenylhydantoin without affecting their plasma levels.[10] These findings suggest a potential for combination therapy to improve seizure control.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Maximal Electroshock (MES) Seizure Model:
-
Animals: Male mice.
-
Procedure: An electrical stimulus (e.g., 50 Hz, 0.2 s duration) is delivered via corneal or ear clip electrodes. The endpoint is the occurrence of a tonic hindlimb extension, indicating a generalized tonic-clonic seizure.
-
Drug Administration: this compound, NBQX, or diazepam are administered intraperitoneally (i.p.) at various doses prior to the electrical stimulation.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is recorded, and the median effective dose (ED₅₀) is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Animals: Male mice.
-
Procedure: PTZ is infused intravenously at a constant rate until the onset of myoclonic, clonic, or tonic seizures.
-
Drug Administration: Test compounds are administered i.p. prior to the start of the PTZ infusion.
-
Endpoint: The threshold dose of PTZ required to induce each seizure type is determined. An increase in the seizure threshold indicates anticonvulsant activity.
Kainic Acid-Induced Status Epilepticus Model:
-
Animals: Male mice.
-
Procedure: A single high dose of kainic acid (e.g., 40-45 mg/kg) is administered i.p. to induce status epilepticus. Electrodes are often implanted to record electroencephalographic (EEG) activity.
-
Drug Administration: this compound or diazepam is administered i.p. at a predetermined time after the onset of continuous seizure activity (e.g., 5 minutes or 25 minutes).
-
Endpoint: The primary endpoints are the cessation of behavioral and electrographic seizure activity and the frequency of seizure recurrence. Cardiovascular parameters and neurological responsiveness may also be monitored.
Amygdala Kindling Model:
-
Animals: Male rats.
-
Procedure: Rats are stereotaxically implanted with a bipolar electrode in the amygdala. After recovery, they receive brief, low-intensity electrical stimulation once daily. This initially elicits focal seizures, which progressively increase in severity to become generalized seizures (fully kindled state).
-
Drug Administration: For testing on fully kindled seizures, drugs are administered i.p. prior to the daily electrical stimulation. To test effects on kindling development, the drug is given before each stimulation during the kindling acquisition phase.
-
Endpoint: Seizure severity is rated using a standardized scale (e.g., Racine's scale), and the duration of the afterdischarge (epileptiform activity recorded on EEG after the stimulus) is measured.
Conclusion
This compound is a potent anticonvulsant in a variety of animal models of epilepsy, demonstrating efficacy against both generalized and partial seizures. Its non-competitive mechanism of action on the AMPA receptor may offer advantages, particularly in situations of excessive glutamate release such as status epilepticus. While effective, its therapeutic window appears to be limited by motor impairment at higher doses. The synergistic effects observed when combined with certain conventional AEDs suggest that this compound and similar AMPA receptor antagonists could have a role in future polytherapy strategies for treatment-resistant epilepsy. Further research is warranted to optimize the therapeutic index of this class of compounds.
References
- 1. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of this compound and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The non-competitive AMPA/kainate receptor antagonist, this compound, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: A Comparative Analysis of GYKI 52466 and Other 2,3-Benzodiazepines as AMPA Receptor Antagonists
A deep dive into the preclinical data reveals nuances in the anticonvulsant and neuroprotective profiles of GYKI 52466 and its analogs, including talampanel (B1681217). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data.
This compound, a prototypical 2,3-benzodiazepine, has paved the way for the exploration of non-competitive AMPA receptor antagonists as potential therapeutics for a range of neurological disorders, including epilepsy and ischemic brain injury. Unlike traditional 1,4-benzodiazepines that target GABA-A receptors, this compound and its congeners exert their effects by allosterically modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This guide synthesizes head-to-head preclinical studies of this compound against other notable 2,3-benzodiazepines, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Comparative Efficacy: Anticonvulsant and Neuroprotective Properties
The therapeutic potential of this compound and its analogs has been primarily evaluated through their anticonvulsant and neuroprotective activities in various rodent models. The following tables summarize the key quantitative data from comparative studies.
Anticonvulsant Activity
The efficacy of this compound and its analogs in preventing seizures has been assessed using models such as the audiogenic seizure test in DBA/2 mice and the maximal electroshock (MES) seizure test. The median effective dose (ED50) required to produce an anticonvulsant effect is a key metric for comparison.
| Compound | Audiogenic Seizure (Tonic Phase) ED50 (mg/kg) | Audiogenic Seizure (Clonic Phase) ED50 (mg/kg) | Maximal Electroshock Seizure (MES) ED50 (mg/kg) |
| This compound | 3.6[1] | 4.3[1] | 6.9[1] |
| GYKI 53405 | 1.1[1] | 3.1[1] | 2.6[1] |
| GYKI 53655 | 1.3[1] | 2.0[1] | 2.2[1] |
Lower ED50 values indicate higher potency.
Data from these studies indicate that the analogs GYKI 53405 and GYKI 53655 are more potent anticonvulsants than the parent compound, this compound, in both the audiogenic and MES seizure models.[1]
Neuroprotective Effects
The ability of these compounds to protect neurons from ischemic damage has been investigated using models of global cerebral ischemia. The dose required to produce a 50% prolongation of survival time (PD50) is a measure of neuroprotective efficacy.
| Compound | Neuroprotection (MgCl2-induced global cerebral ischemia) PD50 (mg/kg) | Neuroprotection (AMPA-induced excitotoxicity) % Protection |
| This compound | 24.1[1] | 21.8 ± 2.8% |
| GYKI 53405 | 8.3[1] | Not Reported |
| GYKI 53655 | 8.2[1] | Not Reported |
| Talampanel | Not Reported | 42.5 ± 5.3% |
Lower PD50 values indicate higher potency. Higher percentage of protection indicates greater neuroprotective effect.
Similar to the anticonvulsant data, GYKI 53405 and GYKI 53655 demonstrated greater potency in the neuroprotection model compared to this compound.[1] In a separate study comparing neuroprotection against AMPA-induced excitotoxicity, talampanel was found to be a more potent neuroprotective agent than this compound.
Mechanism of Action: Allosteric Modulation of the AMPA Receptor
This compound and other 2,3-benzodiazepines act as non-competitive, negative allosteric modulators of the AMPA receptor. They do not bind to the glutamate (B1630785) binding site but rather to a distinct site on the receptor complex, often referred to as the "GYKI site".[2] This binding event is thought to induce a conformational change in the receptor that decouples the ligand-binding domain from the ion channel gate, thereby preventing ion influx even when glutamate is bound. This mechanism contrasts with competitive antagonists that directly block glutamate from binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Audiogenic Seizure Model in DBA/2 Mice
This model utilizes a strain of mice (DBA/2) that are genetically susceptible to seizures induced by a loud auditory stimulus.
-
Animals: Male DBA/2 mice, typically 21-28 days of age, are used as they are most susceptible to audiogenic seizures.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: The test compounds (this compound, GYKI 53405, GYKI 53655) or vehicle are administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), individual mice are placed in a sound-attenuated chamber. A loud acoustic stimulus (e.g., 110 dB bell) is presented for a fixed duration (e.g., 60 seconds).
-
Observation: The mice are observed for the occurrence and latency of different seizure phases: wild running, clonic seizures, and tonic-clonic seizures. The absence of tonic hindlimb extension is typically considered a protective effect.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic seizure phase (ED50) is calculated using probit analysis.
Maximal Electroshock (MES) Seizure Test
This model is used to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CD-1) are typically used.
-
Drug Administration: Test compounds or vehicle are administered, usually via i.p. injection, at various doses and at different time points before the electroshock.
-
Electroshock Application: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered a positive anticonvulsant effect.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from tonic hindlimb extension, is determined.
MgCl2-Induced Global Cerebral Ischemia Model
This model is used to assess the neuroprotective potential of compounds against neuronal damage caused by a global reduction in blood flow to the brain.
-
Animals: Male mice are often used for this model.
-
Ischemia Induction: A high dose of magnesium chloride (MgCl2) is administered intraperitoneally. This induces a transient circulatory collapse, leading to global cerebral ischemia.
-
Drug Administration: The test compounds are administered i.p. at various doses, typically shortly before the induction of ischemia.
-
Observation: The primary endpoint is survival time. The time from MgCl2 injection to respiratory arrest is recorded.
-
Data Analysis: The dose of the compound that produces a 50% prolongation of survival time (PD50) is calculated.
Summary and Conclusion
The head-to-head preclinical data demonstrate that 2,3-benzodiazepines are a promising class of compounds with significant anticonvulsant and neuroprotective properties. Within the analogs of this compound, both GYKI 53405 and GYKI 53655 exhibit greater potency in the models tested.[1] Furthermore, talampanel has shown superior neuroprotective effects against AMPA-induced excitotoxicity when compared to this compound.
The distinct mechanism of action of these compounds—non-competitive allosteric modulation of the AMPA receptor—offers a potential therapeutic advantage over competitive antagonists, particularly in conditions of excessive glutamate release. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting studies in this area. Further head-to-head comparisons, particularly with newer generations of 2,3-benzodiazepines, are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of neuroactive compounds.
References
Reproducibility of Published Findings on GYKI 52466: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to provide an objective assessment of the consistency and reproducibility of experimental results involving this compound.
Mechanism of Action: A Consistent Picture
Across numerous studies, this compound is consistently characterized as a 2,3-benzodiazepine that acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound binds to an allosteric site on the AMPA receptor complex.[1][5] This mechanism of action has been reliably demonstrated in various experimental settings, including in vitro electrophysiological recordings from cultured neurons and in vivo models of neurological disorders.[1][6][7][8]
The selectivity of this compound for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors is another consistently reported finding.[1][9][10] This selectivity is a key feature that distinguishes it from broader spectrum glutamate antagonists.
Figure 1: Signaling pathway of this compound action.
Comparative Performance with Other AMPA Receptor Antagonists
This compound's performance has been frequently compared with the competitive AMPA receptor antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline). While both compounds exhibit anticonvulsant properties, their efficacy and side-effect profiles can differ depending on the seizure model.
For instance, in a study on amygdala-kindled rats, both this compound and NBQX reduced seizure scores, but this compound also significantly reduced the after-discharge duration.[8] However, at higher doses, this compound induced more severe motor side effects.[8] Another study in mice found that both this compound and NBQX increased the threshold for maximal electroshock seizures, but only at doses that also caused sedation and ataxia.[6] These findings suggest a consistent, albeit narrow, therapeutic window for these non-competitive antagonists in seizure models.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a basis for comparing the potency and efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Preparation | Agonist | IC50 (μM) | Reference |
| Cultured rat hippocampal neurons | AMPA | 10-20 | [9] |
| Cultured rat hippocampal neurons | Kainate | ~450 | [9] |
| Cultured rat hippocampal neurons | NMDA | >50 | [9] |
| Cultured rat hippocampal neurons | Kainate | 7.5 | [1] |
| Cultured rat hippocampal neurons | AMPA | 11 | [1] |
Table 2: In Vivo Anticonvulsant Effects of this compound
| Seizure Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Maximal electroshock seizures (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [6] |
| Pentylenetetrazol (PTZ) infusion | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [6] |
| Amygdala-kindled seizures | Rat | i.p. | 5 mg/kg | Decreased seizure and afterdischarge duration | [11] |
| Amygdala-kindled seizures | Rat | i.p. | 10 mg/kg | Reduced seizure score and after-discharge duration | [8] |
The consistency of the IC50 values for AMPA receptor antagonism across different studies is noteworthy.[1][9] In vivo, the effective doses for anticonvulsant effects also fall within a relatively consistent range, although direct comparisons are complicated by differences in seizure models and species.
Experimental Protocols
To aid in the critical evaluation and replication of these findings, detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology (Whole-cell voltage-clamp)
-
Preparation: Primary cultures of hippocampal neurons are prepared from embryonic or neonatal rats.[1]
-
Recording: Whole-cell voltage-clamp recordings are performed on identified pyramidal neurons.[1]
-
Agonist Application: AMPA, kainate, or NMDA are applied via a rapid perfusion system.
-
This compound Application: this compound is bath-applied at various concentrations to determine its effect on agonist-evoked currents.
-
Data Analysis: The concentration-response curve for this compound inhibition is plotted to calculate the IC50 value.
Figure 2: In vitro electrophysiology workflow.
In Vivo Seizure Models (Amygdala Kindling)
-
Animals: Adult male rats are used.
-
Surgery: Bipolar electrodes are implanted into the amygdala.
-
Kindling Procedure: A series of electrical stimulations are delivered daily until stable, generalized seizures are elicited (fully kindled state).[8]
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before electrical stimulation.[8][11]
-
Behavioral Scoring: Seizure severity is scored based on a standardized scale (e.g., Racine's scale).
-
Electrophysiological Recording: Afterdischarge duration is recorded from the amygdala.
-
Data Analysis: Seizure scores and afterdischarge durations are compared between drug-treated and vehicle-treated groups.
Figure 3: In vivo amygdala kindling workflow.
Discussion on Reproducibility
The in vitro potency (IC50 values) for AMPA receptor antagonism is also remarkably consistent. In vivo, while the effective doses can vary, this is likely attributable to differences in experimental models, species, and routes of administration rather than a lack of reproducibility of the compound's intrinsic activity.
It is important to note that some studies have reported complex, concentration-dependent effects. For example, one study found that a low concentration of this compound could have positive modulatory effects on AMPA receptor-mediated currents, while higher concentrations were inhibitory.[12] This highlights the importance of careful dose-response studies and suggests that the full spectrum of this compound's effects may be more nuanced than simple antagonism.
Conclusion
The published findings on this compound demonstrate a high level of consistency and reproducibility regarding its core mechanism of action as a selective, non-competitive AMPA/kainate receptor antagonist. The quantitative data on its in vitro potency are in good agreement across studies. While in vivo efficacy can vary with the experimental paradigm, the reported effective dose ranges are generally consistent. Researchers can be reasonably confident in the foundational pharmacological properties of this compound. Future research could benefit from direct, head-to-head replication studies to further solidify the reproducibility of its effects in specific disease models.
References
- 1. This compound, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound this compound and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of the GluA1 AMPA receptor channel opening by the 2,3-benzodiazepine compound this compound and a N-methyl-carbamoyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine this compound on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the non-NMDA receptor antagonist this compound and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 10. This compound inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of this compound, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GYKI 52466: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of GYKI 52466, a selective, non-competitive AMPA receptor antagonist. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1] The following procedures are based on general hazardous waste guidelines and the specific information available for this compound.
Hazard and Handling Summary
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key safety information.
| Hazard Classification | Handling Precautions | Incompatibilities |
| Hazardous Substance[1] | Avoid all personal contact, including inhalation.[1] | Oxidizing agents[1] |
| Irritant | Irritating to eyes, respiratory system, and skin.[1] | Presence of incompatible materials.[1] |
| Combustible Solid | Avoid generating dust; dust clouds may form an explosive mixture with air.[1] | Do not cut, drill, grind, or weld containers that held the substance.[1] |
| Potential Health Hazard | Accidental ingestion may be damaging to health.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[2] Direct disposal in regular trash or down the sewer system is strictly prohibited.[2][3]
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
-
2. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvent used. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
3. Container Management:
-
Labeling:
-
Storage:
4. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Provide them with a completed hazardous waste information form, detailing the contents of the container.[2]
5. Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical.[5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5][6]
-
After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label.[5][6] Always confirm this procedure with your EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific hazardous waste management policies and the most current Safety Data Sheet (SDS) for this compound. Your local Environmental Health and Safety (EHS) department is the ultimate authority on chemical disposal procedures at your facility.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GYKI 52466. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks. This compound is a selective, non-competitive AMPA receptor antagonist and is considered a hazardous substance.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust.[1] |
| Lab Coat | Standard laboratory coat | To protect street clothing and skin. |
| Emergency Suit | Vinyl suit | Recommended for emergency situations such as spills.[1] |
Hazard Summary
This compound presents several hazards that necessitate careful handling. It is irritating to the eyes, respiratory system, and skin.[1] Accidental ingestion may be harmful to an individual's health.[1] Furthermore, as a combustible solid, it can form explosive mixtures with air when in dust form, particularly in confined spaces.[1]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
Enclosed local exhaust ventilation, such as a chemical fume hood, is required at points where dust, fumes, or vapors may be generated.[1]
-
A HEPA-terminated local exhaust system should be considered at the point of dust generation.[1]
Handling Solid this compound:
-
Preparation: Before handling, ensure all required PPE is correctly donned. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Weigh the solid compound within the fume hood to contain any dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to minimize dust generation. This compound is soluble in water (10mM) and DMSO (25mM, with heating).[3]
Storage:
-
Store this compound at room temperature in a desiccated environment.[3]
-
Keep the container tightly closed.
-
Avoid reaction with oxidizing agents.[1]
-
Prepared solutions can be stored at -20°C for up to one month.[3][4] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
